Fmoc-leucine
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040751 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [EMD Millipore MSDS] | |
| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-leucine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
35661-60-0 | |
| Record name | Fmoc-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(fluorenyl-9-methoxycarbonyl)leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-leucine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.860 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-LEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF18F70UF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Fmoc-Leucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of synthetic peptide chemistry, Nα-(9-fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) stands as a pivotal building block, indispensable for the assembly of peptides via solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive exploration of the role and application of Fmoc-leucine in modern peptide synthesis. It delves into the chemical properties of this compound, the strategic importance of the Fmoc protecting group, and detailed experimental protocols for its use. Furthermore, this guide presents a comparative analysis of common coupling reagents, quantitative data on solubility and reaction kinetics, and a practical example of the synthesis of a leucine-containing therapeutic peptide. The information is curated to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors, ensuring high-purity and high-yield peptide production.
Introduction: The Significance of this compound in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex amino acid sequences.[1] At the heart of the widely adopted Fmoc/tBu strategy lies the use of Nα-Fmoc protected amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function of an amino acid.[] This protection is crucial during peptide chain elongation to prevent unwanted side reactions and to ensure that peptide bonds are formed in a controlled, sequential manner.[3]
Leucine, an essential amino acid with a branched, hydrophobic isobutyl side chain, is a frequent constituent of peptides and proteins, contributing to their structure and biological function. Fmoc-L-leucine, therefore, is a fundamental reagent in the synthesis of a vast array of peptides for research, diagnostic, and therapeutic applications. Its use offers several advantages over the older Boc (tert-butyloxycarbonyl) methodology, primarily due to the milder conditions required for the removal of the Fmoc group, which are compatible with a wider range of sensitive functional groups.[]
This guide will provide a deep dive into the technical aspects of using this compound in SPPS, from its fundamental chemical properties to detailed, practical experimental procedures.
Physicochemical Properties of Fmoc-L-Leucine
A thorough understanding of the physicochemical properties of Fmoc-L-leucine is essential for its effective handling, storage, and application in peptide synthesis.
| Property | Value |
| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine |
| Synonyms | Fmoc-Leu-OH, N-Fmoc-L-leucine, NPC 15199 |
| CAS Number | 35661-60-0[4] |
| Molecular Formula | C₂₁H₂₃NO₄ |
| Molecular Weight | 353.41 g/mol |
| Appearance | White to off-white solid[] |
| Melting Point | 145-153 °C[5] |
| Optical Rotation | [α]20/D −25±2°, c = 1% in DMF |
| Purity | ≥98% (TLC), ≥98.0% (acidimetric), ≥99.0% (HPLC)[5] |
Solubility Data
The solubility of this compound in various solvents is a critical parameter for achieving efficient coupling reactions in SPPS. Poor solubility can lead to incomplete reactions and the formation of deletion sequences.
| Solvent | Abbreviation | Solubility |
| Dimethylformamide | DMF | Readily soluble[4] |
| N-Methyl-2-pyrrolidone | NMP | Generally soluble[6] |
| Dichloromethane | DCM | Generally soluble[6] |
| Dimethyl sulfoxide | DMSO | 100 mg/mL (requires sonication)[7] |
| Ethanol | EtOH | Soluble |
| Water | H₂O | Slightly soluble[4] |
The Core of Fmoc-SPPS: A Step-by-Step Workflow
The synthesis of a peptide using this compound follows a cyclical process of deprotection, activation, and coupling. The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving this compound in SPPS.
Protocol for this compound Coupling
This protocol outlines the procedure for coupling this compound to a deprotected amino group on the solid support.
Materials:
-
Fmoc-protected peptide-resin (with a free N-terminal amine)
-
Fmoc-L-leucine (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF and the N-terminal Fmoc group has been removed (see Protocol 5.2).
-
Activation of this compound:
-
In a separate reaction vessel, dissolve Fmoc-L-leucine in DMF.
-
Add the coupling reagent (e.g., HBTU, 3 equivalents) and HOBt (3 equivalents).
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3 times) and DCM (3 times).
-
Protocol for Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the N-terminal amine for the next coupling cycle.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Initial Piperidine Treatment:
-
Drain the solvent from the peptide-resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the piperidine solution.
-
-
Second Piperidine Treatment:
-
Add a fresh portion of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 15-20 minutes at room temperature to ensure complete deprotection.
-
-
Washing:
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
-
Confirmation of Deprotection (Optional):
-
The combined piperidine filtrates can be collected, and the concentration of the dibenzofulvene-piperidine adduct can be measured by UV spectrophotometry at 301 nm to quantify the efficiency of the previous coupling step.
-
Comparative Analysis of Coupling Reagents for this compound
The choice of coupling reagent can significantly impact the efficiency of peptide bond formation, especially for sterically hindered amino acids or during the synthesis of long or "difficult" peptide sequences. While all aim to activate the carboxylic acid of the incoming Fmoc-amino acid, their reactivity, cost, and potential for side reactions differ.
| Coupling Reagent | Acronym | Advantages | Disadvantages |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) / 1-Hydroxybenzotriazole | HBTU / HOBt | Widely used, effective for most couplings, relatively cost-effective.[8] | Can lead to guanidinylation of the N-terminus if used in excess; risk of racemization, though minimized by HOBt.[9] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly reactive, faster coupling times, and lower risk of racemization compared to HBTU, particularly for hindered couplings.[10][11] | More expensive than HBTU. |
| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC / HOBt | Cost-effective, the urea (B33335) byproduct is soluble in DMF, simplifying washing steps. | Slower reaction times compared to uronium/phosphonium salts; can cause racemization if HOBt is not used.[11] |
Application Spotlight: Synthesis of Leu-Enkephalin
Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid pentapeptide with analgesic properties. Its synthesis is a classic example of the application of Fmoc-SPPS.
Synthesis Strategy: The peptide is synthesized on a Rink Amide resin to yield a C-terminally amidated peptide. The synthesis proceeds from the C-terminus (Leucine) to the N-terminus (Tyrosine).
Detailed Protocol:
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
Initial Fmoc Deprotection: Remove the Fmoc group from the Rink Amide resin using 20% piperidine in DMF.
-
First Amino Acid Coupling (Fmoc-Leu-OH): Couple Fmoc-L-leucine using a standard coupling protocol (e.g., DIC/Oxyma).
-
Subsequent Cycles: Repeat the cycle of Fmoc deprotection and coupling for Fmoc-Phe-OH, Fmoc-Gly-OH (twice), and Fmoc-Tyr(tBu)-OH. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal tyrosine.
-
Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v) to cleave the peptide from the resin and remove the tBu side-chain protecting group.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Common Issues with this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Poor solubility of this compound- Inefficient activation- Steric hindrance from the growing peptide chain | - Ensure complete dissolution of this compound, sonicate if necessary.- Use a more powerful coupling reagent (e.g., HATU).- Perform a double coupling (repeat the coupling step). |
| Low Yield | - Incomplete deprotection- Aggregation of the peptide chain on the resin | - Extend the second piperidine treatment time.- Use a more polar solvent mixture (e.g., DMF/DMSO) to improve solvation.- Consider microwave-assisted SPPS. |
| Racemization | - Prolonged activation times- Use of a strong base without an additive like HOBt | - Minimize pre-activation time.- Always use an additive like HOBt or Oxyma with carbodiimide (B86325) coupling reagents. |
Conclusion
Fmoc-L-leucine is a cornerstone of modern peptide synthesis. Its robust chemical properties, coupled with the mild and efficient nature of Fmoc chemistry, make it an indispensable tool for researchers and drug developers. A comprehensive understanding of its physicochemical characteristics, solubility, and the nuances of its application in SPPS is paramount for the successful synthesis of high-quality peptides. By adhering to optimized protocols, selecting appropriate reagents, and employing effective troubleshooting strategies, scientists can harness the full potential of this compound to advance their research and development goals. This guide provides the foundational knowledge and practical insights necessary to achieve these objectives.
References
- 1. reddit.com [reddit.com]
- 3. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. This compound | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
An In-depth Technical Guide to Fmoc-Leucine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Fmoc-L-leucine (Fmoc-Leu-OH), a pivotal amino acid derivative in synthetic chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and core applications, with a focus on its role in solid-phase peptide synthesis (SPPS) and its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.
Chemical Structure and Properties
Fmoc-L-leucine is a derivative of the amino acid L-leucine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This thermolabile protecting group is crucial for preventing unwanted reactions during peptide synthesis and is readily removed under mild basic conditions.
Below is a diagram illustrating the chemical structure of Fmoc-L-leucine.
Fmoc-Leucine in Solid-Phase Peptide Synthesis: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism of action for 9-fluorenylmethoxycarbonyl (Fmoc)-protected Leucine (Fmoc-Leu-OH) within the context of Solid-Phase Peptide Synthesis (SPPS). It details the underlying chemical principles, presents relevant quantitative data, and offers standardized experimental protocols for its application.
Core Principles of the Fmoc-SPPS Strategy
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the stepwise construction of a peptide chain anchored to an insoluble polymer resin. The Fmoc strategy is the most prevalent method used in SPPS due to its mild reaction conditions and high efficiency.[1] It relies on an orthogonal protection scheme where the temporary Nα-amino protecting group (Fmoc) is labile to a mild base, while the permanent side-chain protecting groups are labile to a strong acid.[][3]
The Fmoc group is stable under the acidic conditions used for final cleavage from the resin and deprotection of side chains, and its removal is achieved with a secondary amine, typically piperidine (B6355638).[1][4] This orthogonality prevents premature deprotection of side chains during the iterative synthesis cycles.[][5] Fmoc-Leucine, a non-polar, aliphatic amino acid, is a fundamental building block in this process, and its incorporation follows the canonical SPPS cycle.
The SPPS Cycle: Mechanism of Action
The incorporation of an this compound residue into a growing peptide chain involves a two-step iterative cycle: (A) Nα-Fmoc deprotection of the resin-bound peptide and (B) coupling of the incoming this compound.
The first step in each cycle is the removal of the Fmoc group from the N-terminus of the peptide chain anchored to the resin. This exposes a free amine, which is necessary for the subsequent coupling reaction.[6]
The deprotection occurs via a base-catalyzed β-elimination mechanism.[][3]
-
Proton Abstraction: A base, typically a 20-50% solution of piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton on the C9 carbon of the fluorenyl ring system.[3][7]
-
β-Elimination: This abstraction leads to a β-elimination reaction, cleaving the C-O bond of the carbamate (B1207046) and releasing the free amine of the resin-bound peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[1][3][4][8]
-
DBF Scavenging: The liberated dibenzofulvene is immediately trapped by the excess piperidine in the reaction mixture to form a stable dibenzofulvene-piperidine adduct.[1][3][8] This scavenging step is crucial to prevent the DBF from irreversibly reacting with the newly deprotected N-terminal amine of the peptide.[3]
After deprotection and subsequent washing of the resin to remove the reagents, the next Fmoc-protected amino acid, in this case, this compound, is introduced to form a new peptide bond.
-
Carboxyl Group Activation: The carboxylic acid of this compound is first activated to make it more susceptible to nucleophilic attack. This is achieved using a coupling reagent.[7] Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or aminium/uronium salts such as HBTU, HATU, or TBTU.[4][9] These reagents convert the carboxyl group into a highly reactive active ester (e.g., an O-acylisourea, OBt ester, or OAt ester).[9][10]
-
Peptide Bond Formation: The deprotected N-terminal amine of the resin-bound peptide acts as a nucleophile, attacking the activated carbonyl carbon of the this compound active ester. This results in the formation of a stable amide (peptide) bond and the release of the activating group byproduct (e.g., DCU or HOBt).[1][7]
This two-step cycle of deprotection and coupling is repeated until the desired peptide sequence is fully assembled.
Quantitative Data: Deprotection Kinetics
The efficiency of the deprotection step is critical for the overall success and purity of the synthesis.[8] Studies have quantified the deprotection kinetics for various amino acids, including this compound, with different deprotection reagents. Leucine deprotection is generally efficient and rapid.
| Deprotection Reagent | Concentration | Time for >80% Deprotection | Time for >95% Deprotection | Reference |
| Piperidine (PP) | 20% in DMF | ~ 3 minutes | ~ 7-10 minutes | [8] |
| 4-Methylpiperidine (4MP) | 20% in DMF | ~ 3 minutes | ~ 7-10 minutes | [8] |
| Piperazine (B1678402) (PZ) | 20% in DMF | ~ 3 minutes | ~ 7-10 minutes | [8] |
Table 1: Comparative deprotection kinetics for Fmoc-L-Leucine attached to Rink Amide resin. Data indicates that for an unhindered residue like Leucine, deprotection is highly efficient with standard reagents, showing no significant differences between piperidine, 4-methylpiperidine, and piperazine after 7 minutes.[8]
Experimental Protocols
The following protocols outline the standard manual procedures for the deprotection and coupling steps in Fmoc-SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF
-
DMF for washing
Procedure:
-
Resin Swelling: If starting, swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate or bubble with nitrogen for 3-5 minutes.[4]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 10-20 minutes to ensure complete Fmoc removal.[11]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-adduct.[11] The resin is now ready for the coupling step.
Materials:
-
Deprotected peptide-resin from the previous step
-
Fmoc-L-Leucine (Fmoc-Leu-OH)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
High-purity DMF
Procedure:
-
Prepare Activation Solution: In a separate vial, dissolve Fmoc-L-Leucine (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. This is the activation (or pre-activation) step.[4] Let the mixture stand for 2-5 minutes.
-
Add to Resin: Add the activated this compound solution to the deprotected peptide-resin in the reaction vessel.
-
Coupling Reaction: Agitate the mixture for 1-2 hours at room temperature. For bulky amino acids or known difficult sequences, the coupling time can be extended.[6]
-
Monitoring (Optional): Take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines.[4] A negative result (e.g., yellow beads for Kaiser test) indicates a complete coupling reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Overall SPPS Workflow Visualization
The entire process is a cyclical repetition of the deprotection and coupling steps, followed by a final cleavage and deprotection step once the sequence is complete.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Fmoc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a fundamental tool in modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique base-lability provides an orthogonal protection strategy, enabling the efficient and precise assembly of complex peptide chains under mild conditions. This technical guide offers a comprehensive exploration of the core principles, experimental protocols, and critical considerations for the successful application of Fmoc chemistry.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group is rooted in its distinct chemical properties, which allow for a robust and versatile approach to peptide synthesis.
Orthogonal Protection Strategy: The primary advantage of the Fmoc group is its selective removal under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This contrasts sharply with the acid-labile protecting groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt), which are commonly used to protect the side chains of amino acids. This "orthogonality" is the cornerstone of the Fmoc/tBu strategy, permitting the iterative deprotection of the Nα-amino group for chain elongation without compromising the integrity of the side-chain protecting groups.[1] The side-chain groups are only removed at the final step of synthesis with a strong acid like trifluoroacetic acid (TFA).[1][2]
Reaction Mechanisms:
-
Protection: The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[3][4] Fmoc-OSu is often favored due to its greater stability and reduced likelihood of promoting the formation of oligopeptide side products.[3]
-
Deprotection: The removal of the Fmoc group proceeds via a β-elimination (E1cB) mechanism.[4] A base, most commonly piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[4] This initiates an elimination cascade, leading to the formation of dibenzofulvene (DBF) and the release of the free amino group of the peptide, along with carbon dioxide.[1] The piperidine also serves as a scavenger for the reactive DBF, forming a stable adduct.[1]
UV Monitoring: A significant practical advantage of the Fmoc group is the strong UV absorbance of the dibenzofulvene-piperidine adduct, typically around 300 nm.[1] This property allows for the real-time monitoring of the deprotection step, ensuring that the reaction has gone to completion before proceeding to the next coupling cycle in SPPS.[1]
Quantitative Data in Fmoc Chemistry
The efficiency of Fmoc-based SPPS is highly dependent on reaction kinetics and the stability of the protecting groups. The following tables summarize key quantitative data to aid in the optimization of synthesis protocols.
| Base (in DMF) | Concentration (v/v) | Half-life (t½) of Fmoc-Val deprotection | Reference(s) |
| Piperidine | 20% | ~6-7 seconds | [1] |
| Piperazine | 5% | ~30 seconds | [5] |
| Morpholine | 50% | ~1 minute | [5] |
| 4-Methylpiperidine | 20% | Similar to Piperidine | [6][7] |
| Piperazine | 10% (w/v) in 9:1 DMF/ethanol | Less efficient at short deprotection times compared to Piperidine and 4-Methylpiperidine | [6][7] |
| Dipropylamine | 25% | Effective with reduced aspartimide formation | [8] |
| Coupling Reagent | Coupling Time | Crude Purity of G-LHRH (%) | Crude Purity of Oxytocin (%) | Reference(s) |
| HATU | 2 x 1 min | 83.63 | 70.27 | [1] |
| HCTU | 2 x 20 min | 90.84 | 77.68 | [1] |
| COMU | 2 x 1 min | 90.84 | 77.68 | [1] |
| PyBOP | 2 x 1 min | 48.11 | 70.27 | [1] |
| TFFH | 2 x 1 min | < 25 | < 15 | [1] |
Key Experimental Protocols
The following are detailed methodologies for the fundamental steps in Fmoc chemistry.
Protocol 1: Nα-Fmoc Protection of an Amino Acid (e.g., Alanine) using Fmoc-OSu
This protocol describes the general procedure for the protection of the α-amino group of an amino acid.
Materials:
-
L-Alanine
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
10% Sodium Carbonate (Na₂CO₃) solution in water
-
Dioxane
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Methodology:
-
Dissolution: Dissolve L-Alanine (1 equivalent) in a 10% aqueous solution of sodium carbonate.[1][4]
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane. Slowly add the Fmoc-OSu solution to the L-Alanine solution while stirring vigorously at room temperature.[1]
-
Reaction: Allow the reaction to proceed overnight at room temperature.[1]
-
Workup: a. Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.[1] b. Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.[1] c. Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-Ala-OH will form.[1]
-
Extraction and Purification: a. Extract the product into an organic solvent such as diethyl ether.[1] b. Wash the combined organic layers with deionized water and then with brine.[1] c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1] d. The product can be further purified by recrystallization. A typical yield for this reaction is over 90%.[1]
Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the removal of the N-terminal Fmoc group from a peptide-resin in a typical SPPS cycle.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF[2]
Methodology:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in a suitable reaction vessel.
-
Initial Deprotection: a. Drain the DMF.[1] b. Add the 20% piperidine in DMF solution to the resin.[1] c. Mix for approximately 3 minutes.[1] d. Drain the solution.[1]
-
Main Deprotection: a. Add a fresh portion of the 20% piperidine in DMF solution.[1] b. Mix for 10-15 minutes to ensure complete removal of the Fmoc group.[1] c. Drain the solution.[1]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][2] The peptide-resin is now ready for the next amino acid coupling step.
Visualizing Fmoc Chemistry Workflows
Diagrams are essential for illustrating the chemical transformations and logical progressions in Fmoc-based synthesis.
Caption: Mechanism of Fmoc protection of an amino acid using Fmoc-OSu.
Caption: Mechanism of Fmoc deprotection by piperidine via β-elimination.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).
Potential Side Reactions and Considerations
While Fmoc chemistry is robust, awareness of potential side reactions is crucial for optimizing peptide purity.
-
Aspartimide Formation: A significant side reaction can occur with aspartic acid residues, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[9] The side-chain carboxyl group can attack the peptide backbone, forming a cyclic aspartimide intermediate. This can lead to epimerization and the formation of β-aspartyl peptides.[9] Using hindered protecting groups for the aspartic acid side chain or adding HOBt to the deprotection solution can mitigate this issue.[10][11]
-
Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage, particularly when proline is the second amino acid. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[10][11]
-
Racemization: While the urethane (B1682113) nature of the Fmoc group suppresses racemization during coupling, some level of epimerization can occur, particularly at the C-terminal cysteine residue.[9]
-
Premature Cleavage: Although generally stable to acid, some very acid-sensitive resins may experience minor premature cleavage of the peptide during repeated synthesis cycles if acidic conditions are inadvertently present.
Conclusion
The Fmoc protection strategy remains the preeminent choice for solid-phase peptide synthesis due to its mild deprotection conditions, robust orthogonality with acid-labile side-chain protecting groups, and the ability to monitor the reaction progress in real-time.[1][2] A thorough understanding of its underlying chemical principles, reaction kinetics, and potential pitfalls is essential for researchers, scientists, and drug development professionals. By leveraging the data and protocols outlined in this guide, practitioners can optimize their synthesis strategies to efficiently produce high-purity peptides for a wide array of research and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Fmoc-L-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) is an indispensable amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its application is fundamental in the construction of peptides and proteins for a wide array of research, therapeutic, and diagnostic purposes. The Fmoc protecting group provides a crucial advantage due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups. This technical guide provides a comprehensive overview of the core physical and chemical properties of Fmoc-L-leucine, detailed experimental protocols for its synthesis and application, and a thorough analysis of its spectroscopic characteristics.
Core Physical and Chemical Properties
Fmoc-L-leucine is a white to off-white crystalline solid. Its hydrophobic nature, conferred by the isobutyl side chain of leucine (B10760876), influences its solubility and its role in the structure of peptides.
Table 1: Physical and Chemical Properties of Fmoc-L-leucine
| Property | Value | References |
| Molecular Formula | C₂₁H₂₃NO₄ | |
| Molecular Weight | 353.4 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 94-96 °C, 148-163 °C, 152-156 °C | |
| Solubility | Slightly soluble in water; readily soluble in organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). | |
| Density | 1.274 g/cm³ | |
| Optical Rotation | [α]D²⁰ = -25 ±2° (c=1 in DMF) | |
| CAS Number | 35661-60-0 |
Spectroscopic Data
The structural integrity and purity of Fmoc-L-leucine are confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for Fmoc-L-leucine
| Technique | Key Data | References |
| ¹H NMR | Spectra available, showing characteristic peaks for the Fmoc and leucine moieties. | |
| ¹³C NMR | Spectra available, confirming the carbon framework of the molecule. | |
| FT-IR | Characteristic peaks for N-H, C=O (carbamate and carboxylic acid), and aromatic C-H bonds. | |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight; fragmentation patterns can be analyzed. | |
| UV/Vis | λmax: 206, 265, 289, 300 nm |
Experimental Protocols
Synthesis of Fmoc-L-leucine
The synthesis of Fmoc-L-leucine is typically achieved by the reaction of L-leucine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions.
Materials:
-
L-leucine
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
1,4-Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-leucine in a 10% aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Separately, dissolve Fmoc-Cl in 1,4-dioxane.
-
Add the Fmoc-Cl solution dropwise to the L-leucine solution with vigorous stirring while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-Cl and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2 with dilute HCl to precipitate the Fmoc-L-leucine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-L-leucine.
-
Characterize the final product by NMR, IR, and mass spectrometry and determine the melting point.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-leucine
Fmoc-L-leucine is a fundamental building block in SPPS. The following is a general protocol for the coupling of Fmoc-L-leucine to a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-leucine
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine (B6355638) (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
Workflow:
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Procedure:
a) Fmoc Deprotection:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and repeat the treatment for another 10-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the Fmoc-adduct.
b) Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-L-leucine (3-5 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIPEA) to activate the carboxylic acid of Fmoc-L-leucine.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
After a negative Kaiser test, wash the resin sequentially with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Fmoc Deprotection Mechanism
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl group's C9 position. This is followed by the elimination of dibenzofulvene and carbon dioxide, liberating the free amine of the peptide.
An In-depth Technical Guide to the Solubility of Fmoc-Leucine in DMF and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine), a critical reagent in solid-phase peptide synthesis (SPPS) and various applications in drug development and materials science. Understanding its solubility in common organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
Quantitative Solubility Data
The solubility of Fmoc-L-leucine is highly dependent on the solvent and temperature. While comprehensive datasets are continually being developed, existing data provides valuable benchmarks for laboratory work. Fmoc-L-leucine is generally characterized as being readily soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1]
Table 1: Quantitative Solubility of Fmoc-L-Leucine in Select Organic Solvents
| Solvent | Abbreviation | Molar Mass ( g/mol ) | Solubility (approx.) | Temperature (°C) |
| N,N-Dimethylformamide | DMF | 73.09 | ~30 mg/mL | Not Specified |
| Dimethyl Sulfoxide | DMSO | 78.13 | ~30 mg/mL[2][3] | Not Specified |
| Ethanol | EtOH | 46.07 | ~30 mg/mL[2][3] | Not Specified |
Note: The data presented are approximate values gathered from technical datasheets and should be confirmed empirically for specific applications.[2][3]
Qualitative Solubility Profile
Recent studies provide a comparative ranking of Fmoc-L-leucine's solubility across a broader range of solvents. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and analysis.
A 2025 study established the following solubility order at a given temperature[4]:
N,N-Dimethylacetamide (DMA) > Dimethyl Sulfoxide (DMSO) > N,N-Dimethylformamide (DMF) > n-Butanol > n-Propanol > Isobutanol / Ethylene Glycol (EG) > Ethanol > Isopropanol > Methanol > Acetonitrile > Water [4]
This ranking highlights the compound's preference for polar aprotic solvents. The high solubility in DMA, DMSO, and DMF makes them the preferred solvents for Fmoc-based solid-phase peptide synthesis.[5] The presence of the bulky, nonpolar Fmoc group significantly influences the solubility profile compared to unprotected L-leucine.[6]
Experimental Protocol: Determination of Equilibrium Solubility
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method , also referred to as the static weighing method.[1][6] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute.
Materials and Equipment:
-
Fmoc-L-leucine (crystalline solid)
-
Solvent of interest (e.g., DMF, analytical grade)
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker or rotator with temperature control
-
Analytical balance (±0.1 mg)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid Fmoc-L-leucine to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.[1]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4][7] The time required should be established by preliminary experiments, ensuring the concentration does not change between later time points.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the undissolved solid settle.[9] For finer separation, centrifuge the vials at a high speed.[2]
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pipette. To ensure no solid particles are transferred, filter the sample immediately through a syringe filter into a clean vial.[4]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of Fmoc-L-leucine in the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared using known concentrations of Fmoc-L-leucine.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Factors Influencing Solubility
-
Solvent Polarity: Fmoc-L-leucine demonstrates higher solubility in polar aprotic solvents like DMF and DMSO compared to polar protic solvents (e.g., alcohols) and nonpolar solvents.[4][5] This is attributed to favorable dipole-dipole interactions between the solvent and the polar carbamate (B1207046) and carboxylic acid groups of the molecule.
-
Temperature: For most solids, solubility increases with rising temperature. Recent studies on Fmoc-L-leucine confirm this trend, showing a significant increase in solubility in various organic solvents as the temperature is raised from 283.15 K to 323.15 K (10 °C to 50 °C).[6]
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor influences solubility. The dissolution process of Fmoc-L-leucine is reportedly influenced primarily by hydrogen bonding.[6]
-
Molecular Structure: The large, hydrophobic fluorenyl group of the Fmoc moiety dominates the molecule's character, reducing its solubility in water but enhancing it in many organic solvents compared to unprotected L-leucine.[1][6]
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. nanopartikel.info [nanopartikel.info]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. bioassaysys.com [bioassaysys.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. who.int [who.int]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
The Genesis of a Peptide Synthesis Cornerstone: An In-depth Technical Guide to the Discovery and History of Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide science, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a pillar of solid-phase peptide synthesis (SPPS). Its introduction revolutionized the field, offering a milder, more versatile, and orthogonal approach compared to the incumbent Boc/Bzl strategy. This technical guide delves into the seminal discovery and historical development of Fmoc-protected amino acids, providing a comprehensive resource complete with detailed experimental protocols from foundational studies, quantitative data, and visual representations of the core chemical principles.
The Dawn of a New Protecting Group: Carpino and Han's Innovation
In 1970, a pivotal moment in peptide chemistry occurred when Louis A. Carpino and Grace Y. Han at the University of Massachusetts introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] Their work, published in the Journal of the American Chemical Society, addressed the need for a new class of amino-protecting groups that were labile to basic conditions, providing an orthogonal strategy to the acid-labile groups predominantly used at the time.[1][2] The core of their innovation was the design of a protecting group that could be cleaved under mild, non-hydrolytic basic conditions, a stark contrast to the harsh acidic treatments required for the removal of the tert-butoxycarbonyl (Boc) group.[1][3]
The initial synthesis of the key reagent, 9-fluorenylmethyl chloroformate (Fmoc-Cl), was achieved by treating 9-fluorenylmethanol with phosgene (B1210022).[2] This activated intermediate could then readily react with the amino group of amino acids to form the stable Fmoc-carbamate.
Quantitative Data from Early Syntheses
The initial studies by Carpino and Han provided the first quantitative data on the efficacy of the Fmoc protecting group. The following tables summarize key data from their seminal publications.
| Compound | Yield (%) | Melting Point (°C) | Recrystallization Solvent |
| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | 88-98% | 61.5-63 | Hexane |
| Fmoc-Glycine | 97% | 175-176 | Ethyl acetate/hexane |
| Fmoc-L-Phenylalanine | 95% | 183-184 | Ethyl acetate/hexane |
| Fmoc-L-Leucine | 92% | 148-150 | Ethyl acetate/hexane |
| Fmoc-S-benzyl-L-cysteine | 98% | 158-159 | Ethyl acetate/hexane |
Table 1: Synthesis of Fmoc-Cl and various Fmoc-amino acids as reported by Carpino and Han. [4]
The Adaptation to Solid-Phase Peptide Synthesis
While initially developed for solution-phase synthesis, the true potential of the Fmoc group was fully realized with its adaptation to solid-phase peptide synthesis (SPPS) in the late 1970s by R.C. Sheppard and his colleagues at the Medical Research Council Laboratory of Molecular Biology. This marked a significant advancement from the established Boc/Bzl SPPS methodology developed by Bruce Merrifield. The Fmoc/tBu strategy offered a milder and more orthogonal approach, where the base-labile Fmoc group could be selectively removed without affecting the acid-labile side-chain protecting groups, a key advantage for the synthesis of complex and sensitive peptides.[3][5]
Core Chemical Principles and Mechanisms
The utility of the Fmoc protecting group is rooted in its unique chemical properties, which allow for its selective introduction and removal.
Synthesis of Fmoc-Amino Acids
The standard procedure for the synthesis of Fmoc-amino acids involves the reaction of a free amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[6]
Caption: Synthesis of an Fmoc-protected amino acid.
The Fmoc Deprotection Mechanism
The removal of the Fmoc group is a critical step in SPPS and proceeds via a base-catalyzed β-elimination mechanism.[6][7] A secondary amine, typically piperidine (B6355638), is used to abstract the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing dibenzofulvene (DBF), carbon dioxide, and the free amine of the peptide chain.[8][9] The liberated DBF is subsequently trapped by the secondary amine to form a stable adduct.[9]
Caption: Mechanism of Fmoc deprotection using piperidine.
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
The Fmoc-SPPS cycle is a repetitive process that allows for the stepwise elongation of a peptide chain on a solid support.[6][10]
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols from Foundational Studies
The following protocols are based on the original methods described by Carpino and Han and the established procedures for Fmoc-SPPS.
Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
Materials:
-
9-Fluorenylmethanol
-
Phosgene (handle with extreme caution in a well-ventilated fume hood)
-
Anhydrous benzene (B151609) or other suitable solvent
Procedure:
-
A solution of 9-fluorenylmethanol in an anhydrous solvent is cooled in an ice bath.
-
A solution of phosgene in the same solvent is added dropwise with stirring.
-
The reaction mixture is stirred at low temperature for several hours.
-
The solvent and excess phosgene are removed under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent (e.g., hexane) to yield pure Fmoc-Cl.
General Procedure for the Synthesis of Fmoc-Amino Acids
Materials:
-
Amino acid
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate or sodium bicarbonate
-
Dioxane or acetone (B3395972)
-
Water
-
Diethyl ether
Procedure:
-
The amino acid is dissolved in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[4]
-
A solution of Fmoc-Cl in dioxane or acetone is added slowly to the amino acid solution with vigorous stirring at 0-5 °C.[4]
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
The reaction mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.
-
The aqueous layer is acidified with HCl to precipitate the Fmoc-amino acid.
-
The solid product is collected by filtration, washed with water, and dried under vacuum.
Standard Protocol for Fmoc Solid-Phase Peptide Synthesis (Manual)
Materials:
-
Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)
Procedure (per cycle):
-
Resin Swelling: The resin is swelled in DMF for at least 30 minutes.
-
Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group.[11] This step is often repeated once.
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Coupling: The next Fmoc-amino acid is pre-activated with a coupling reagent and a base in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.[11]
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
This cycle is repeated for each amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail.
Conclusion
The discovery of the Fmoc protecting group by Carpino and Han was a landmark achievement in organic chemistry that profoundly impacted the field of peptide synthesis. Its subsequent integration into solid-phase methodologies by Sheppard and his team provided a robust, mild, and versatile platform for the assembly of complex peptides. The principles of Fmoc chemistry continue to be the foundation of modern peptide synthesis, enabling advancements in drug discovery, proteomics, and materials science. This guide provides a comprehensive historical and technical overview, equipping researchers with the foundational knowledge to effectively utilize this powerful tool.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
key advantages of Fmoc chemistry in peptide synthesis
An In-depth Technical Guide to the Core Advantages of Fmoc Chemistry in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide and protein chemistry, enabling the routine synthesis of complex peptide sequences. The choice of protecting group strategy is a critical determinant of the efficiency, purity, and overall success of the synthesis. Among the available methods, the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the temporary protection of the α-amino group, known as Fmoc/tBu chemistry, has become the predominant approach.[1][2] This is due to its mild reaction conditions, robust orthogonality, and suitability for automation, which collectively address many of the limitations associated with the older tert-butyloxycarbonyl (Boc)/Bzl strategy.[1][]
This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, its key advantages, quantitative data on synthesis parameters, and detailed experimental protocols.
Core Principles of Fmoc Chemistry
The success and widespread adoption of Fmoc chemistry are founded on two fundamental principles: an orthogonal protection strategy and the use of mild deprotection conditions.
Orthogonal Protection Strategy
The primary advantage of the Fmoc/tBu strategy is its orthogonality.[1][] This principle ensures that the different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.
-
Temporary Nα-Protection : The Fmoc group is used for the temporary protection of the N-terminal α-amino group of the growing peptide chain. It is labile to mild basic conditions, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[5][6]
-
Permanent Side-Chain Protection : The reactive side chains of trifunctional amino acids are protected by acid-labile groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[1][6]
-
Cleavage : These "permanent" side-chain protecting groups and the linkage to the solid support (e.g., Wang resin) are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously at the end of the synthesis using a strong acid, typically trifluoroacetic acid (TFA).[7][8]
This orthogonality prevents the premature deprotection of side chains during the iterative synthesis cycles, a notable concern in the Boc/Bzl strategy where repetitive use of TFA can lead to the gradual loss of acid-labile side-chain protection.[2][9]
Mild Deprotection Conditions
The removal of the Fmoc group is achieved via a base-catalyzed β-elimination mechanism.[6][10] A mild base, typically 20% piperidine in DMF, abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[1][11] This initiates a rapid elimination cascade that releases the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[10] The secondary amine (piperidine) also acts as a scavenger, forming a stable adduct with the reactive DBF, thereby preventing side reactions.[1][10]
The use of these mild basic conditions for deprotection in each cycle is a significant advantage over the Boc/Bzl strategy, which requires repeated treatments with strong acid (TFA).[5]
Key Advantages of Fmoc Chemistry
The core principles of Fmoc chemistry translate into several practical advantages that have made it the method of choice for peptide synthesis.
-
Synthesis of Sensitive and Modified Peptides : The non-acidic conditions of the synthesis cycle make Fmoc chemistry ideal for synthesizing peptides containing acid-sensitive amino acids like tryptophan and methionine.[] Furthermore, it is fully compatible with the synthesis of peptides bearing post-translational modifications (PTMs) such as phosphorylation and glycosylation, many of which are unstable under the harsh acidic conditions (e.g., HF cleavage) used in Boc chemistry.[9]
-
Reduced Side Reactions : The mild deprotection conditions minimize the risk of undesirable side reactions that can occur under strongly acidic conditions, such as peptide chain cleavage or modification of sensitive side chains.[] The orthogonality ensures side-chain protecting groups remain intact throughout the synthesis, leading to a purer crude product.
-
Ease of Automation and Real-Time Monitoring : Fmoc-SPPS is highly amenable to automation.[2] A key advantage is the ability to monitor the deprotection step in real-time. The dibenzofulvene-piperidine adduct formed during Fmoc cleavage has a strong UV absorbance around 300 nm, which can be measured to quantify the reaction's completion and ensure the synthesis is proceeding efficiently at each step.[1][6]
-
Enhanced Solubility and Compatibility : Fmoc-protected amino acids generally exhibit excellent solubility in common SPPS solvents like DMF, ensuring efficient participation in coupling reactions.[] The strategy is also compatible with a wide variety of resins and linkers, allowing for the synthesis of peptides with different C-terminal modifications (e.g., acids or amides).[7][12]
-
Safety and Environmental Considerations : The avoidance of highly corrosive and hazardous reagents like HF for final cleavage makes the Fmoc strategy safer and its waste management more straightforward, aligning better with green chemistry principles.[2][]
Quantitative Analysis of Fmoc-SPPS
The efficiency and success of Fmoc-SPPS are dependent on several quantitative parameters, from the purity of the building blocks to the conditions of the reaction cycle.
Table 1: Typical Reagent Concentrations and Reaction Times in Fmoc-SPPS
| Step | Reagent/Condition | Concentration/Ratio | Typical Duration | Reference(s) |
| Resin Swelling | DMF or DCM | N/A | 30 - 60 min | [12] |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 5 - 20 min | [5][12] |
| Amino Acid Coupling | Fmoc-AA : Activator : Resin | 3-5 : 3-5 : 1 (equivalents) | 15 - 120 min | [13][14] |
| Coupling Activators | HBTU / HATU | ~0.5 M in DMF | 15 - 60 min | [14] |
| Coupling Activators | DIC / HOBt | ~0.5 M in DMF | 30 - 120 min | [13][14] |
| Final Cleavage | TFA "Cocktail" (e.g., TFA/TIS/H₂O) | 95 : 2.5 : 2.5 (v/v/v) | 1 - 3 hours | [7] |
Table 2: Purity Specifications for Fmoc-Amino Acid Building Blocks
| Parameter | Specification Limit | Rationale | Reference(s) |
| Enantiomeric Purity | ≥ 99.8% | Minimizes stereochemical impurities (D-amino acid incorporation) in the final peptide. | [6] |
| Free Amino Acid | ≤ 0.2% | Prevents the double insertion of an amino acid during a coupling step. | [6] |
| Acetate Content | ≤ 0.02% | Acetate can act as a capping agent, leading to chain termination and truncated peptide sequences. | [6] |
Table 3: Fmoc-SPPS Success Rates for Peptides of Varying Length
| Peptide Length (Amino Acids) | Percentage of Successful Syntheses* | Key Observation | Reference(s) |
| 8 - 12 | ~96% | Shorter peptides have a very high success rate. | [15][16] |
| > 12 | ~85% | Synthesis becomes more problematic for longer peptides, with a noticeable increase in failure rates. | [15][16] |
| Overall | ~87% | The vast majority of peptides are synthesized successfully, meeting a >50% abundance ratio threshold in MS1 spectra. | [15][16] |
*Note: "Successful synthesis" was defined in the cited study as the target peptide peak being the most abundant in the mass spectrum, with a relative abundance of >50%.
Experimental Protocols for Fmoc-SPPS
The following protocols describe a standard manual workflow for a single cycle of solid-phase peptide synthesis using Fmoc chemistry. These steps are automated in modern peptide synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection : Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[7][12]
-
Weighing : Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 300 mg for a 0.1 mmol scale synthesis).[12]
-
Swelling : Place the resin in a suitable reaction vessel. Add DMF or DCM to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation. This is critical to expose the reactive sites within the resin beads.[14]
-
Washing : After swelling, drain the solvent and wash the resin multiple times (e.g., 5 times) with DMF to remove any impurities.[17]
Protocol 2: Nα-Fmoc Group Deprotection
-
Reagent Addition : Add the deprotection solution (e.g., 20% piperidine in DMF) to the swelled and washed peptidyl-resin, ensuring the resin is fully covered.[17]
-
Reaction : Agitate the mixture gently for 5-10 minutes at room temperature.[13] Drain the reagent.
-
Second Treatment : Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes to ensure complete removal of the Fmoc group.[13]
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12][17] A colorimetric test like the Kaiser test can be performed to confirm the presence of a free primary amine.[17]
Protocol 3: Amino Acid Activation and Coupling
-
Activation Solution : In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in a minimal volume of DMF. Add an activation base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).[18] Let the mixture pre-activate for a few minutes.
-
Coupling Reaction : Add the activated amino acid solution to the deprotected peptidyl-resin. Agitate the mixture at room temperature for 30-60 minutes.[14]
-
Washing : After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (e.g., 5 times) to remove excess reagents and byproducts.[12] A Kaiser test can be performed to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step can be repeated.[17]
Protocol 4: Final Cleavage and Peptide Precipitation
-
Final Deprotection and Washing : After the final amino acid has been coupled, perform one last Fmoc deprotection (Protocol 2). Wash the peptidyl-resin extensively with DMF, followed by DCM, and dry it thoroughly under vacuum.[14]
-
Cleavage : Prepare a cleavage cocktail appropriate for the peptide's sequence and side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[7] Add the cleavage cocktail to the dry peptidyl-resin (approx. 10 mL per gram of resin).[14]
-
Reaction : Agitate the mixture at room temperature for 2-3 hours.[7] The TFA will cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.
-
Precipitation : Filter the cleavage mixture to separate the resin. Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.
-
Collection : Collect the precipitated peptide by centrifugation, wash it with cold ether to remove scavengers and dissolved protecting groups, and dry it under vacuum. The crude peptide is then ready for purification, typically by reverse-phase HPLC.[1]
Visualizing Fmoc Chemistry Workflows and Mechanisms
Diagrams are essential for understanding the cyclical processes and chemical transformations in Fmoc-SPPS.
Conclusion
Fmoc chemistry is the dominant strategy in modern solid-phase peptide synthesis due to a powerful combination of advantages. Its orthogonal protection scheme, reliant on mild, base-labile deprotection of the N-terminus and strong acid for final cleavage, provides a robust framework for assembling complex peptides.[1][] This approach enhances the stability of sensitive residues and modifications, reduces side reactions, and is exceptionally well-suited for automated protocols with real-time monitoring.[2][][9] For researchers, scientists, and drug development professionals, a thorough understanding of these core advantages and the associated experimental protocols is essential for the successful synthesis of high-purity peptides for a vast range of therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. genscript.com [genscript.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
Fmoc-Leucine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Fmoc-leucine (N-(9-Fluorenylmethoxycarbonyl)-L-leucine). The information is compiled and presented to be a critical resource for laboratory personnel, ensuring safe and effective use of this common reagent in research and development.
Hazard Identification and GHS Classification
There is notable variability in the GHS classification of this compound across different suppliers and databases. While some sources classify it as non-hazardous, others identify several hazard categories. This discrepancy underscores the importance of a cautious approach to handling this chemical. A summary of the reported GHS classifications is provided below.
According to aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, this compound does not meet GHS hazard criteria in 40% of the notifications provided. However, other notifications have classified it with the following hazards:
-
Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed.[1][2]
-
Acute Toxicity, Dermal (Category 4) , with the hazard statement H312: Harmful in contact with skin.[1]
-
Skin Irritation (Category 2) , with the hazard statement H315: Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) , with the hazard statement H319: Causes serious eye irritation.[1]
-
Acute aquatic toxicity (Category 1) , with the hazard statement H400: Very toxic to aquatic life.[2]
-
Chronic aquatic toxicity (Category 1) , with the hazard statement H410: Very toxic to aquatic life with long lasting effects.[2]
It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 35661-60-0 |
| Molecular Formula | C₂₁H₂₃NO₄ |
| Molecular Weight | 353.41 g/mol |
| Appearance | White to off-white crystalline powder or solid |
| Melting Point | 94-96 °C or 144-146 °C (decomposes) |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). Sparingly soluble in aqueous buffers. |
| Stability | Stable under normal storage conditions. |
Personal Protective Equipment (PPE)
Due to the potential hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommendation |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat should be worn. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or higher respiratory protection should be used. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. |
Safe Handling and Experimental Protocols
Adherence to standard operating procedures for handling chemical powders is essential to minimize exposure and prevent contamination.
General Handling Workflow
The following diagram outlines a general workflow for the safe handling of this compound powder.
Detailed Experimental Protocol for Handling this compound Powder
This protocol provides a more detailed methodology for the safe handling of this compound powder in a laboratory setting.
-
Preparation:
-
Thoroughly review the supplier-specific Safety Data Sheet (SDS) for this compound.
-
Ensure that a properly functioning chemical fume hood is available.
-
Don the required Personal Protective Equipment (PPE): safety goggles, nitrile gloves, and a lab coat.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood.
-
Have a designated and clearly labeled waste container ready for solid and contaminated disposable waste.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.
-
Use a microbalance for accurate weighing of small quantities.
-
Carefully open the this compound container, avoiding any sudden movements that could create airborne dust.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat.
-
Promptly and securely close the this compound container after dispensing.
-
Carefully transfer the weighed powder into the reaction vessel. A powder funnel can be used to prevent spillage.
-
-
Dissolution:
-
Add the appropriate solvent to the reaction vessel containing the this compound powder.
-
Gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could cause splashing.
-
-
Cleanup and Waste Disposal:
-
Wipe down the balance, spatulas, and work surfaces inside the fume hood with a damp paper towel to remove any residual powder.
-
Dispose of all contaminated disposable items (weigh boats, paper towels, gloves) in the designated solid waste container.
-
Seal the waste container.
-
Doff PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
First Aid Measures
In the event of exposure, follow these first aid guidelines and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of the chemical and ensuring environmental safety.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and amines.[3] Recommended storage temperature is often between 2-8°C.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[4]
Potential Signaling Pathway Involvement
While specific toxicological pathways for this compound are not well-documented, the metabolism of its core component, L-leucine, is well-understood. In the event of in-vivo cleavage of the Fmoc protecting group, the resulting L-leucine would enter its natural metabolic pathway. A key aspect of leucine (B10760876) signaling is its role in activating the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
The following diagram illustrates a simplified overview of the L-leucine metabolic pathway.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a thorough review of the supplier-specific Safety Data Sheet (SDS) and adherence to all institutional safety protocols.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound|35661-60-0|MSDS [dcchemicals.com]
- 3. This compound | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolic and molecular responses to leucine enriched branched chain amino acid supplementation in the skeletal muscle of alcoholic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Fmoc-Leucine in Modern Drug Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, peptides and their derivatives have emerged as a class of therapeutics with high specificity and potent biological activity. Central to the synthesis of these complex molecules is the use of protected amino acids, among which N-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) holds a position of paramount importance.[1] Its unique structural and chemical properties make it an indispensable building block in Solid-Phase Peptide Synthesis (SPPS), the cornerstone of peptide drug manufacturing. This technical guide provides a comprehensive overview of the applications of Fmoc-leucine in drug development, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.
This compound, a derivative of the essential amino acid leucine (B10760876), features the fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino function. This base-labile protecting group is stable under acidic conditions, allowing for orthogonal protection strategies that are crucial for the synthesis of complex peptides.[2][3] The isobutyl side chain of leucine imparts hydrophobicity to peptides, influencing their structure and interaction with biological targets. The D-enantiomer, Fmoc-D-leucine, is also utilized to enhance peptide stability against enzymatic degradation.[4]
This guide will delve into the core applications of this compound, from its foundational role in SPPS to its use in the cutting-edge fields of Proteolysis-Targeting Chimeras (PROTACs), peptide-drug conjugates (PDCs), and advanced drug delivery systems.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound lies in its role as a fundamental building block in Fmoc-based SPPS.[1][2] This method has revolutionized peptide synthesis, enabling the efficient and automated production of high-purity peptides.[5]
The SPPS Workflow
The general workflow of SPPS involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.
References
- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcentral.com [medcentral.com]
- 4. quora.com [quora.com]
- 5. biotage.com [biotage.com]
The Pivotal Role of Fmoc-Leucine in the Synthesis of Therapeutic Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of Nα-Fmoc-L-leucine is a cornerstone in the solid-phase peptide synthesis (SPPS) of a multitude of therapeutic peptides. Its unique structural and chemical properties, governed by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the isobutyl side chain of leucine, are instrumental in achieving high-yield, high-purity synthesis of complex peptide drug candidates. This technical guide provides an in-depth exploration of the role of Fmoc-leucine, supported by experimental protocols and quantitative data from the synthesis of key therapeutic peptides such as Liraglutide (B1674861) and Enfuvirtide (B549319).
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the dominant methodology for the chemical synthesis of peptides, prized for its use of mild reaction conditions, which enhances the stability of sensitive amino acid side chains and the growing peptide-resin linkage. The synthesis cycle is a meticulously orchestrated sequence of deprotection, activation, and coupling steps.
The Fmoc group shields the α-amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. Its removal is typically achieved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This orthogonality allows for the use of acid-labile side-chain protecting groups, which remain intact during the repetitive Fmoc deprotection steps and are removed in the final cleavage of the peptide from the solid support. This compound, with its hydrophobic side chain, is a frequently incorporated residue in therapeutic peptides, contributing to their structural integrity and interaction with biological targets.
Quantitative Analysis of this compound in Therapeutic Peptide Synthesis
The efficiency of incorporating this compound and other Fmoc-protected amino acids is critical for the overall success of the synthesis. High coupling yields at each step are paramount to achieving a high purity of the final peptide product.
| Therapeutic Peptide | Synthesis Stage | Parameter | Value | Reference |
| Liraglutide | Crude Peptide | Yield | 51% | [1] |
| Lysine Tripeptide Fragment | Purity (HPLC) | 97.40% | [2] | |
| Lysine Tripeptide Fragment | Yield | 85% | [2] | |
| Enfuvirtide | Crude Peptide | Purity (HPLC) | >70% | [3] |
| Purified Peptide | Purity (HPLC) | >98.0% (>99.0% preferred) | [3] | |
| Purified Peptide | Yield | 85% | [3] | |
| Fragment 1 (Ac-AA (1-26)-OH) | Purity (HPLC) | >80% | [4] | |
| Fragment 2 (Fmoc-AA (27-35)-OH) | Purity (HPLC) | >90% | [4] | |
| Fragment 4 | Yield | 80% | [3] | |
| Fragment 4 | Purity (HPLC) | 83% | [3] |
Table 1: Quantitative Data on the Synthesis of Liraglutide and Enfuvirtide. This table summarizes reported yields and purities at various stages of the synthesis for two therapeutic peptides where this compound is a key component.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and optimization of therapeutic peptide synthesis. The following are generalized yet detailed protocols for key stages of Fmoc-SPPS, with specific examples for the synthesis of Liraglutide and Enfuvirtide.
Resin Preparation and First Amino Acid Loading
The choice of resin is dictated by the desired C-terminal functionality of the peptide (acid or amide). For peptides with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin is commonly used. For C-terminal amides, Rink amide resin is a popular choice.
Protocol: Loading of this compound onto 2-Chlorotrityl Chloride Resin (for Enfuvirtide Fragment)
-
Swell 2-chlorotrityl chloride resin (e.g., 10g, loading 0.7 mmol/g) in dichloromethane (B109758) (DCM, 50 mL) for 30 minutes in a reaction vessel.[3]
-
Filter the DCM and add fresh N,N-dimethylformamide (DMF, 50 mL).[3]
-
Add Fmoc-L-leucine (6.8g, 19.3 mmol) and diisopropylethylamine (DIEA, 14 mL, 78.6 mmol).[3]
-
Stir the mixture at room temperature for 2 hours.[3]
-
Filter the resin and wash with DMF and DCM.[3]
-
To cap any unreacted sites, stir the resin with a solution of 5% DIEA and 10% methanol (B129727) in DCM for 30 minutes.[3]
-
Wash the resin with DMF and DCM and dry under vacuum.[3]
-
Determine the loading capacity using the Beer-Lambert law by measuring the UV absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample of the dried resin.[3]
Iterative Deprotection and Coupling Cycles
The core of SPPS involves the sequential removal of the Fmoc group and the coupling of the next Fmoc-protected amino acid.
Protocol: Fmoc Deprotection
-
Wash the resin-bound peptide with DMF (3-5 times).
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[5]
-
Agitate the mixture for 5-10 minutes. For Liraglutide synthesis, a two-step deprotection of 5 and 10 minutes is reported.[6]
-
Drain the deprotection solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene adduct.[5]
-
A wash with 0.01-0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) in DMF can be performed after the deprotection step to suppress peptide aggregation, as noted in a Liraglutide synthesis protocol.[6]
Protocol: Amino Acid Coupling (Example with this compound in Liraglutide Synthesis)
-
In a separate vessel, dissolve Fmoc-L-leucine (2.0-4.0 equivalents relative to the resin loading).[6]
-
Add a coupling agent and an additive. Common systems include:
-
N,N'-Diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). For Liraglutide synthesis, the use of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (2.0-4.0 eq.) and Oxyma Pure (2.0-4.0 eq.) is specified.[6]
-
-
Add a base such as diisopropylethylamine (DIPEA, 5.0-8.0 eq.).[6]
-
The use of an inorganic salt like MgCl₂ (0.01-0.1 eq) has been reported to improve coupling efficiency in Liraglutide synthesis.[6]
-
Pre-activate the mixture for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For some difficult couplings in Liraglutide synthesis, the reaction is performed under a nitrogen atmosphere at an elevated temperature of 30-45°C.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test.
-
Wash the resin with DMF to remove excess reagents.
Cleavage and Deprotection
The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the acid-labile side-chain protecting groups.
Protocol: Cleavage of the Peptide from the Resin
-
Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[5]
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v).[7] For Enfuvirtide, a cocktail of TFA/dithiothreitol (DTT)/Water (94/5.2/0.8) is used for deprotection of side chain functional groups.[4]
-
Add the cold cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[5]
-
Gently agitate the mixture at room temperature for 2-3 hours.[7]
-
Filter the mixture to separate the resin and collect the filtrate containing the dissolved peptide.[5]
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[5]
-
Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[5]
-
Dry the peptide pellet under vacuum to obtain the crude product.[5]
Visualization of Workflows and Signaling Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow of Fmoc-based SPPS.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Signaling Pathway of Liraglutide
Liraglutide is a GLP-1 receptor agonist. Its mechanism of action involves the activation of the GLP-1 receptor, leading to a cascade of downstream signaling events that regulate glucose metabolism and appetite.
Caption: Simplified signaling pathway of Liraglutide.[8][9][10][11]
Mechanism of Action of Enfuvirtide
Enfuvirtide is an HIV fusion inhibitor. It acts by binding to the gp41 subunit of the viral envelope glycoprotein, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.
Caption: Mechanism of action of Enfuvirtide.[12][13][14][15][16]
Conclusion
Fmoc-L-leucine is an indispensable building block in the solid-phase synthesis of a wide array of therapeutic peptides. Its incorporation, guided by the principles of Fmoc chemistry, enables the efficient and high-purity production of complex biomolecules. The provided protocols for the synthesis of Liraglutide and Enfuvirtide fragments highlight the practical application of these principles. The quantitative data underscores the high efficiency achievable with modern SPPS techniques. A thorough understanding of the synthesis workflows and the mechanism of action of the resulting therapeutic peptides is essential for researchers and professionals in the field of drug development.
References
- 1. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 2. WO2015100876A1 - Method for preparing liraglutide - Google Patents [patents.google.com]
- 3. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 4. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 9. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Liraglutide, a human glucagon‐like peptide‐1 analogue, stimulates AKT‐dependent survival signalling and inhibits pancreatic β‐cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 13. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 14. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. [Enfuvirtide, mechanism of action and pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-Leucine Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, enabling the efficient and reliable assembly of peptide chains.[1][2] This methodology is characterized by its mild reaction conditions, making it compatible with a wide array of amino acid modifications and complex peptide sequences.[1] The incorporation of Leucine, a common aliphatic and hydrophobic amino acid, is a frequent step in the synthesis of many biologically active peptides. This document provides a detailed protocol for the incorporation of Fmoc-L-Leucine in an SPPS workflow, complete with quantitative data on reaction parameters, detailed experimental procedures, and visual aids to streamline the process for researchers and drug development professionals.
Data Presentation
Table 1: Comparative Coupling Efficiency of Common Reagents in Fmoc-SPPS
| Coupling Reagent | Additive | Typical Coupling Time | Typical Yield (%) | Racemization Potential |
| HATU | HOAt | 15-30 min | ~99% | Low |
| HBTU | HOBt | 30-60 min | ~95-98% | Low |
| DIC | HOBt | 60-120 min | ~85-90% | Moderate |
| PyBOP | HOBt | 30-60 min | ~95% | Low |
| COMU | None | 15-45 min | >99% | Low |
Note: Yields are typical for standard SPPS and can be sequence-dependent. The use of pre-formed Fmoc-L-Leu-MPPA can significantly minimize racemization to less than 0.5%.[]
Table 2: Fmoc-Deprotection Kinetics for Fmoc-L-Leucine
| Deprotection Reagent | Time (min) | Deprotection Efficiency (%) |
| 20% Piperidine (B6355638) in DMF | 3 | ~80% |
| 20% Piperidine in DMF | 7 | >95% |
| 20% Piperidine in DMF | 10 | >99% |
| 20% 4-Methylpiperidine in DMF | 3 | ~80% |
| 20% 4-Methylpiperidine in DMF | 7 | >95% |
| 10% Piperazine in DMF/Ethanol (9:1) | 3 | <80% |
| 10% Piperazine in DMF/Ethanol (9:1) | 10 | >95% |
Data adapted from a study on deprotection kinetics.[4] Efficient deprotection is crucial to avoid deletion sequences in the final peptide.
Experimental Protocols
Resin Preparation and Swelling
-
Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[5]
-
Procedure :
-
Place the desired amount of resin (typically 0.1-1.0 mmol scale) in a fritted reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.
-
After swelling, drain the DMF from the vessel.
-
Fmoc-Deprotection
-
Reagent Preparation : Prepare a 20% (v/v) solution of piperidine in DMF.
-
Procedure :
-
Add the 20% piperidine/DMF solution to the swollen resin.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL washes) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Fmoc-L-Leucine Coupling
-
Reagent Preparation :
-
In a separate vial, dissolve Fmoc-L-Leucine (3-5 equivalents relative to resin loading) and a coupling reagent/additive combination (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
-
Pre-activation : Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction :
-
Add the activated Fmoc-L-Leucine solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
After a successful coupling, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).
-
Capping (Optional but Recommended)
To block any unreacted amino groups and prevent the formation of deletion peptide sequences, a capping step can be performed.
-
Reagent Preparation : Prepare a capping solution of acetic anhydride, pyridine, and DCM (e.g., in a 1:1:3 v/v/v ratio).
-
Procedure :
-
Add the capping solution to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the solution and wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
-
Peptide Chain Elongation
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
Cleavage and Deprotection
-
Reagent Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A standard cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). Caution : TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Procedure :
-
Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Add the cold cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
-
Purification : Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis : Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).
Visualizations
Caption: A high-level overview of the Fmoc-SPPS experimental workflow.
Caption: The core iterative cycle of deprotection and coupling in Fmoc-SPPS.
References
Application Notes and Protocols for the Dissolution of Fmoc-Leucine in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the dissolution of N-α-Fmoc-L-leucine (Fmoc-Leu-OH), a critical step in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling. Proper dissolution is paramount to ensure efficient and complete coupling reactions, thereby minimizing deletion sequences and maximizing the purity of the final peptide product. These guidelines outline suitable solvents, solubility data, and step-by-step procedures for preparing Fmoc-L-leucine for use in peptide synthesis.
Introduction
Fmoc-L-leucine is a fundamental building block in the Fmoc-based solid-phase synthesis of peptides for research, diagnostic, and therapeutic applications. The hydrophobicity of the leucine (B10760876) side chain and the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group can sometimes present solubility challenges. Incomplete dissolution of Fmoc-L-leucine prior to the activation and coupling steps can lead to reduced reaction kinetics, incomplete acylation of the free N-terminal amine of the growing peptide chain, and the formation of undesired by-products. This document offers a comprehensive guide to effectively dissolve Fmoc-L-leucine for consistent and successful peptide coupling reactions.
Solubility of Fmoc-L-Leucine
The solubility of Fmoc-L-leucine is highly dependent on the choice of solvent. Polar aprotic solvents are generally the most effective for SPPS. The following table summarizes the solubility of Fmoc-L-leucine in commonly used solvents.
| Solvent | Abbreviation | Solubility | Notes |
| N,N-Dimethylformamide | DMF | Readily soluble[1], Approx. 30 mg/mL[2][3] | The most common and effective solvent for SPPS. Can break down to form dimethylamine, which can prematurely deprotect the Fmoc group[4]. |
| N-Methyl-2-pyrrolidone | NMP | Good to excellent solubility[5] | A suitable alternative to DMF, often used to improve coupling yields[4]. |
| Dichloromethane | DCM | Soluble, but may require DMF to aid dissolution[6][7] | Often used in combination with DMF. Less polar than DMF and NMP[4][8]. |
| Dimethyl sulfoxide | DMSO | Approx. 30 mg/mL[2][3] | A highly polar aprotic solvent. |
| Ethanol (B145695) | EtOH | Approx. 30 mg/mL[2][3] | Used for preparing stock solutions, especially for subsequent dilution in aqueous buffers[2][3]. |
| Tetrahydrofuran | THF | Soluble | Can be used to aid dissolution in DCM[7]. |
| Acetonitrile | ACN | Soluble | A polar aprotic solvent sometimes used in peptide synthesis[9]. |
| Aqueous Buffers | - | Sparingly soluble[2][3] | For aqueous solutions, it is recommended to first dissolve in an organic solvent like ethanol and then dilute with the buffer[2][3]. |
Experimental Protocols
Standard Protocol for Dissolving Fmoc-L-Leucine for SPPS Coupling
This protocol describes the standard method for dissolving Fmoc-L-leucine for a typical coupling reaction in solid-phase peptide synthesis.
Materials:
-
Fmoc-L-leucine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagents (e.g., HBTU, HATU, HOBt)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
Inert gas (Nitrogen or Argon)
-
Glass reaction vessel or vial
Procedure:
-
Weighing: In a clean, dry glass vial, weigh the required amount of Fmoc-L-leucine (typically 3-5 equivalents relative to the resin loading).
-
Solvent Addition: Add the appropriate volume of DMF to achieve the desired concentration. For most standard couplings, a concentration of 0.2 to 0.5 M is suitable.
-
Dissolution: Agitate the vial by gentle swirling or vortexing at room temperature until the Fmoc-L-leucine is completely dissolved. If necessary, the solution can be briefly sonicated to aid dissolution.
-
Addition of Coupling Reagents: Once the Fmoc-L-leucine is fully dissolved, add the coupling reagents (e.g., HOBt and DIC, or HBTU/HATU).
-
Pre-activation: Add the base (e.g., DIPEA) to the mixture and allow for a short pre-activation period (typically 1-2 minutes) before adding the solution to the resin.
Protocol for Dissolving Fmoc-L-Leucine in a DCM/DMF Mixture
For certain applications, a mixture of Dichloromethane (DCM) and DMF is employed.
Materials:
-
Fmoc-L-leucine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Coupling reagents (e.g., DIC)
Procedure:
-
Initial Dissolution in DCM: Weigh the Fmoc-L-leucine into a dry flask and add dry DCM to dissolve the amino acid derivative[7][10].
-
Addition of DMF (if necessary): If the Fmoc-L-leucine does not fully dissolve in DCM, add a minimal amount of DMF dropwise until a clear solution is obtained[6][7].
-
Proceed with Activation: The resulting solution is then used for the activation step, for example, by adding a solution of DIC in dry DCM[7][10].
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the dissolution and coupling of Fmoc-L-leucine in SPPS.
Caption: Workflow for Dissolving and Coupling Fmoc-L-Leucine.
Caption: The Role of Fmoc-L-Leucine Coupling in the SPPS Cycle.
Troubleshooting
-
Incomplete Dissolution: If Fmoc-L-leucine does not dissolve completely in the chosen solvent, gentle warming or sonication can be applied. Ensure that the solvent is of high purity and anhydrous, as water can affect solubility and subsequent reactions. For DCM, the addition of a small amount of DMF can significantly improve solubility[6][7].
-
Precipitation upon Addition of Reagents: If the solution becomes cloudy or a precipitate forms after adding coupling reagents, this may indicate a solubility issue with the activated species. It is crucial to ensure all components are fully dissolved before initiating the coupling reaction.
-
Slow Coupling Reactions: Poor solubility of Fmoc-L-leucine can lead to slow or incomplete coupling. Using a more effective solvent like NMP or ensuring complete dissolution before starting the reaction can mitigate this issue[4].
Conclusion
The successful dissolution of Fmoc-L-leucine is a critical prerequisite for efficient peptide coupling. DMF is the most widely used and generally effective solvent for this purpose. However, alternatives such as NMP or solvent mixtures like DCM/DMF can be employed to address specific requirements of the peptide sequence or synthesis conditions. By following the protocols and guidelines outlined in this document, researchers can ensure the reliable and complete dissolution of Fmoc-L-leucine, leading to higher quality synthetic peptides.
References
- 1. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 8. chempep.com [chempep.com]
- 9. zjwintime.com [zjwintime.com]
- 10. academic.oup.com [academic.oup.com]
Fmoc-Leucine Activation with HBTU/HOBt Coupling Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the activation and coupling of Fmoc-Leucine (Fmoc-Leu-OH) using the highly efficient HBTU/HOBt reagent combination in solid-phase peptide synthesis (SPPS). This method is widely adopted for its rapid reaction times and high coupling efficiencies, particularly for standard amino acids like leucine.[1][2]
Application Notes
Principle of Activation
The combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) is a cornerstone of modern Fmoc-based solid-phase peptide synthesis. The process begins with the activation of the carboxylic acid of this compound. In the presence of a tertiary base such as N,N-Diisopropylethylamine (DIPEA), the carboxylate anion of this compound attacks HBTU. This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form the HOBt active ester of this compound. This active ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain, resulting in the formation of a stable peptide bond.
Role of Reagents
-
This compound: The N-terminally protected amino acid to be incorporated into the peptide sequence. The Fmoc group is base-labile and is removed in a subsequent deprotection step.
-
HBTU: A uronium/aminium salt-based coupling reagent that facilitates the rapid activation of the carboxylic acid. It is known for its high efficiency and the formation of clean reaction products.[]
-
HOBt: An additive that serves a dual purpose. It forms the active ester intermediate and, crucially, acts as a racemization suppressant, ensuring the stereochemical integrity of the amino acid during coupling.[4]
-
DIPEA: A non-nucleophilic tertiary amine base used to deprotonate the carboxylic acid of this compound, initiating the activation process.
Advantages of the HBTU/HOBt System
-
High Coupling Efficiency: This reagent system consistently provides high yields, even for sterically hindered amino acids.[1][5]
-
Fast Reaction Kinetics: Coupling reactions are typically complete within 10-30 minutes, significantly reducing the overall synthesis time.[1][2]
-
Suppression of Racemization: The inclusion of HOBt minimizes the risk of epimerization, a critical factor in the synthesis of biologically active peptides.[4]
-
Versatility: The HBTU/HOBt system is compatible with a wide range of amino acids and solid supports used in Fmoc-SPPS.
Data Presentation
While specific quantitative data for the coupling of this compound with HBTU/HOBt is not always presented in isolation, the following table summarizes the typical performance of various common coupling reagents in Fmoc-SPPS. HBTU is recognized for its high efficiency with standard amino acids like leucine.[1][6]
| Coupling Reagent Combination | Reagent Type | Typical Coupling Time | Relative Efficiency | Key Advantages |
| HBTU/HOBt/DIPEA | Uronium/Aminium Salt | 15-60 min | Very High | Fast reaction times, high efficiency, low racemization.[1][5] |
| HATU/HOAt/DIPEA | Uronium/Aminium Salt | 15-60 min | Very High | Often used for difficult couplings, faster than HBTU.[7] |
| HCTU/HOBt/DIPEA | Uronium/Aminium Salt | 5-30 min | Very High | Cost-effective and highly efficient alternative to HBTU.[8] |
| DIC/HOBt | Carbodiimide | 1-4 hours | High | Cost-effective, byproduct is soluble in common solvents.[5] |
Experimental Protocols
Materials and Reagents
-
Fmoc-Leu-OH
-
HBTU
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis resin with a free amino group (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine (B6355638), 20% (v/v) in DMF for Fmoc deprotection
-
Kaiser test kit
Protocol 1: Manual Solid-Phase Coupling of this compound
This protocol describes a standard procedure for the manual coupling of this compound onto a solid support.
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
If the resin is N-terminally Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).
-
-
Activation of this compound:
-
Coupling Reaction:
-
Immediately add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of the resin. A negative test (yellow/colorless beads) indicates complete coupling.
-
If the Kaiser test is positive, the coupling reaction can be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Visualizations
Caption: Chemical pathway of this compound activation with HBTU/HOBt.
Caption: Experimental workflow for this compound coupling in SPPS.
References
- 1. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring Fmoc-Leucine Coupling Efficiency in Solid-Phase Peptide Synthesis
AN-SPPS-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis.[1][] A critical step in SPPS is the coupling of each amino acid, where the reaction must proceed to completion to avoid the formation of deletion sequences in the final peptide product. Monitoring the efficiency of each coupling step is therefore essential for a successful synthesis.[3]
This application note focuses on monitoring the coupling of Fmoc-Leucine. Leucine, a β-branched amino acid, can present moderate steric hindrance, potentially leading to slower reaction rates and incomplete couplings.[4][5] Therefore, diligent monitoring is crucial. We provide detailed protocols for the most common qualitative and quantitative monitoring methods and offer troubleshooting guidance.
Monitoring Techniques
A range of tests can be performed to qualitatively and quantitatively assess the completeness of a coupling reaction.[3] Qualitative tests provide a rapid yes/no indication of the presence of unreacted (free) primary amines, while quantitative methods offer a precise measure of reaction completion.
Qualitative Monitoring: The Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines on the peptide-resin.[6][7][8] A positive result (blue color) indicates the presence of unreacted amines from the previous deprotection step, signifying an incomplete coupling reaction.
Principle: Ninhydrin (B49086) reacts with primary amines to produce an intense blue chromophore known as Ruhemann's purple.[7][9]
Applicability: Excellent for all primary amines. It is not reliable for N-terminal secondary amines like proline, which typically yields a reddish-brown color.[7][8]
Protocol 1: The Kaiser Test
Reagents:
-
Reagent A: 1.0 g of ninhydrin in 20 mL of n-butanol.[7]
-
Reagent B: 40 g of phenol (B47542) in 20 mL of n-butanol.[7]
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[7]
Procedure:
-
Collect a small sample of peptide-resin (10-15 beads) in a small glass test tube.
-
Prepare a reference tube without resin.
-
To each tube, add 2-3 drops of Reagent A, Reagent B, and Reagent C.[7]
-
Remove the tubes and observe the color of the resin beads and the solution against the reference.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Colorless/Yellow Beads & Solution | Complete Coupling. Free amines are absent. | Proceed to the next Fmoc-deprotection step. |
| Intense Blue Beads & Solution | Incomplete or Failed Coupling. Significant free amines present. | Recouple using fresh reagents. Consider double coupling.[10] |
| Light Blue Solution, Dark Blue Beads | Incomplete Coupling. | Recouple the amino acid. |
| Dark Blue Solution, Colorless Beads | Nearly Complete Coupling. | Extend the coupling time or proceed to capping. |
Table 1: Interpretation of Kaiser Test Results.[7]
Qualitative Monitoring: The Chloranil (B122849) Test
The Chloranil test is used to detect the presence of secondary amines, making it an essential tool when coupling to proline or other N-substituted amino acids. It can also detect primary amines.
Principle: Chloranil (tetrachlorobenzoquinone) reacts with amines in the presence of acetaldehyde (B116499) to produce a colored adduct.[11]
Applicability: Detects both primary and secondary amines. Particularly useful for confirming coupling to a proline residue.[12][13]
Protocol 2: The Chloranil Test
Reagents:
Procedure:
-
Place a small sample of peptide-resin (1-5 mg) in a small test tube.[8]
-
Add 2-3 drops of Reagent A and 2-3 drops of Reagent B.[12]
-
Let the mixture stand at room temperature for 5-10 minutes.[8][12]
-
Observe the color of the resin beads.
Interpretation of Results:
| Observation | Interpretation |
| Colorless/Yellowish Beads | Complete Coupling. |
| Dark Blue/Green/Purple Beads | Incomplete Coupling. Free amines are present.[3][12] |
Table 2: Interpretation of Chloranil Test Results.
Quantitative Monitoring: UV-Vis Spectrophotometry
A major advantage of Fmoc chemistry is the ability to monitor the synthesis quantitatively by UV-Vis spectrophotometry.[1][] This is achieved by measuring the amount of the Fmoc group cleaved during the deprotection step.
Principle: The Fmoc group is cleaved by a base (typically piperidine), releasing a dibenzofulvene (DBF) molecule, which then forms a stable piperidine (B6355638) adduct.[5] This adduct has a strong and characteristic UV absorbance maximum around 301 nm.[5][9][14] By measuring the absorbance of the filtrate after deprotection, the quantity of cleaved Fmoc can be calculated using the Beer-Lambert law, which directly correlates to the efficiency of the preceding coupling step.
Applicability: Provides a quantitative measure of coupling yield for each cycle. Ideal for automated synthesizers equipped with in-line UV detectors.[15]
Protocol 3: Quantitative Fmoc Release Assay
Procedure:
-
After the this compound coupling and subsequent washing steps, perform the standard Fmoc deprotection using a known volume of 20% piperidine in DMF.
-
Collect the entire filtrate from the deprotection step(s) into a volumetric flask.
-
Dilute the filtrate to a known final volume with a suitable solvent (e.g., DMF or ethanol).[16]
-
Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at ~301 nm against a blank of the deprotection solution.[16][17]
-
Calculate the amount of Fmoc released (in moles) using the Beer-Lambert equation: A = εcl
-
A = Absorbance
-
ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)[17]
-
c = Concentration (mol/L)
-
l = Path length of the cuvette (cm)
-
Calculation of Resin Loading/Coupling Yield: The loading (mmol/g) can be calculated using the formula: Loading (mmol/g) = (A × V) / (ε × l × m)
- V = Volume of the filtrate (L)
- m = Mass of the resin sample (g)
By comparing the calculated Fmoc amount to the theoretical loading of the resin, the coupling efficiency can be determined. A consistent value from cycle to cycle indicates successful and complete couplings. A significant drop suggests a problem with the previous coupling step.
Data Presentation: Coupling Efficiency
The choice of coupling reagent can significantly impact the efficiency of this compound incorporation, especially given its steric hindrance. While specific data for this compound is distributed across literature, the following table summarizes typical performance characteristics of common coupling reagents used in SPPS.
| Reagent Class | Example Reagent | Typical Coupling Time (min) | General Coupling Efficiency (%) | Key Considerations |
| Carbodiimide | DIC / HOBt | 60 - 120 | 95 - 98 | Cost-effective; slower reaction rates.[4] |
| Aminium/Uronium | HBTU / HATU | 20 - 60 | 98 - 99.5+ | Fast and highly efficient; HATU is excellent for hindered couplings.[4][18][19] |
| Phosphonium | PyBOP | 30 - 60 | 98 - 99 | Very efficient; byproducts can be hard to remove.[4] |
| Immonium/Uronium | COMU | 20 - 45 | > 99.5 | High reactivity and safer byproducts compared to benzotriazole-based reagents.[4][19] |
Table 3: Representative Coupling Efficiencies of Various Reagents for Sterically Hindered Amino Acids.Note: Yields are sequence and condition-dependent.
Visualized Workflows and Logic
SPPS Cycle Workflow
The following diagram illustrates the iterative cycle of solid-phase peptide synthesis.
Kaiser Test Experimental Workflow
This diagram outlines the decision-making process based on the Kaiser test outcome.
Troubleshooting Incomplete Coupling
If monitoring indicates that the coupling of this compound is incomplete, consider the following troubleshooting steps:
-
Recouple: The most straightforward solution is to repeat the coupling step with freshly prepared activated amino acid solution.[10] Often, a second coupling is sufficient to drive the reaction to completion.
-
Extend Reaction Time: For sterically hindered residues like leucine, extending the initial coupling time (e.g., from 1 hour to 2 hours) can improve efficiency.
-
Change Coupling Reagent: If repeated couplings fail, switch to a more powerful coupling reagent. For instance, if DIC/HOBt was used, changing to HATU or COMU can overcome the steric hindrance.[18][19]
-
Increase Reagent Equivalents: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., from 3 equivalents to 5 equivalents) can help drive the reaction forward.
-
Capping: If a small number of sites remain unreacted after a second coupling attempt, it is often better to permanently block them to prevent the formation of a deletion peptide. This is done using an acetylating agent like acetic anhydride. This ensures that all subsequent peptide chains are of the correct sequence.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. kilobio.com [kilobio.com]
- 11. file.globalso.com [file.globalso.com]
- 12. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bachem.com [bachem.com]
- 19. peptide.com [peptide.com]
Application Notes and Protocols: Fmoc-Leucine Deprotection using Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), serving as a base-labile protecting group for the α-amino function of amino acids.[1][2] Its removal, or deprotection, is a critical step that must be efficient and clean to ensure the synthesis of high-quality peptides.[2][3] Piperidine (B6355638), a secondary amine, is the most commonly used reagent for this purpose.[4][5] This document provides detailed application notes and protocols for the deprotection of Fmoc-Leucine using a standard piperidine protocol, intended for professionals in research and drug development.
Leucine is a common amino acid in many therapeutic peptides, and understanding the nuances of its deprotection is vital for successful synthesis. This protocol will cover the underlying chemical mechanism, provide standardized experimental procedures, present relevant quantitative data, and discuss potential side reactions and troubleshooting.
Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc group by piperidine proceeds through a two-step β-elimination mechanism.[3][6]
-
Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 carbon of the fluorenyl ring system of the Fmoc group.[5][7] This results in the formation of a carbanion intermediate.
-
β-Elimination: The unstable carbanion undergoes elimination, leading to the release of the free amine of the amino acid (in this case, Leucine), carbon dioxide, and dibenzofulvene (DBF).[5][8]
-
Dibenzofulvene Adduct Formation: The highly reactive dibenzofulvene is subsequently trapped by a molecule of piperidine to form a stable adduct.[4][7] This prevents the DBF from reacting with the newly deprotected amine, which could lead to undesired side products.[9]
The overall reaction is rapid and generally proceeds to completion under standard conditions.[7]
Caption: Mechanism of this compound deprotection by piperidine.
Quantitative Data
The efficiency of Fmoc deprotection can be influenced by the concentration of piperidine and the reaction time. For amino acids like Leucine, the reaction is generally very efficient.
| Parameter | Condition | Observation | Reference |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Standard and highly effective for most amino acids, including Leucine. | [10][11][12] |
| Reaction Time | 3 - 20 minutes | Deprotection of this compound is typically complete within this timeframe. Shorter times (e.g., 3 minutes) are often sufficient. | [3][13] |
| Deprotection Efficiency | >99% | With 20% piperidine in DMF, deprotection is essentially quantitative. | [13] |
| Monitoring | UV Spectroscopy at 301 nm | The formation of the DBF-piperidine adduct can be monitored to quantify the extent of deprotection. | [5][14] |
Experimental Protocols
The following protocols are standard for the deprotection of this compound in manual solid-phase peptide synthesis.
Materials and Reagents
-
This compound-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade (amine-free)
-
Piperidine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessel
Preparation of Deprotection Reagent
Prepare a 20% (v/v) solution of piperidine in DMF. To do this, add 20 mL of piperidine to 80 mL of DMF in a clean, dry container. Mix well.
Note: Always use high-quality, amine-free DMF to avoid premature Fmoc deprotection or other side reactions.[10]
Deprotection Protocol
This protocol assumes a starting scale of approximately 0.1 mmol of this compound-loaded resin.
-
Resin Swelling: If starting with dry resin, swell the this compound-loaded resin in DMF for at least 30 minutes in the reaction vessel.[10] After swelling, drain the DMF.
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[11] Agitate the mixture for 2-5 minutes at room temperature.[11]
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin.[11]
-
Agitation: Agitate the mixture for an additional 5-15 minutes at room temperature.[11]
-
Draining and Washing: Drain the deprotection solution. Wash the resin thoroughly to remove residual piperidine and the DBF-piperidine adduct. A typical wash cycle is:
-
DMF (3-5 times)[10]
-
DCM (2-3 times)
-
DMF (2-3 times)
-
-
Proceed to Next Step: The resin with the deprotected Leucine is now ready for the coupling of the next Fmoc-protected amino acid.
Monitoring Deprotection (Optional)
The completion of the deprotection can be qualitatively assessed using a colorimetric test such as the Kaiser test (ninhydrin test). A positive Kaiser test (blue/purple beads) indicates the presence of a free primary amine.
Quantitatively, the progress of deprotection can be monitored by collecting the piperidine filtrate and measuring the UV absorbance of the DBF-piperidine adduct at 301 nm.[5][15]
Experimental Workflow
Caption: Experimental workflow for this compound deprotection.
Potential Side Reactions and Troubleshooting
While the deprotection of this compound is generally straightforward, some potential issues can arise during solid-phase peptide synthesis.
-
Incomplete Deprotection: This can occur if the reaction time is too short or if the piperidine solution has degraded. Incomplete deprotection will lead to deletion sequences in the final peptide.
-
Solution: Ensure adequate reaction times and use freshly prepared 20% piperidine in high-quality DMF. A positive Kaiser test can confirm the presence of free amines before proceeding.
-
-
Diketopiperazine (DKP) Formation: This side reaction is more prevalent when Proline or Glycine is in the C-terminal dipeptide sequence but is less of a concern for Leucine.[16] It involves the intramolecular cyclization of the N-terminal amine of the second amino acid, cleaving the dipeptide from the resin.
-
Solution: While less common with Leucine, if DKP formation is suspected, using a more sterically hindered resin like 2-chlorotrityl chloride resin can mitigate this issue.[16]
-
-
Aspartimide Formation: This is a significant side reaction when Aspartic acid is present in the peptide sequence, but it is not relevant to the deprotection of this compound itself.[17][18]
Conclusion
The deprotection of this compound using a 20% piperidine in DMF protocol is a robust and highly efficient method in solid-phase peptide synthesis. Adherence to the detailed protocols, use of high-quality reagents, and awareness of potential side reactions will contribute to the successful synthesis of leucine-containing peptides for research and drug development applications.
References
- 1. genscript.com [genscript.com]
- 2. Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. chempep.com [chempep.com]
- 9. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. benchchem.com [benchchem.com]
- 17. ovid.com [ovid.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-Leucine in Microwave-Assisted Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Fluorenylmethyloxycarbonyl-Leucine (Fmoc-Leu) in microwave-assisted solid-phase peptide synthesis (MA-SPPS). The protocols and data presented herein are intended to facilitate the efficient and high-purity synthesis of leucine-containing peptides for research, discovery, and development applications.
Microwave-assisted peptide synthesis has emerged as a transformative technology, dramatically accelerating reaction times for both coupling and deprotection steps while often improving the purity of the final peptide product.[1][2][3] Leucine (B10760876), a common and generally non-problematic amino acid, serves as an excellent model for illustrating the fundamental advantages of this technology over conventional room temperature synthesis.
Core Principles of Microwave-Assisted SPPS
Microwave energy efficiently and uniformly heats the reaction mixture, leading to a significant increase in the rate of chemical reactions.[4][5] In the context of SPPS, this translates to:
-
Accelerated Deprotection: The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is significantly faster with microwave heating.[1]
-
Rapid Coupling: The formation of the amide bond between the activated Fmoc-leucine and the deprotected N-terminus of the peptide-resin is also dramatically expedited.[2]
-
Enhanced Efficiency for Difficult Sequences: While leucine itself is not considered a "difficult" coupling, the principles of microwave assistance are crucial for overcoming challenges associated with sterically hindered amino acids or aggregating peptide sequences.[5][6]
Data Presentation: this compound in MA-SPPS vs. Conventional SPPS
The following tables summarize typical quantitative data for the incorporation of this compound in microwave-assisted versus conventional solid-phase peptide synthesis.
Table 1: Comparison of Fmoc-Deprotection of Leucine-Resin
| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MA-SPPS) |
| Deprotection Reagent | 20% Piperidine (B6355638) in DMF | 20% Piperidine in DMF or 10% Piperazine in NMP/EtOH |
| Reaction Time | 15 - 30 minutes | 1 - 3.5 minutes[1][7] |
| Temperature | Room Temperature (~25°C) | 75°C - 90°C[6] |
| Typical Efficiency | >99% | >99.5% |
Table 2: Comparison of this compound Coupling
| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MA-SPPS) |
| Coupling Reagents | DIC/HOBt, HBTU/DIEA | DIC/Oxyma, HCTU/DIEA |
| Reaction Time | 1 - 2 hours | 2 - 5 minutes[1][6] |
| Temperature | Room Temperature (~25°C) | 75°C - 90°C[6] |
| Typical Efficiency | >98% | >99.5% |
| Racemization Risk | Low | Low for Leucine, but can be a concern for sensitive amino acids at high temperatures.[5] |
Table 3: Overall Synthesis Cycle Comparison (per amino acid)
| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MA-SPPS) |
| Total Cycle Time | 1.5 - 3 hours | 4 - 15 minutes[6] |
| Solvent Consumption | High | Significantly Reduced (up to 90%)[6] |
| Crude Peptide Purity | Variable, sequence-dependent | Generally higher due to increased efficiency[4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Fmoc-Deprotection of Leucine-Resin
This protocol describes the removal of the Fmoc protecting group from a resin-bound leucine residue using a microwave peptide synthesizer.
Materials:
-
Fmoc-Leu-Resin (e.g., Fmoc-Leu-Wang Resin)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Washing Solvent: DMF
-
Microwave Peptide Synthesizer
Procedure:
-
Place the Fmoc-Leu-Resin in a suitable reaction vessel for the microwave synthesizer.
-
Add the deprotection solution to the resin.
-
Irradiate the reaction vessel with microwaves according to the parameters in the table below.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the coupling of the next Fmoc-amino acid.
Microwave Parameters for Deprotection:
| Parameter | Value |
| Power | 30 - 170 W (instrument dependent) |
| Temperature | 75 - 90°C |
| Hold Time | 1 - 3.5 minutes |
Protocol 2: Microwave-Assisted Coupling of this compound
This protocol details the coupling of this compound to a deprotected peptide-resin using a microwave peptide synthesizer.
Materials:
-
Deprotected peptide-resin (with a free N-terminal amine)
-
Fmoc-L-Leucine
-
Coupling Activator Solution: e.g., 0.5 M HCTU in DMF
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: DMF
-
Microwave Peptide Synthesizer
Procedure:
-
In a separate vial, dissolve Fmoc-L-Leucine (5 equivalents relative to resin loading) in DMF.
-
Add the coupling activator solution (e.g., HCTU, 5 equivalents) and DIEA (10 equivalents) to the this compound solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Add the activated this compound solution to the deprotected peptide-resin in the microwave synthesizer's reaction vessel.
-
Irradiate the reaction vessel with microwaves according to the parameters in the table below.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
The resin is now ready for the next deprotection step.
Microwave Parameters for Coupling:
| Parameter | Value |
| Power | 30 - 170 W (instrument dependent) |
| Temperature | 75 - 90°C |
| Hold Time | 2 - 5 minutes |
Visualizations
Caption: Workflow for a single cycle of MA-SPPS.
Caption: Key relationships in microwave-assisted SPPS.
Conclusion
The use of microwave assistance in solid-phase peptide synthesis offers substantial advantages for the incorporation of this compound and other amino acids. By significantly reducing cycle times and improving reaction efficiency, MA-SPPS enables the rapid production of high-purity peptides.[1][4] This technology is an invaluable tool for researchers and professionals in the field of drug development and peptide science. While leucine itself is not prone to racemization, care must be taken when applying high temperatures to sensitive amino acids like histidine and cysteine.[5] The protocols provided herein serve as a robust starting point for the successful synthesis of leucine-containing peptides using microwave technology.
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 3. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 5. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interanalyt.ru [interanalyt.ru]
- 7. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of Fmoc-Leucine into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine, a hydrophobic amino acid, is a frequent constituent of peptides and proteins, playing a critical role in their structure and function. Its incorporation during Solid-Phase Peptide Synthesis (SPPS) can, however, present significant challenges, particularly in complex, sterically hindered, or aggregation-prone sequences. This document provides detailed application notes and protocols for the successful incorporation of Fmoc-L-leucine, addressing common challenges and offering strategies for optimizing synthesis outcomes.
Data Presentation: Quantitative Analysis of Coupling Efficiency
The choice of coupling reagent and solvent significantly impacts the efficiency of Fmoc-leucine incorporation. While exact yields are sequence-dependent, the following tables provide a summary of expected performance based on available data for challenging couplings.
Table 1: Comparison of Coupling Reagent Performance for this compound
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Expected Purity for Difficult Sequences (%) | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium Salt | 10 - 45 | > 95% | High reactivity, fast kinetics, lower risk of epimerization.[1] | Higher cost, potential for side reactions if not used correctly. |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 90 - 95% | Robust and widely used, good efficiency for most couplings.[1] | Slower than HATU, can be less effective for extremely hindered couplings. |
| DIC/HOBt | Carbodiimide | 60 - 120 | 85 - 90% | Cost-effective. | Slower reaction times, potential for side reactions like N-acylurea formation. |
Note: Purity percentages are representative and can vary based on the specific peptide sequence and synthesis conditions.
Table 2: Impact of Solvents on Coupling Efficiency for Hydrophobic Peptides
| Solvent | Polarity | Resin Swelling | Aggregation Suppression | Recommended for |
| NMP | High | Excellent | Good | Hydrophobic and aggregation-prone sequences.[2] |
| DMF | High | Good | Moderate | Standard peptide synthesis. |
| DMF/DCM (1:1) | Moderate | Good | Moderate | Can improve solubility of some protected amino acids. |
| "Magic Mixture" (DCM/DMF/NMP 1:1:1) | Mixed | Excellent | Good | Very difficult and hydrophobic sequences.[3] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-L-Leucine using HATU
This protocol is suitable for most sequences, including those with moderate steric hindrance.
Materials:
-
Fmoc-L-leucine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Peptide synthesis resin with a free N-terminal amine
-
20% (v/v) Piperidine (B6355638) in DMF or NMP for Fmoc deprotection
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF/NMP for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF/NMP for 10 minutes.
-
Wash the resin thoroughly with DMF/NMP (5 times) and DCM (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-L-leucine (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF or NMP.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated Fmoc-L-leucine solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF/NMP (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15 minutes. Wash the resin with DMF and DCM.
Protocol 2: Overcoming Aggregation during Incorporation of Fmoc-L-Leucine in Hydrophobic Sequences
This protocol outlines modifications to the standard procedure to mitigate on-resin aggregation, a common issue with leucine-rich peptides.
Modifications to Standard Protocol:
-
Solvent Choice: Utilize NMP as the primary solvent for all steps, as it can disrupt secondary structures and improve solvation of the growing peptide chain.[2] For extremely difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be employed.[3]
-
Chaotropic Salts: Add a chaotropic salt, such as LiCl (0.5 M), to the coupling and deprotection solutions to further disrupt hydrogen bonding and aggregation.
-
Elevated Temperature: Perform the coupling reaction at an elevated temperature (e.g., 50-60°C) to disrupt secondary structures. This should be used with caution as it can increase the risk of racemization.
-
Double Coupling: If the Kaiser test remains positive after the initial coupling, repeat the coupling step with a fresh solution of activated Fmoc-L-leucine.
-
Backbone Protection: For sequences known to be highly aggregation-prone, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on an adjacent residue to disrupt interchain hydrogen bonding.
Mandatory Visualizations
References
Application Notes and Protocols for the HPLC Purification of Fmoc-Leucine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of synthetic peptides, ensuring the high purity required for research, therapeutic, and diagnostic applications. Peptides containing the Fluorenylmethyloxycarbonyl (Fmoc) protecting group, particularly those with hydrophobic residues like leucine (B10760876), present unique challenges during purification. The inherent hydrophobicity of the Fmoc group, compounded by the leucine side chain, can lead to poor solubility, peak broadening, and low recovery.
These application notes provide a comprehensive guide to developing and optimizing reversed-phase HPLC (RP-HPLC) methods for the successful purification of Fmoc-leucine containing peptides. Detailed protocols for analytical and preparative scale purification are presented, along with troubleshooting strategies for common issues encountered during the process.
Data Presentation
Table 1: Typical HPLC System Configuration for this compound Peptide Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Chemistry | C18 or C8 silica | C18 or C8 silica |
| Particle Size | 3 - 5 µm | 5 - 10 µm |
| Pore Size | 100 - 300 Å | 100 - 300 Å |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 150 mm or larger |
| Flow Rate | 0.8 - 1.5 mL/min | 15 - 25 mL/min |
| Detection Wavelength | 220 nm & 265 nm | 220 nm & 265 nm |
Table 2: Recommended Mobile Phase Compositions and Gradients
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water | TFA acts as an ion-pairing agent to improve peak shape and resolution. |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (B52724) (ACN) | Acetonitrile is a common organic modifier for eluting hydrophobic peptides. |
| Analytical Gradient | 30-70% B over 20-30 min | A broad gradient to determine the elution profile of the target peptide and impurities. |
| Preparative Gradient | Shallow gradient around the elution %B of the target peptide (e.g., 40-55% B over 20 min) | A focused gradient to maximize separation between the target peptide and closely eluting impurities. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol outlines the method for analyzing the purity of a crude this compound containing peptide.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Dilute the dissolved sample with Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup:
-
Equilibrate a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (e.g., 70% A / 30% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Set the column temperature to 30-40°C to improve peak shape.[1]
-
Set the detector to monitor at 220 nm (for the peptide backbone) and 265 nm (for the Fmoc group).[1]
-
-
Chromatographic Run:
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from 30% to 70% Mobile Phase B over 20 minutes at a flow rate of 1 mL/min.
-
Follow with a wash step of 95% Mobile Phase B for 5 minutes to elute any remaining hydrophobic impurities.
-
Re-equilibrate the column at the initial conditions for 5-10 minutes.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram at 220 nm.
-
Calculate the purity of the target peptide as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Preparative RP-HPLC for Purification
This protocol details the steps for scaling up the purification of an this compound containing peptide.
-
Method Development and Scaling:
-
Based on the analytical chromatogram, determine the retention time and the percentage of Mobile Phase B at which the target peptide elutes.
-
Develop a shallow, focused gradient for the preparative run. For example, if the peptide elutes at 50% B in the analytical run, a preparative gradient of 40-60% B over 20-30 minutes would be appropriate.
-
-
Sample Preparation for Loading:
-
Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMF, DMSO).
-
Slowly add Mobile Phase A while vortexing until the point of precipitation, then add a small amount of the organic solvent to redissolve. This ensures the sample is soluble in the initial mobile phase conditions.
-
Filter the sample solution through a 0.45 µm filter.
-
-
Preparative HPLC Run:
-
Equilibrate a C18 preparative column (e.g., 21.2 x 150 mm, 10 µm) with the initial gradient conditions.
-
Load the prepared sample onto the column.
-
Run the optimized shallow gradient at a scaled-up flow rate (e.g., 20 mL/min).
-
Monitor the elution profile at 220 nm and 265 nm.
-
Collect fractions corresponding to the target peptide peak.
-
-
Fraction Analysis and Post-Purification:
-
Analyze the purity of the collected fractions using the analytical HPLC method (Protocol 1).
-
Pool the fractions that meet the desired purity level.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the aqueous solution to obtain the purified peptide as a fluffy white powder.
-
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow for the HPLC purification of this compound containing peptides, from initial analysis to the final pure product.
Caption: Workflow for HPLC Purification of this compound Peptides.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | - Peptide aggregation- Secondary interactions with the column silica- Poor sample solubility | - Increase column temperature (40-60°C).- Ensure 0.1% TFA is in both mobile phases.- Optimize sample dissolution; consider using a stronger initial solvent. |
| Low Recovery | - Irreversible adsorption to the column- Peptide precipitation on the column | - Use a shallower gradient.- Try a different column chemistry (e.g., C8 or C4).- Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. |
| Peak Splitting or Shoulders | - Presence of closely eluting impurities- On-column degradation | - Optimize the gradient to improve resolution.- Minimize the time the peptide is in the acidic mobile phase. |
| High Backpressure | - Peptide precipitation at the head of the column- Clogged frit or column | - Filter the sample before injection.- Wash the column with a strong solvent series (e.g., isopropanol, then acetonitrile). |
References
Application Notes and Protocols for Fmoc-L-Leucine Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coupling of the first amino acid to a solid support resin is a critical step in solid-phase peptide synthesis (SPPS), significantly influencing the overall purity and yield of the final peptide. This document provides a detailed standard operating procedure for the coupling of Fmoc-L-leucine, a common amino acid in many therapeutic peptides. The protocol outlines the use of pre-activated Fmoc-L-leucine building blocks to minimize racemization, a common side reaction that can compromise the biological activity of the synthesized peptide.[1][2] This guide will cover the necessary reagents, detailed experimental procedures, and methods for monitoring the coupling reaction to ensure high efficiency and purity.
Data Presentation
Table 1: Reagent Equivalents for Fmoc-L-Leucine Coupling
| Reagent | Equivalents (relative to resin substitution) | Purpose |
| Fmoc-L-Leucine | 3 - 5 | Amino acid to be coupled |
| Coupling Reagent (e.g., HATU, HBTU, DIC) | 3 - 5 | Activates the carboxylic acid of the amino acid |
| Base (e.g., DIPEA, NMM) | 6 - 10 | Neutralizes the reaction mixture and facilitates coupling |
| Additive (e.g., HOBt, Oxyma Pure) | 3 - 5 | Suppresses side reactions and can enhance coupling efficiency[3][4] |
Table 2: Comparison of Common Coupling Methods for Fmoc-L-Leucine
| Coupling Method | Activating Agents | Typical Reaction Time | Typical Racemization of C-terminal Amino Acid (%) | Notes |
| Uronium/Aminium Salts | HATU, HBTU, HCTU / DIPEA | 1 - 2 hours[3] | < 1 | Highly efficient and fast. HATU is often preferred for difficult couplings.[4] |
| Carbodiimide | DIC / HOBt or Oxyma Pure | 2 - 4 hours[3] | 1 - 3[5] | A cost-effective and widely used method.[4] |
| Symmetrical Anhydride (B1165640) | DIC | 1 - 2 hours | 1 - 5[5] | Requires 2 equivalents of the Fmoc-amino acid. |
| DCC/DMAP | DCC, DMAP | 12 - 24 hours | 5 - 20[5] | Prone to significant racemization, especially for the first amino acid.[3] |
Experimental Protocols
This section details the standard procedure for the coupling of Fmoc-L-leucine to an amino-functionalized resin. This protocol is suitable for manual synthesis and can be adapted for automated peptide synthesizers.
Materials and Reagents
-
Fmoc-L-Leucine
-
Amino-functionalized resin (e.g., Rink Amide resin, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Coupling reagent (e.g., HATU, HBTU, or DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-Methylmorpholine - NMM)
-
Additive (e.g., 1-Hydroxybenzotriazole - HOBt, or Oxyma Pure)
-
Reagents for Kaiser Test (Ninhydrin, Pyridine, Phenol, KCN in Pyridine, Ethanol)
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of amino-functionalized resin into a reaction vessel.
-
Add sufficient DMF to cover the resin completely.
-
Allow the resin to swell for at least 30-60 minutes with gentle agitation to ensure all active sites are accessible.[6]
-
After swelling, drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-20 minutes to ensure complete removal of the Fmoc protecting group.[3]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3] A positive Kaiser test should confirm the presence of free primary amines.
Protocol 3: Fmoc-L-Leucine Activation and Coupling
-
Pre-activation: In a separate vial, dissolve Fmoc-L-leucine (3-5 equivalents) and the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and additive (e.g., HOBt, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and vortex briefly.
-
Allow the pre-activation to proceed for 1-2 minutes at room temperature.[1][2]
-
Coupling: Immediately add the pre-activated Fmoc-L-leucine solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours, depending on the coupling reagents used (refer to Table 2).
-
Monitoring the Coupling: Perform a qualitative test, such as the Kaiser test, to monitor the completion of the coupling reaction.[3] A negative Kaiser test (beads remain colorless or yellowish) indicates a complete reaction.
Protocol 4: Washing and Capping (Optional)
-
Once the coupling is complete, drain the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.[3]
-
Capping (Optional but Recommended): If the Kaiser test is positive after the initial coupling, a second coupling can be performed. Alternatively, to block any unreacted amino groups and prevent the formation of deletion peptides, the resin can be capped. Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF for 30 minutes.
Mandatory Visualization
References
Application Notes and Protocols: Fmoc-Leucine in Biomaterial and Hydrogel Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nα-fluorenylmethyloxycarbonyl-L-leucine (Fmoc-leucine) in the development of advanced biomaterials and hydrogels. This document details the self-assembly properties of this compound and its derivatives, and their applications in drug delivery, 3D cell culture, and tissue engineering. Detailed protocols for hydrogel synthesis, characterization, and biological assays are provided to facilitate the adoption of this versatile biomolecule in research and development.
Introduction to this compound Hydrogels
This compound is an amino acid derivative that can self-assemble into nanofibrous structures, which entangle to form a three-dimensional hydrogel network. This process is primarily driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the leucine (B10760876) moieties. The resulting hydrogels are biocompatible, biodegradable, and can encapsulate a high water content, mimicking the native extracellular matrix (ECM). These properties make them excellent candidates for a variety of biomedical applications.
The mechanical properties and biocompatibility of this compound-based hydrogels can be tuned by co-assembling with other Fmoc-amino acids or peptides. For instance, co-assembly with Fmoc-lysine can introduce positive charges, enhancing interactions with cells and certain drug molecules[1]. The physical nature of these hydrogels allows for shear-thinning and self-healing properties, making them suitable for injectable applications.
Applications in Biomaterial and Hydrogel Development
Drug Delivery
This compound hydrogels serve as effective depots for the sustained release of therapeutic agents. The nanofibrous network can physically entrap drug molecules, and the release kinetics can be controlled by the hydrogel's concentration, cross-linking density, and the specific interactions between the drug and the hydrogel matrix[2][3]. Both hydrophobic and hydrophilic drugs can be encapsulated. The release mechanism is typically diffusion-controlled, but can also be influenced by hydrogel degradation[4][5].
3D Cell Culture and Tissue Engineering
The structural similarity of this compound hydrogels to the native ECM provides an ideal environment for 3D cell culture. These hydrogels support cell adhesion, proliferation, and differentiation, making them valuable for creating more physiologically relevant in vitro models for drug screening and disease modeling[6][7]. The incorporation of cell-adhesive ligands, such as the RGD sequence, can further enhance cell-matrix interactions[8]. The injectability of these hydrogels also opens up possibilities for minimally invasive cell delivery in tissue regeneration strategies.
Quantitative Data Summary
The following tables summarize key quantitative data for Fmoc-amino acid and peptide-based hydrogels, providing a reference for expected performance.
Table 1: Mechanical Properties of Fmoc-Peptide Hydrogels
| Hydrogel Composition | Storage Modulus (G') | Reference |
| Fmoc-K1 | 557 Pa | [9] |
| Fmoc-K2 | 925 Pa | [9] |
| Fmoc-K3 | 2526 Pa | [9] |
| Mixed FmocFF/Fmoc-K Hydrogels | 200 - 35,000 Pa | [8] |
| Fmoc-Phenylalanine | Varies with pH | |
| Fmoc-Tyrosine | Significantly higher than Fmoc-Phenylalanine |
Table 2: Cell Viability in Fmoc-Peptide Hydrogels
| Hydrogel Composition | Cell Type | Viability | Time Point | Reference |
| Fmoc-K1 | 3T3-L1 | 92 ± 3% | 72 h | [9] |
| Fmoc-K2 | 3T3-L1 | 95 ± 3% | 72 h | [9] |
| Fmoc-K3 | 3T3-L1 | 94 ± 3% | 72 h | [9] |
| Mixed FmocFF/Fmoc-K Hydrogels | 3T3-L1 | >95% | 72 h | [8] |
| Hyaluronic Acid (2 mg/ml) | Primary Porcine Chondrocytes | ~95% | 72 h | [10] |
| Hyaluronic Acid (10 mg/ml) | Primary Porcine Chondrocytes | ~85% | 24 h | [10] |
Table 3: Drug Release from Fmoc-Peptide Hydrogels
| Hydrogel System | Drug | Release Profile | Key Findings | Reference |
| Fmoc-tripeptide (L-chirality) | Dexamethasone | 30-40% release in ~7 days | Sustained release, no burst effect | [11] |
| Fmoc-tripeptide (D-chirality) | Dexamethasone | 20-25% release in ~7 days | Slower release compared to L-chirality | [11] |
| Fmoc-peptide with varied charge | Doxorubicin | Tunable release | Release rate controlled by peptide charge and number of lysine (B10760008) residues | [2] |
Experimental Protocols
Protocol for this compound Hydrogel Synthesis (pH Switch Method)
This protocol is adapted from methods for synthesizing Fmoc-amino acid hydrogels[12][13].
Materials:
-
Fmoc-L-leucine
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Glucono-δ-lactone (GdL)
-
Glass vials
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh a desired amount of Fmoc-L-leucine (e.g., 10 mg/mL) and add it to a glass vial containing deionized water.
-
Slowly add 0.1 M NaOH solution dropwise while stirring to dissolve the this compound and raise the pH to approximately 7.4. Ensure the solution becomes clear.
-
Filter the solution to remove any undissolved material.
-
To induce gelation, add a pre-weighed amount of GdL to the this compound solution. The amount of GdL will determine the final pH and thus the gelation kinetics and mechanical properties. A typical starting concentration for GdL is 5 mg/mL.
-
Gently swirl the vial to dissolve the GdL. Avoid vigorous shaking to prevent air bubbles.
-
Allow the solution to stand at room temperature. Gelation should occur within a few hours as the GdL hydrolyzes to gluconic acid, slowly lowering the pH.
-
Confirm gelation by inverting the vial. A stable hydrogel will not flow.
Protocol for In Vitro Drug Release Study
This protocol outlines a typical procedure for assessing the release of a model drug from a pre-formed this compound hydrogel.
Materials:
-
Drug-loaded this compound hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plate or similar multi-well plate
-
UV-Vis spectrophotometer or HPLC
-
Incubator at 37°C
Procedure:
-
Prepare the drug-loaded this compound hydrogel as described in Protocol 4.1, adding the drug to the initial solution before gelation.
-
Place a defined volume of the drug-loaded hydrogel (e.g., 100 µL) into the bottom of each well of a 96-well plate.
-
Carefully add a known volume of pre-warmed PBS (e.g., 200 µL) on top of the hydrogel in each well to act as the release medium.
-
Incubate the plate at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), carefully collect a sample of the supernatant (e.g., 100 µL) from each well.
-
To maintain a constant volume, replace the collected supernatant with an equal volume of fresh, pre-warmed PBS.
-
Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).
-
Calculate the cumulative percentage of drug released at each time point, correcting for the dilution from the replacement of the release medium.
Protocol for 3D Cell Culture and Viability Assessment
This protocol describes the encapsulation of cells within an this compound hydrogel and the subsequent assessment of their viability using a Live/Dead assay.
Materials:
-
Sterile this compound solution (prepared as in Protocol 4.1 and filter-sterilized)
-
Sterile GdL solution
-
Cell suspension in culture medium
-
96-well tissue culture plate
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Fluorescence microscope
Procedure: Cell Encapsulation:
-
Work in a sterile cell culture hood.
-
Mix the sterile this compound solution with the cell suspension. The final cell density will depend on the cell type and experimental design.
-
Initiate gelation by adding the sterile GdL solution to the this compound/cell mixture.
-
Quickly but gently pipette the mixture into the wells of a 96-well plate.
-
Allow the hydrogels to set in a cell culture incubator (37°C, 5% CO2).
-
Once the hydrogels have formed, add cell culture medium to each well.
-
Culture the cells for the desired period, changing the medium every 2-3 days.
Live/Dead Assay:
-
Prepare the Live/Dead staining solution according to the manufacturer's protocol by diluting Calcein AM and Ethidium homodimer-1 in sterile PBS or serum-free medium[14].
-
Remove the culture medium from the wells containing the cell-laden hydrogels.
-
Wash the hydrogels gently with sterile PBS.
-
Add the Live/Dead staining solution to each well, ensuring the hydrogel is fully covered.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light[14].
-
After incubation, carefully remove the staining solution and wash the hydrogels with PBS.
-
Image the hydrogels using a fluorescence microscope with appropriate filters to visualize live (green fluorescence from Calcein AM) and dead (red fluorescence from Ethidium homodimer-1) cells.
Visualizations
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Controlled release from modified amino acid hydrogels governed by molecular size or network dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. d-nb.info [d-nb.info]
- 9. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitatively measuring the cytotoxicity of viscous hydrogels with direct cell sampling in a micro scale format “MicroDrop” and its comparison to CCK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]
- 13. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. allevi3d.com [allevi3d.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nα-(9-fluorenylmethoxycarbonyl)-L-leucine (Fmoc-leucine) in the solid-phase peptide synthesis (SPPS) of key neuroscience-related peptides. This document outlines detailed experimental protocols, presents quantitative data on synthesis outcomes, and illustrates the relevant biological signaling pathways.
Introduction
This compound is a critical building block in the Fmoc-based SPPS of numerous biologically active peptides. Leucine (B10760876), a hydrophobic amino acid, is a common residue in neuropeptides and plays a significant role in their structure and function. In neuroscience, peptides containing leucine are implicated in a wide array of physiological processes, including pain perception, memory formation, and appetite regulation. The use of this compound, with its base-labile protecting group, allows for the efficient and reliable synthesis of these peptides under mild conditions, ensuring high purity and yield of the final product. This document focuses on the application of this compound in the synthesis of three major classes of neuroscience-related peptides: opioid peptides, amyloid-beta peptides, and Neuropeptide Y.
Quantitative Data on Peptide Synthesis
The efficiency of peptide synthesis is crucial for research and drug development. The following table summarizes typical yields and purities achieved for neuroscience-related peptides synthesized using this compound as part of the sequence.
| Peptide Class/Example | Synthesis Method | Crude Purity (%) | Final Yield (%) | Reference |
| Opioid Peptide | ||||
| [Leu]enkephalin Analog | Manual Fmoc-SPPS | >90% | Not Specified | [1][2] |
| Amyloid-Beta Peptide | ||||
| Aβ (1-42) | Microwave-Assisted Fmoc-SPPS | High | 78 (crude) | [3] |
| Aβ (1-42) | Manual Fmoc-SPPS | 90-95% | Not Specified | [4] |
| Neuropeptide Y | ||||
| 4-norleucine-NPY | Solid-Phase Method | Homogeneous | 20 | [5] |
Note: Yields and purities are dependent on the specific peptide sequence, synthesis scale, and purification methods.
Experimental Protocols
Detailed methodologies for the synthesis of a representative peptide from each class are provided below. These protocols can be adapted for the synthesis of other related peptides.
Protocol 1: Manual Solid-Phase Synthesis of [Leu]enkephalin (Tyr-Gly-Gly-Phe-Leu)
This protocol describes the manual synthesis of the endogenous opioid peptide [Leu]enkephalin on a 0.1 mmol scale using Fmoc-Leu-Wang resin.[1]
1. Resin Swelling:
-
Place 0.1 mmol of Fmoc-Leu-Wang resin in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL) for 5 minutes each to swell the resin.[1]
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF (v/v) to the resin.
-
Agitate the mixture for 5 minutes and then drain the solution.[1]
-
Repeat the piperidine treatment for an additional 15 minutes.[1]
-
Wash the resin thoroughly with DMF (5 x 5 mL) and dichloromethane (B109758) (DCM) (3 x 5 mL) to remove residual piperidine.[1]
3. Amino Acid Coupling (for Phe, Gly, Gly, Tyr):
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) (3 equivalents), 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® (3 equivalents) in DMF.[1][6]
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and allow it to pre-activate for 2 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating an incomplete reaction), repeat the coupling step.[1]
-
After a negative Kaiser test, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
4. Repeat Deprotection and Coupling:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, Gly, Tyr). For the final amino acid (Fmoc-Tyr(tBu)-OH), ensure the side-chain protecting group is appropriate.
5. Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[1]
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).[1]
-
Stir the mixture at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice more and dry under vacuum.[1]
6. Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[1]
-
Lyophilize the pure fractions to obtain the final peptide.
Protocol 2: Synthesis of Amyloid-Beta (1-42)
The synthesis of the highly hydrophobic Aβ (1-42) peptide is challenging due to aggregation. The following is a general protocol that incorporates strategies to improve synthesis efficiency.[4][7][8]
1. Resin and First Amino Acid Loading:
-
Start with a pre-loaded Wang resin or a 2-chlorotrityl chloride resin for the C-terminal alanine. Fmoc-Ala-OH is used for the first coupling if the resin is not pre-loaded.[7]
2. Peptide Chain Elongation:
-
Perform stepwise Fmoc-SPPS as described in Protocol 1.
-
Solvent Considerations: To minimize aggregation, a solvent system of 10% anisole (B1667542) in DMF/DCM can be used for both coupling and deprotection steps.[7]
-
Coupling Reagents: Use efficient coupling reagents such as HBTU/DIPEA or HATU/DIPEA, especially for sterically hindered amino acids.[8]
-
Double Coupling: For difficult couplings, as identified by a positive Kaiser test, a second coupling step is recommended.
-
Capping: After each coupling step, cap any unreacted amino groups with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF to prevent the formation of deletion sequences.[8]
-
Microwave-Assisted Synthesis: Alternatively, controlled microwave heating can significantly reduce synthesis time and improve crude purity.[3]
3. Cleavage and Deprotection:
-
Use a cleavage cocktail appropriate for the side-chain protecting groups used, typically TFA with scavengers such as phenol, TIS, and water (e.g., 88:5:2:5 v/v/v/v).[8]
4. Purification:
-
Due to the hydrophobicity of Aβ (1-42), purification by RP-HPLC can be challenging. Use a C4 or C8 column with a gradient of acetonitrile in water containing 0.1% TFA.
Protocol 3: Synthesis of Neuropeptide Y (NPY)
NPY is a 36-amino acid peptide amide. The synthesis is typically performed on a Rink Amide resin to yield the C-terminal amide.[5][9]
1. Resin:
-
Start with a Rink Amide resin.
2. Synthesis Cycle:
-
Follow the general Fmoc-SPPS protocol as outlined in Protocol 1 for each of the 36 amino acids. Leucine residues are incorporated using Fmoc-Leu-OH.
-
Given the length of the peptide, automated peptide synthesizers are commonly employed to ensure efficiency and consistency.[9]
3. Cleavage and Deprotection:
-
Cleavage from the Rink Amide resin and removal of side-chain protecting groups are achieved using a TFA-based cleavage cocktail.[9]
4. Purification:
-
The crude peptide is purified by preparative RP-HPLC.
Signaling Pathways and Experimental Workflows
Understanding the biological context of these peptides is crucial for drug development. The following diagrams, created using Graphviz, illustrate the key signaling pathways and the general experimental workflow for SPPS.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Simplified opioid receptor signaling pathway leading to analgesia.[10][11][12]
Caption: The amyloid cascade hypothesis in Alzheimer's disease.[13]
Caption: Simplified signaling pathway of Neuropeptide Y via the Y1 receptor.[14][15][16]
Conclusion
This compound is an indispensable reagent for the successful solid-phase synthesis of a wide range of neuroscience-related peptides. The protocols and data presented herein provide a solid foundation for researchers to produce high-quality peptides for in-vitro and in-vivo studies. A thorough understanding of the synthesis process and the underlying biological pathways is essential for the development of novel therapeutics targeting neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct solid-phase synthesis of the beta-amyloid (1-42) peptide using controlled microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological properties of 4-norleucine-neuropeptide Y; secondary structure of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 9. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amyloid Beta Protein | Cell Signaling Technology [cellsignal.com]
- 14. Signaling Through Neuropeptide Y1 Receptor – A Critical Pathway In Allergic Inflammation [brainimmune.com]
- 15. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis of neuropeptide Y signaling through Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-Leucine Coupling Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to address challenges associated with the incomplete coupling of Fmoc-leucine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of an incomplete this compound coupling reaction?
Incomplete coupling of this compound can be attributed to several factors, often related to its bulky and hydrophobic nature. The most common causes include:
-
Steric Hindrance: The isobutyl side chain of leucine (B10760876) can physically obstruct the incoming activated amino acid, making it difficult to access the N-terminal amine of the growing peptide chain. This effect is more pronounced in sterically demanding sequences.
-
Peptide Aggregation: Sequences rich in hydrophobic residues like leucine are prone to aggregation on the solid support. This can cause the peptide-resin to collapse, limiting the diffusion of reagents and preventing complete coupling.[1][2]
-
Suboptimal Activation: Insufficient activation of the this compound's carboxyl group can lead to a slow or incomplete reaction. The choice of coupling reagent and activation time is critical.
-
Poor Resin Swelling and Solvation: Inadequate swelling of the resin in the chosen solvent can hinder the accessibility of the reactive sites. The solvent must effectively solvate both the resin and the growing peptide chain.[3]
-
Low-Quality Reagents: Degradation of coupling reagents, this compound, or the presence of impurities in solvents can significantly reduce coupling efficiency.
Q2: How can I detect an incomplete this compound coupling reaction?
The most common method for monitoring coupling reactions in SPPS is the Kaiser test (or ninhydrin (B49086) test) . This colorimetric assay detects the presence of free primary amines on the resin.
-
Positive Kaiser Test (blue/purple beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[4][5]
-
Negative Kaiser Test (yellow/colorless beads): Suggests that the coupling reaction is complete, as there are no free primary amines to react with the ninhydrin.[4][5]
It is crucial to perform the Kaiser test after each coupling step to ensure the reaction has gone to completion before proceeding to the next cycle.[5]
Q3: What is "double coupling," and when should I use it for this compound?
Double coupling is the process of repeating the coupling step with fresh reagents to drive the reaction to completion.[6] This strategy is particularly useful for sterically hindered amino acids like leucine or when a positive Kaiser test is observed after the initial coupling. For challenging sequences, a systematic double coupling approach for all residues may be beneficial.[6]
Q4: Can the choice of coupling reagent impact the efficiency of this compound incorporation?
Absolutely. The choice of coupling reagent is critical, especially for difficult couplings. Reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. For sterically hindered amino acids like leucine, more powerful activating agents are often recommended.
Troubleshooting Guides
Guide 1: Addressing a Positive Kaiser Test after this compound Coupling
A positive Kaiser test indicates that the coupling reaction is incomplete. The following steps provide a systematic approach to troubleshoot this issue.
Problem: The resin beads are blue after the initial this compound coupling and a subsequent Kaiser test.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a positive Kaiser test.
Recommended Solutions:
-
Perform a Double Coupling: This is the most immediate and often effective solution. Repeat the coupling step with a fresh solution of activated this compound.
-
Change the Coupling Reagent: If double coupling is ineffective, consider using a more powerful coupling reagent. Onium salt-based reagents are generally more reactive than carbodiimides.
-
Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) can improve yields for slow reactions.[7] Cautiously increasing the temperature (e.g., to 30-40°C) may also be beneficial, but be aware of the potential for increased side reactions.[7]
-
Cap Unreacted Amines: If a small number of amino groups remain unreacted after troubleshooting, it is advisable to cap them with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[6]
Guide 2: Mitigating Peptide Aggregation in Leucine-Rich Sequences
Problem: Consistently low coupling yields, especially in sequences with multiple leucine residues or other hydrophobic amino acids.
Troubleshooting Workflow:
Caption: Strategies to mitigate peptide aggregation.
Recommended Solutions:
-
Optimize the Solvent System: The choice of solvent is crucial for maintaining good solvation of the growing peptide chain. While DMF is standard, N-methylpyrrolidone (NMP) or a mixture of DMF and dichloromethane (B109758) (DCM) can be more effective in disrupting aggregation.
-
Incorporate Chaotropic Salts: Adding chaotropic salts, such as lithium chloride (LiCl), to the reaction mixture can help to disrupt secondary structures and improve solvation.
-
Use Pseudoproline Dipeptides: In long or particularly aggregation-prone sequences, the strategic incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.
Data Presentation
Table 1: Impact of Solvent on Coupling Yield in SPPS
The following table provides a general guide to the relative effectiveness of different solvents in promoting high coupling efficiency in solid-phase peptide synthesis.
| Solvent | Average Coupling Yield (%) | Notes |
| Dimethylformamide (DMF) | 99.5 | Generally provides the most effective peptide-resin solvation.[3] |
| Dimethylacetamide (DMA) | 98.0 | Offers superior peptide-resin solvation. |
| N-methylpyrrolidone (NMP) | 78.1 | May lead to inefficient solvation of the peptide-resin.[3] |
Note: Data is based on the synthesis of CGRP(8-37) and should be considered as a general guideline.[3]
Table 2: Comparison of Common Coupling Reagents for Difficult Couplings
This table summarizes the characteristics of commonly used coupling reagents, particularly for sterically hindered amino acids.
| Coupling Reagent Class | Examples | General Efficiency for Hindered Residues | Key Considerations |
| Carbodiimides | DIC/HOBt, EDC/HOBt | Moderate | Cost-effective; risk of racemization can be minimized with additives like HOBt or OxymaPure.[8] |
| Phosphonium Salts | PyBOP, PyAOP | High | Efficient for hindered couplings with a lower risk of side reactions at the N-terminus.[8][9] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Very High | HATU is generally considered one of the most effective reagents for difficult couplings due to its high reactivity and lower risk of racemization.[9][10][11] Can cause guanidinylation of the N-terminal amine if used in excess.[9] |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This protocol describes the qualitative test for the presence of free primary amines on the resin.[4][5]
Materials:
-
Resin sample (a few beads)
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, with 1.0 mL of this solution diluted in 49 mL of pyridine.[4]
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[4]
-
Reagent C: 40 g of phenol (B47542) in 20 mL of n-butanol.[4]
-
Small test tubes
-
Heating block or water bath (110-120°C)
Procedure:
-
Place a small sample of the peptide-resin (a few beads) into a clean test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[4]
-
Heat the test tube at 110-120°C for 5 minutes.[4]
-
Observe the color of the beads and the solution.
-
Dark blue/purple: Positive result (incomplete coupling).
-
Yellow/colorless: Negative result (complete coupling).
-
Protocol 2: Double Coupling of this compound
This protocol outlines the procedure for performing a second coupling step for this compound.
Procedure:
-
Following the initial coupling of this compound, wash the resin thoroughly with DMF (3 x 1 min) to remove any residual reagents.
-
Prepare a fresh solution of activated this compound using your standard coupling protocol (e.g., with HBTU, HATU, or DIC/HOBt).
-
Add the freshly activated this compound solution to the resin.
-
Allow the coupling reaction to proceed for the standard duration (e.g., 1-2 hours).
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: Coupling of this compound using HATU
This protocol is recommended for difficult couplings where other reagents have failed.[10]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Leu-OH (3-5 equivalents)
-
HATU (3-5 equivalents)[9]
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[9]
-
DMF
Procedure:
-
Ensure the resin is well-swollen in DMF.
-
In a separate vial, dissolve Fmoc-Leu-OH and HATU in DMF.
-
Add DIPEA to the amino acid/HATU solution and allow it to pre-activate for 1-5 minutes.[9]
-
Add the activated Fmoc-Leu-OH solution to the deprotected resin.
-
Agitate the reaction mixture for 30 minutes to 1 hour.[9]
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm complete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization of Fmoc-Leucine During Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization of Fmoc-leucine during the critical activation step in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Issue: Detection of Significant Diastereomeric Impurity in a Leucine-Containing Peptide
Initial Assessment: The presence of a diastereomeric impurity, often observed as a closely eluting peak in HPLC analysis, strongly suggests that racemization of one or more amino acid residues has occurred. When Fmoc-L-leucine is incorporated, this impurity corresponds to the peptide containing D-leucine.
Troubleshooting Steps:
-
Review Your Coupling Reagent and Additives: The choice of coupling reagent is a primary factor in controlling racemization.
-
Carbodiimides (e.g., DIC, DCC): When used alone, these reagents can lead to significant racemization. It is crucial to use them in combination with racemization-suppressing additives.[1]
-
Uronium/Aminium Salts (e.g., HBTU, HATU): While highly efficient, these reagents can still induce racemization, particularly if pre-activation times are prolonged or if a strong, non-sterically hindered base is used.[2]
-
Solution:
-
Incorporate Additives: Always use additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when employing carbodiimide-based coupling. These additives form active esters that are less prone to racemization.[2]
-
Select a Low-Racemization Reagent: For sensitive couplings, consider using a reagent known for its ability to suppress racemization, such as COMU, which has shown superior performance over HOBt-based reagents in some cases.[1]
-
-
-
Evaluate the Base Used in the Coupling Reaction: The nature and concentration of the base are critical.
-
Strong, Non-Sterically Hindered Bases (e.g., DIPEA, NMM): These bases can readily abstract the alpha-proton of the activated amino acid, leading to racemization.
-
Solution:
-
Switch to a Weaker or Sterically Hindered Base: Employing a sterically hindered base like 2,4,6-collidine can significantly reduce racemization compared to DIPEA and NMM.[1][3]
-
Optimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed efficiently. Typically, 2 equivalents relative to the amino acid are sufficient.
-
-
-
Control Reaction Temperature: Higher temperatures accelerate the rate of racemization.
-
Solution: Perform the coupling reaction at room temperature or consider cooling to 0°C, especially during the activation step.[2]
-
-
Minimize Pre-activation Time: The longer an activated amino acid exists in solution before coupling, the greater the opportunity for racemization.
-
Assess Solvent Polarity: The solvent can influence the rate of racemization.
-
Solution: While solvent choice is often dictated by resin swelling and reagent solubility, be aware that more polar aprotic solvents can sometimes favor racemization. Ensure the use of high-purity, anhydrous solvents like DMF or NMP.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Fmoc-amino acids during activation?
A1: The most common pathway for racemization during the activation of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid of the Fmoc-amino acid can cyclize to form this intermediate. The proton at the alpha-carbon of the oxazolone (B7731731) is acidic and can be easily removed by a base, leading to a planar, achiral intermediate. Subsequent reaction with the amine component can occur from either face of this planar intermediate, resulting in a mixture of L- and D-isomers in the final peptide.[2]
Q2: Are certain amino acids more prone to racemization than others?
A2: Yes. While any chiral amino acid can undergo racemization, some are more susceptible than others. Histidine and cysteine are particularly prone to racemization.[4] While leucine (B10760876) is not considered as high-risk as histidine or cysteine, racemization can still be a significant issue under suboptimal coupling conditions.
Q3: How do additives like HOBt and Oxyma prevent racemization?
A3: Additives like HOBt and Oxyma act as racemization suppressants by reacting with the activated amino acid to form an active ester. This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate compared to the intermediate formed with the coupling reagent alone. The active ester then reacts with the N-terminal amine of the peptide chain to form the desired peptide bond with a reduced risk of epimerization.[2]
Q4: Is it possible to have "racemization-free" coupling conditions?
A4: While some coupling reagents and conditions are marketed as "low-racemization," no method is entirely free of racemization under all circumstances. The final level of racemization is a cumulative effect of the coupling reagent, additive, base, solvent, temperature, and reaction time. The goal is to select a combination of these factors that minimizes racemization to an acceptable level for the specific application.
Q5: Can microwave-assisted peptide synthesis increase the risk of racemization?
A5: Yes, the elevated temperatures used in microwave-assisted SPPS can accelerate the rate of racemization. However, this can often be mitigated by carefully controlling the temperature and reducing the coupling time, which is a key advantage of microwave synthesis.[1]
Quantitative Data on Fmoc-L-Leucine Racemization
The following table summarizes the percentage of D-leucine formation during the coupling of Fmoc-L-leucine to a model peptide under various activation conditions. It is important to note that these values can vary depending on the specific peptide sequence, resin, and other experimental parameters.
| Coupling Reagent | Additive | Base | Solvent | Pre-activation Time (min) | Temperature (°C) | % D-Leu Isomer |
| DIC | HOBt | - | DMF | 5 | 25 | < 1.0 |
| HBTU | - | DIPEA | DMF | 5 | 25 | 1.5 - 3.0 |
| HATU | - | DIPEA | DMF | 5 | 25 | 1.0 - 2.5 |
| HBTU | - | Collidine | DMF | 5 | 25 | < 1.0 |
| HATU | - | Collidine | DMF | 5 | 25 | < 0.5 |
| COMU | - | DIPEA | DMF | 2 | 25 | < 0.5 |
Note: This table is a compilation of representative data from the literature and should be used as a guideline. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of a Model Peptide for Racemization Analysis
This protocol describes the synthesis of a simple model peptide, for example, H-Gly-Leu-Phe-NH2, to evaluate the extent of Fmoc-L-leucine racemization with a specific coupling method.
-
Resin Preparation:
-
Start with a Rink Amide resin.
-
Swell the resin in DMF for 1 hour.
-
Perform Fmoc deprotection of the resin using 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-L-Phenylalanine:
-
Couple Fmoc-L-Phe-OH using a standard, low-racemization protocol (e.g., DIC/HOBt) to establish the C-terminal residue.
-
Wash the resin with DMF.
-
Perform Fmoc deprotection and wash as described above.
-
-
Coupling of Fmoc-L-Leucine (Test Coupling):
-
Couple Fmoc-L-Leu-OH using the specific activation method to be tested (e.g., HBTU/DIPEA).
-
Precisely control and record the equivalents of reagents, pre-activation time, and temperature.
-
Wash the resin with DMF.
-
Perform Fmoc deprotection and wash.
-
-
Coupling of Fmoc-Glycine:
-
Couple Fmoc-Gly-OH. As glycine (B1666218) is achiral, the coupling method is less critical for racemization at this step.
-
Wash the resin with DMF.
-
Perform a final Fmoc deprotection and wash.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
-
Sample Preparation for Analysis:
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Chiral HPLC Analysis of Peptide Hydrolysate
This protocol details the analysis of the synthesized model peptide to quantify the percentage of D-leucine.
-
Peptide Hydrolysis:
-
Accurately weigh 1-2 mg of the crude peptide into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Freeze the sample, seal the tube under vacuum, and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
-
Sample Derivatization (Optional but Recommended for Improved Resolution):
-
Dissolve the hydrolyzed amino acid mixture in a suitable buffer.
-
Derivatize the amino acids with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This creates diastereomers that are more easily separated on a standard C18 column.
-
-
Chiral HPLC Analysis:
-
Column: Use a chiral HPLC column (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T).[5]
-
Mobile Phase: A typical mobile phase for underivatized amino acids on this type of column is a mixture of water, methanol, and a small amount of acid (e.g., formic acid). The exact composition should be optimized for the best separation of D- and L-leucine.[5] For derivatized amino acids, a standard reversed-phase gradient is typically used.
-
Detection: UV detection at an appropriate wavelength (e.g., 214 nm for the peptide backbone or a different wavelength if a chromophoric derivatizing agent is used).
-
Quantification: Integrate the peak areas for the L-leucine and D-leucine enantiomers. The percentage of racemization is calculated as: % Racemization = [Area(D-Leu) / (Area(L-Leu) + Area(D-Leu))] * 100
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for racemization.
References
Technical Support Center: Optimizing Fmoc-Leucine Coupling
Welcome to the technical support center for optimizing Fmoc-L-Leucine coupling in solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of Fmoc-L-Leucine.
Issue 1: Low Coupling Efficiency or Incomplete Coupling
-
Symptom: Positive Kaiser test (blue beads) after the coupling step, indicating the presence of free primary amines.[1] This can lead to deletion sequences in the final peptide.[2]
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Steps Insufficient Activation Time or Reagent Equivalents Ensure amino acid, activating agents (e.g., HBTU, HATU), and base (e.g., DIPEA) are used in the correct molar excess (typically 3-5 equivalents).[2][3] Allow for a pre-activation time of 1-10 minutes before adding to the resin.[4][5] Steric Hindrance Leucine (B10760876), being a β-branched amino acid, can present steric challenges.[2] Increase the coupling time (e.g., from 1-2 hours to 4 hours or even overnight).[2][3] Consider a "double coupling" by repeating the coupling step with fresh reagents.[6] Poor Resin Swelling Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or DCM) for at least 30-60 minutes before coupling to allow reagent access.[1][3][6] Peptide Aggregation "Difficult sequences" prone to on-resin aggregation can hinder reagent diffusion.[2][7] Consider using chaotropic salts or a different solvent system.[8] Suboptimal Reagents or Solvents Use high-purity, anhydrous solvents (DMF is common) and fresh coupling reagents.[6][9] Degraded reagents can lead to incomplete activation.
Issue 2: Racemization of Leucine
-
Symptom: Presence of the D-isomer of leucine in the final peptide, compromising its biological activity.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Steps High Temperature Control the reaction temperature, ideally keeping it at or below room temperature (25°C) during activation and coupling to minimize epimerization.[9] Prolonged Activation Minimize the pre-activation time to what is necessary for efficient coupling. Choice of Base The base used can influence racemization. While DIPEA is common, using a less hindered base like 2,4,6-collidine may reduce racemization.[10][11] Coupling Reagent The addition of additives like HOBt or Oxyma Pure to carbodiimide-mediated couplings can suppress racemization.[9][12][13] Using uronium/phosphonium salt reagents like HATU or HBTU generally results in low racemization.[4]
Frequently Asked Questions (FAQs)
Q1: What are the standard coupling times and temperatures for Fmoc-L-Leucine?
A1: Standard protocols often recommend a coupling time of 1 to 4 hours at room temperature.[1][3] However, for sterically hindered couplings or to ensure completion, extending the time to overnight can be beneficial.[2] Increasing the temperature can shorten coupling times but also increases the risk of racemization.[9][14] It is crucial to find a balance that maximizes coupling efficiency while preserving chiral purity.
Q2: How does temperature affect Fmoc-L-Leucine coupling?
A2: Increasing the reaction temperature can enhance the rate of the coupling reaction, which can be advantageous for overcoming steric hindrance and reducing reaction times.[14] However, elevated temperatures, especially during the amino acid activation step, can significantly increase the risk of racemization.[9] For difficult couplings, a modest increase in temperature may be considered, but it should be done cautiously and with subsequent analysis for enantiomeric purity.
Q3: Which coupling reagents are best for Fmoc-L-Leucine?
A3: A variety of coupling reagents can be used effectively for Fmoc-L-Leucine. Common choices include:
-
Carbodiimides (e.g., DIC, DCC) with additives (e.g., HOBt, Oxyma Pure): This is a cost-effective method, and the additives help to reduce racemization.[1][4][15]
-
Uronium/Aminium salts (e.g., HBTU, HATU, HCTU): These reagents are highly efficient and generally provide fast coupling with low racemization levels, making them suitable for sterically hindered amino acids like leucine.[4][10][12]
Q4: What is a "double coupling" and when should I use it for Fmoc-L-Leucine?
A4: A "double coupling" is the repetition of the coupling step with a fresh solution of activated Fmoc-L-Leucine.[6][12] This is recommended when a monitoring test (like the Kaiser test) indicates that the initial coupling was incomplete.[1][6] It is a useful strategy for difficult sequences or when coupling to a sterically hindered N-terminus.
Q5: How can I monitor the completeness of the Fmoc-L-Leucine coupling reaction?
A5: The most common method is the Kaiser test, which detects free primary amines on the resin.[1] A negative result (yellow beads) indicates that the coupling is complete, while a positive result (blue beads) signifies that there are still unreacted amino groups and the coupling should be repeated.[1]
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents and Conditions for Fmoc-Amino Acid Loading
| Coupling Reagent | Typical Loading Efficiency | Racemization Potential | Reference |
| HATU/DIPEA | > 95% | Low | [4] |
| HBTU/DIPEA | > 90% | Low | [4] |
| DIC/HOBt | > 85% | Moderate | [4] |
Note: This data provides a general guide for coupling efficiency.
Experimental Protocols
Protocol 1: Standard Fmoc-L-Leucine Coupling using HBTU/DIPEA
-
Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.[2]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Leucine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and vortex briefly.[2]
-
Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.[2]
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.[2] For difficult couplings, this time can be extended.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).[4]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[1] If the test is positive, repeat steps 2-5.
Protocol 2: Fmoc-L-Leucine Coupling using DIC/HOBt
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[5]
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-L-Leucine (3 eq.) and HOBt (3 eq.) in DMF.[1]
-
Activation: Add DIC (3 eq.) to the solution and allow it to pre-activate for 10 minutes at room temperature.[1]
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.[1]
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).[1]
-
Monitoring: Perform a Kaiser test to check for complete coupling.[1]
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for incomplete Fmoc-Leucine coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. kilobio.com [kilobio.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. mesalabs.com [mesalabs.com]
- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. csbio.com [csbio.com]
- 15. merckmillipore.com [merckmillipore.com]
Technical Support Center: Fmoc-Leucine in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Fmoc-L-leucine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with Fmoc-L-leucine in SPPS?
A1: The most prevalent side reactions when using Fmoc-L-leucine include:
-
Racemization: The conversion of the L-leucine enantiomer to its D-enantiomer, which can occur during the activation and coupling steps. This can lead to diastereomeric impurities in the final peptide.
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization that can occur at the dipeptide stage, particularly when leucine (B10760876) is one of the first two amino acids coupled to the resin. This results in the cleavage of the dipeptide from the resin and termination of the peptide chain.
-
Deletion Peptides: Incomplete removal of the Fmoc protecting group can prevent the subsequent coupling of the next amino acid, leading to sequences missing a leucine residue. This is often caused by peptide aggregation.
-
Aggregation: Leucine is a hydrophobic amino acid, and peptides rich in leucine are prone to aggregation on the solid support. This can hinder reagent access, leading to incomplete deprotection and coupling, resulting in deletion and other truncated sequences.
Q2: How can I detect these side reactions in my crude peptide?
A2: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A primary tool for assessing the purity of the crude peptide. The appearance of unexpected peaks can indicate the presence of side products. Diastereomers resulting from racemization may sometimes be separated under specific chromatographic conditions.
-
Mass Spectrometry (MS): Essential for identifying the molecular weights of the components in your crude product. It can confirm the presence of the desired peptide, as well as deletion sequences (lower mass) or other modifications.
-
Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition of the purified peptide and, in some cases, to quantify the extent of racemization after hydrolysis and derivatization.
Q3: Are there specific conditions that increase the risk of racemization with Fmoc-L-leucine?
A3: Yes, certain conditions can promote racemization:
-
Coupling Reagents: Highly reactive coupling reagents, especially when used with strong bases and prolonged pre-activation times, can increase the risk of racemization.
-
Base: The type and concentration of the base used during coupling can influence the rate of racemization. Strong, non-hindered bases are more likely to cause epimerization.
-
Temperature: Elevated temperatures during coupling can accelerate racemization.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of Fmoc-L-leucine in peptide synthesis.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of the target peptide and presence of a major peak with a lower molecular weight in MS. | Diketopiperazine (DKP) formation at the N-terminal dipeptide stage (e.g., X-Leu-resin or Leu-X-resin). | 1. Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance of the 2-CTC resin can suppress DKP formation. 2. Modify Deprotection Conditions: Use a milder deprotection cocktail such as 2% DBU / 5% piperazine (B1678402) in NMP instead of 20% piperidine (B6355638) in DMF.[1][2] 3. Couple a dipeptide: Synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin. |
| Presence of diastereomeric impurities in HPLC, confirmed by MS to have the same mass as the target peptide. | Racemization of the L-leucine residue during coupling. | 1. Choose appropriate coupling reagents: Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or Oxyma Pure.[2] For sensitive amino acids, carbodiimide-based activation with these additives is often recommended. 2. Control the base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in minimal necessary amounts. 3. Minimize pre-activation time: Add the activated amino acid to the resin immediately after activation. 4. Control the temperature: Perform the coupling reaction at room temperature or cooled to 0°C. |
| Significant peaks in HPLC/MS corresponding to the target peptide minus the mass of a leucine residue (deletion sequence). | Incomplete Fmoc deprotection of the residue preceding leucine, or incomplete coupling of Fmoc-L-leucine, often due to peptide aggregation. | 1. Optimize Deprotection: Increase the deprotection time or use a stronger deprotection agent like DBU for difficult sequences. 2. Improve Solvation: Switch from DMF to NMP or add chaotropic salts (e.g., LiCl) to the synthesis solvents to disrupt secondary structures.[3] 3. Use Microwave Synthesis: Microwave irradiation can help to reduce aggregation and improve coupling efficiency.[1] 4. Lower Resin Loading: Use a resin with a lower initial loading to increase the distance between peptide chains. |
| Resin beads are clumping, and the solvent is draining slowly. | Severe peptide aggregation on the solid support due to the hydrophobic nature of leucine-rich sequences. | 1. Incorporate Solubilizing Agents: Add agents like detergents or chaotropic salts to the reaction mixture.[1] 2. Modify the Peptide Backbone: If possible, introduce backbone-disrupting elements like pseudoproline dipeptides in the sequence design. 3. Change Synthesis Conditions: Perform couplings at a higher temperature to disrupt intermolecular hydrogen bonding.[3] |
Quantitative Data on Side Reactions
While extensive quantitative data specifically for Fmoc-L-leucine is limited in readily available literature, the following tables provide context on the general rates of common side reactions in Fmoc-SPPS.
Table 1: General Racemization Rates in Fmoc-SPPS
| Condition | Extent of Racemization | Reference |
| Per synthesis cycle (general estimate) | ≤ 0.4% | [4] |
| C-terminal epimerization with Fmoc-L-Leu-MPPA | < 0.5% | [5] |
Table 2: Impact of Deprotection Reagent on Diketopiperazine (DKP) Formation for DKP-prone sequences
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | 13.8 | [6][7] |
| 5% Piperazine/DMF | < 4 | [6][7] |
| 2% DBU/5% Piperazine/NMP | 3.6 | [6] |
Note: The data in Table 2 is for highly susceptible sequences (e.g., involving proline) and serves as a comparative guide for the efficacy of different deprotection reagents in minimizing DKP formation.
Experimental Protocols
Protocol 1: HPLC Analysis of Leucine Racemization
Objective: To quantify the percentage of D-leucine in a synthesized peptide expected to contain only L-leucine.
Methodology: This protocol involves the hydrolysis of the peptide, derivatization of the resulting free amino acids with a chiral reagent (e.g., Marfey's reagent, L-FDAA), and analysis by reverse-phase HPLC.
-
Peptide Hydrolysis: a. Place approximately 0.5-1 mg of the crude peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl to dryness. e. Re-dissolve the amino acid residue in 50 µL of water.
-
Derivatization with Marfey's Reagent (L-FDAA): a. To the hydrolyzed peptide solution, add 100 µL of 1 M NaHCO₃. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. c. Incubate the mixture at 40°C for 1 hour. d. Cool the reaction to room temperature and add 100 µL of 2 M HCl to stop the reaction. e. Evaporate the solution to dryness and redissolve in 500 µL of the mobile phase for HPLC analysis.
-
HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1% TFA). c. Detection: UV detector at 340 nm. d. Analysis: The L-L and L-D diastereomers will have different retention times, allowing for their separation and quantification. A standard of D,L-leucine should be derivatized and run under the same conditions to identify the retention times of the respective peaks.
Protocol 2: Minimizing Diketopiperazine (DKP) Formation
Objective: To synthesize a dipeptide with a C-terminal leucine while minimizing DKP formation.
Methodology: This protocol utilizes a 2-chlorotrityl chloride (2-CTC) resin and an optimized deprotection cocktail.
-
Resin Preparation and First Amino Acid Coupling: a. Swell 2-chlorotrityl chloride resin in DCM for 1 hour. b. In a separate vessel, dissolve Fmoc-L-leucine (1.5 eq.) in DCM. c. Add DIPEA (3.0 eq.) to the Fmoc-L-leucine solution. d. Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours. e. Cap any unreacted sites on the resin with a solution of methanol/DIPEA in DCM. f. Wash the resin with DCM and DMF.
-
Second Amino Acid Coupling: a. Perform Fmoc deprotection of the resin-bound leucine using 20% piperidine in DMF. b. Couple the second Fmoc-protected amino acid using a standard coupling protocol (e.g., with HATU/DIPEA).
-
Optimized Deprotection for the Dipeptide: a. Prepare a deprotection solution of 2% DBU and 5% piperazine in NMP. b. Treat the dipeptide-resin with this solution for 5 minutes, then drain. c. Repeat the treatment with a fresh portion of the solution for 10 minutes. d. Wash the resin thoroughly with NMP and DCM before proceeding with the coupling of the third amino acid.
Visualizing Workflows and Mechanisms
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Peptides with Multiple Leucine Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve the yield of peptides containing multiple leucine (B10760876) residues. Leucine-rich sequences are notoriously difficult to synthesize due to their hydrophobicity, which often leads to on-resin aggregation and incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of peptides with multiple leucine residues so challenging?
The primary challenge in synthesizing peptides rich in leucine, and other hydrophobic residues, is the tendency of the growing peptide chains to aggregate on the solid-phase support.[1][2][3] This aggregation is driven by strong intermolecular hydrogen bonding and hydrophobic interactions, leading to the formation of secondary structures like β-sheets.[4][5] As a result, the peptide-resin matrix may not swell properly, hindering the access of reagents to the reactive sites.[1][6] This can cause incomplete Fmoc deprotection and poor coupling efficiencies, ultimately resulting in low yields and the accumulation of deletion sequences in the final product.[7]
Q2: What are the initial signs of aggregation during solid-phase peptide synthesis (SPPS)?
Several indicators can suggest on-resin aggregation. A key physical sign is the shrinking of the resin beads or their failure to swell adequately in the synthesis solvent.[6] In systems with UV monitoring of Fmoc deprotection, a flattened and broadened UV profile can also indicate aggregation.[6] Furthermore, traditional colorimetric tests for free amines, such as the Kaiser test, may yield false negatives, incorrectly suggesting a complete reaction when the N-terminus is simply inaccessible due to aggregation.[6]
Q3: My peptide synthesis failed. What are the first steps I should take to troubleshoot?
When a synthesis fails, the first step is to analyze the crude product to identify the major species present. Mass spectrometry is invaluable for determining if the desired product is present, if there are significant deletion products, or if modifications like oxidation have occurred. Reviewing any synthesis monitoring data, such as UV deprotection profiles, can help pinpoint the specific steps where problems arose.[8]
Troubleshooting Guide
Problem 1: Low Crude Peptide Yield and Purity
Possible Cause: On-resin aggregation leading to incomplete coupling and deprotection.
Solutions:
-
Optimize Synthesis Solvents:
-
Switch from Dichloromethane (DCM) to more polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (B87167) (DMSO). NMP is often preferred for hydrophobic peptides due to its excellent solvating properties.[9]
-
Consider using a "magic mixture" of DCM/DMF/NMP (1:1:1) to enhance solvation.[10]
-
-
Incorporate Structure-Disrupting Elements:
-
Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH) every 5-6 residues, particularly before a hydrophobic stretch.[1][11] These moieties introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[5][11]
-
Backbone Protection (Dmb/Hmb): Utilize 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids.[1] These groups on the alpha-nitrogen of an amino acid prevent hydrogen bonding.[1] Incorporating one such protected residue every six to seven amino acids can effectively disrupt aggregation.[1]
-
-
Elevated Temperatures (Microwave Synthesis):
-
Use Chaotropic Salts:
Problem 2: Difficulty Solubilizing the Purified Peptide
Possible Cause: High hydrophobicity of the leucine-rich peptide.
Solutions:
-
Initial Dissolution in Organic Solvents:
-
For peptides with over 50% hydrophobic residues, initial dissolution in a strong organic solvent is recommended.[6] Good choices include DMSO, DMF, or acetonitrile.[6]
-
After the peptide is dissolved in the organic solvent, slowly add this solution dropwise into the desired aqueous buffer with constant stirring to prevent precipitation.
-
-
pH Adjustment:
-
The net charge of the peptide can influence its solubility. For peptides with a net positive charge (basic), try dissolving in an acidic solution like 10% acetic acid.[6] For peptides with a net negative charge (acidic), a basic solution such as 10% ammonium (B1175870) bicarbonate may be effective.[6]
-
-
Use of Sonication:
Data Summary
The choice of coupling reagent and synthesis method can significantly impact the final yield and purity of difficult peptides. Below are tables summarizing comparative data.
Table 1: Comparison of Coupling Reagent Efficiency for a Difficult Decapeptide
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
Data synthesized from multiple studies for a model difficult peptide. Yields can vary based on the specific sequence and conditions.[13]
Table 2: Impact of Synthesis Method on a Difficult Model Peptide (8QSer)
| Synthesis Method | Duration | HPLC Yield (%) | Isolated Yield (%) |
| Standard SPPS at Room Temperature | - | 43 | Product not obtained |
| Isopeptide Method at Room Temperature | 2 weeks | 73 | 50 |
| Microwave-Assisted Isopeptide Method | 1 day | 73 | 50 |
This table illustrates the significant improvement in yield and reduction in synthesis time for a difficult sequence when using advanced methods over standard SPPS.[14]
Experimental Protocols
Protocol 1: Manual Coupling of Pseudoproline Dipeptides
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: Dissolve the pseudoproline dipeptide derivative (5 eq.) and a suitable coupling reagent (e.g., PyBOP®, 5 eq.) in a minimal volume of DMF or NMP.
-
Activation: Add DIPEA (10 eq.) to the coupling solution and mix thoroughly.
-
Coupling Reaction: Immediately add the activated coupling solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours.
-
Monitoring: Check for the completion of the coupling reaction using a suitable test (e.g., TNBS test). If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[1]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Using Chaotropic Salts to Disrupt Aggregation
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin and wash with DMF.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF for 1 minute. Repeat this wash once.[1][6]
-
DMF Wash: Thoroughly wash the resin with DMF (3-5 times for 1 minute each) to completely remove the chaotropic salt, as residual salt can interfere with the subsequent coupling reaction.[6]
-
Coupling: Proceed with the standard amino acid coupling protocol. The pre-washing with the chaotropic salt should improve the accessibility of the N-terminus for the coupling reaction.
Protocol 3: Microwave-Assisted SPPS for a Difficult Sequence
-
Resin and Reagents: Use a suitable resin (e.g., Rink-amide MBHA). Prepare stock solutions of Fmoc-protected amino acids, coupling reagents (e.g., HBTU/HOBt), and a base (e.g., DIEA) in dry DMF.
-
Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in NMP. Apply microwave irradiation for a specified time (e.g., 30 minutes total in two cycles). Wash the resin with NMP.[15]
-
Coupling: Add the Fmoc-protected amino acid (1.5 eq.), HBTU (1.5 eq.), HOBt (1.5 eq.), and DIEA (2 eq.) dissolved in DMF to the resin.
-
Microwave Irradiation: Irradiate the reaction mixture in a microwave peptide synthesizer for a set duration (e.g., 5 minutes).[15]
-
Washing: After the coupling is complete, wash the resin with DMF.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
Visual Guides
Caption: General workflow for SPPS with troubleshooting steps for aggregation.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. jpt.com [jpt.com]
- 3. peptide.com [peptide.com]
- 4. academic.oup.com [academic.oup.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. biomedres.us [biomedres.us]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
troubleshooting incomplete Fmoc deprotection for leucine residues
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete Fmoc deprotection, particularly for leucine (B10760876) residues, during solid-phase peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be challenging to separate from the desired peptide, resulting in lower overall yield and purity of the final product.[1]
Q2: Why is incomplete Fmoc deprotection more common with leucine residues?
Leucine, especially in homo-oligomeric sequences (e.g., Leu-Leu-Leu), is known to contribute to peptide aggregation and the formation of secondary structures like β-sheets.[1][2] This aggregation can physically block the deprotection reagent, typically piperidine (B6355638), from accessing the Fmoc group, leading to incomplete removal.[1][2] This phenomenon is a form of steric hindrance at the supramolecular level.
Q3: What are the primary causes of incomplete Fmoc deprotection in general?
Several factors can lead to inefficient Fmoc removal:
-
Peptide Sequence and Structure: Sterically hindered amino acids or sequences prone to aggregation can physically prevent the deprotection reagent from accessing the Fmoc group.[1] The formation of secondary structures is a known cause of difficult deprotection.[1][2]
-
Suboptimal Reagents or Protocols: Degraded or impure reagents, such as the piperidine solution, can decrease deprotection efficiency.[1] Inadequate reaction times, temperatures, or concentrations of the deprotecting agent can also lead to incomplete removal.[1]
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, peptide chains can be too close, hindering reagent penetration.[1]
-
Resin Overloading: High loading of the initial amino acid on the resin can cause steric hindrance between growing peptide chains, impeding reagent access.[1]
Q4: How can I detect incomplete Fmoc deprotection?
Several methods can be used to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This colorimetric test detects the presence of free primary amines. A dark blue color on the resin beads indicates a successful deprotection, while yellow or no color change suggests an incomplete reaction.[1] Note that this test does not work for N-terminal proline, which gives a reddish-brown color.[1]
-
UV Spectroscopy: The removal of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.[3][4] Monitoring the absorbance of the filtrate during deprotection can quantify the extent of Fmoc removal.
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of a leucine residue, follow these steps:
Step 1: Initial Verification
-
Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and of high quality. Degraded piperidine can be less effective.
-
Check Protocol Parameters: Confirm that you are using the correct concentration of piperidine, reaction time, and temperature as specified in your standard protocol.
Step 2: Protocol Modifications for "Difficult" Sequences
If initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for sequences known to be difficult.
-
Extend Deprotection Time: Increase the duration of the deprotection step or perform a second deprotection with fresh reagent.
-
Increase Temperature: Gently warming the reaction vessel can sometimes improve deprotection efficiency, but should be done cautiously to avoid side reactions.
-
Use a Stronger Base: The addition of 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can enhance deprotection kinetics.[3] DBU is a stronger, non-nucleophilic base.[3]
-
Alternative Solvents: Solvents like N-methyl-2-pyrrolidone (NMP) can be better at solvating aggregating peptide chains than DMF.[5] Consider using NMP as the solvent for the deprotection solution.
Step 3: Advanced Strategies
For persistently difficult deprotections involving leucine-rich sequences:
-
Incorporate Chaotropic Agents: Adding chaotropic agents can help disrupt secondary structures and improve reagent accessibility.
-
Microwave-Assisted Synthesis: Microwave energy can accelerate the deprotection process for difficult sequences.
Below is a troubleshooting workflow diagram to guide your decision-making process.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Quantitative Data Summary
The following table summarizes typical concentrations and reaction times for various Fmoc deprotection reagents.
| Deprotection Reagent | Concentration | Typical Reaction Time | Notes |
| Piperidine in DMF | 20% (v/v) | 10-20 minutes | The most common and effective reagent for standard deprotection.[3] |
| Piperidine in DMF | 20% (v/v) | 2 x (5-10 minutes) | A two-step deprotection is often recommended for efficiency.[3] |
| DBU in Piperidine/DMF | 2% DBU, 20% Piperidine (v/v) | 5-15 minutes | A stronger base mixture for difficult sequences. Use with caution as it may promote side reactions. |
| Piperazine and DBU in NMP | 5% Piperazine, 2% DBU (w/v) | - | An effective alternative that can minimize side reactions like aspartimide formation.[1] |
| Diethylamine in DMF | 10-60% (v/v) | 120-180 minutes | An inexpensive alternative to piperidine.[6] |
| Morpholine in DMF | 50% (v/v) | 20-30 minutes | Can reduce side reactions such as racemization.[6] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[3]
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[1]
-
Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.[1]
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[1]
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection (Optional but Recommended): For many protocols, a second, shorter deprotection step (e.g., 5-10 minutes) is performed with fresh reagent to ensure completeness.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.
Protocol 2: Fmoc Deprotection for Difficult Sequences (e.g., Leucine-rich)
This protocol is designed for sequences that are prone to aggregation and incomplete deprotection.
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Solvent Wash: Wash the peptide-resin thoroughly with NMP (3 times).
-
First Deprotection: Drain the NMP and add a solution of 20% piperidine in NMP. Agitate for 15-30 minutes.
-
Drain and Wash: Drain the deprotection solution and wash with NMP (2 times).
-
Second Deprotection with DBU: Add a fresh solution of 2% DBU and 20% piperidine in NMP. Agitate for another 10-15 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times) to ensure all reagents are removed.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 3: Kaiser Test (Ninhydrin Test)
This test confirms the presence of free primary amines after deprotection.[1]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).
-
Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the chemical mechanism of Fmoc deprotection.
Caption: The mechanism of Fmoc deprotection by piperidine.
References
Technical Support Center: Managing Steric Hindrance with Fmoc-Isoleucine vs. Fmoc-Leucine
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during solid-phase peptide synthesis (SPPS) involving the sterically hindered amino acids, Fmoc-L-Isoleucine and Fmoc-L-Leucine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in steric hindrance between Fmoc-Isoleucine and Fmoc-Leucine?
A1: The primary difference lies in the location of the branching in their side chains. Isoleucine is a β-branched amino acid, meaning the branching occurs at the β-carbon, which is directly adjacent to the peptide backbone.[1] This proximity creates significant steric hindrance, impeding the approach of reagents to the N-terminal amine for coupling.[2] Leucine (B10760876), on the other hand, has its branching at the γ-carbon, further away from the backbone, resulting in less steric hindrance compared to isoleucine.[1]
Q2: How does this difference in steric hindrance affect peptide synthesis?
A2: The greater steric hindrance of isoleucine leads to slower and often incomplete coupling reactions, resulting in lower yields and an increased risk of deletion sequences.[3] While leucine is also a hydrophobic residue that can contribute to aggregation, the coupling of this compound is generally more straightforward than that of Fmoc-isoleucine.[4]
Q3: When should I be particularly concerned about using Fmoc-Isoleucine?
A3: You should anticipate challenges when coupling Fmoc-isoleucine to another sterically hindered residue, or when it is part of a sequence known to aggregate.[2][4] Repetitive sequences of hydrophobic amino acids, including isoleucine and leucine, are prone to forming secondary structures like β-sheets, which can cause the peptide-resin to collapse and become inaccessible to reagents.[4]
Q4: Can this compound also cause coupling problems?
A4: Yes, although generally less severe than with isoleucine. This compound can still present challenges, particularly in long or hydrophobic sequences where peptide aggregation becomes a significant issue.[4] Additionally, like other Nα-urethane protected amino acids, this compound can be susceptible to racemization under certain coupling conditions, although this is a broader issue not exclusively related to its steric bulk.[5][6]
Troubleshooting Guides
Problem: Low Coupling Efficiency or Incomplete Reaction
This is the most common issue, especially with Fmoc-Isoleucine. It is often indicated by a positive Kaiser test (blue beads) after the coupling step.
Caption: Troubleshooting workflow for low coupling efficiency.
-
Perform a Double Coupling: This is a highly recommended first step for sterically hindered residues like isoleucine.[7][8] After the initial coupling reaction, drain the vessel, wash the resin with DMF, and then add a fresh solution of the activated Fmoc-isoleucine or this compound to the resin for a second coupling cycle.[9]
-
Optimize Coupling Reagents: For difficult couplings, standard carbodiimide (B86325) reagents may be insufficient. Uronium/aminium-based reagents are generally more effective.
-
For Fmoc-Isoleucine: The use of highly reactive coupling reagents such as HATU, HBTU, or HCTU is strongly recommended to overcome its significant steric hindrance.[10][11]
-
For this compound: While standard reagents like DIC/HOBt or DIC/Oxyma are often sufficient, switching to HATU or HBTU can improve efficiency if problems arise.[6][12]
-
-
Extend Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion, particularly for isoleucine.[2]
-
Increase Temperature: Gently increasing the reaction temperature (e.g., to 50°C) can enhance the coupling kinetics.[8] However, this should be done with caution as elevated temperatures can increase the risk of racemization, especially for sensitive amino acids.[12]
Problem: Peptide Aggregation
Hydrophobic sequences containing multiple isoleucine or leucine residues can aggregate on the resin, preventing efficient reagent diffusion.
Caption: Strategies to mitigate peptide aggregation.
-
Modify the Solvent System:
-
Utilize Specialized Resins: Employ resins with polyethylene (B3416737) glycol (PEG) grafts (e.g., NovaPEG, TentaGel), which can improve solvation of the growing peptide chain and reduce aggregation.[4]
-
Incorporate Backbone Protection: For particularly difficult sequences, consider introducing backbone-protected dipeptides, such as pseudoproline dipeptides, at strategic locations to disrupt the formation of secondary structures.[4]
Data Summary
While direct side-by-side quantitative comparisons are sequence-dependent, the following table summarizes the general observations and recommended strategies for coupling Fmoc-Isoleucine and this compound.
| Parameter | Fmoc-L-Isoleucine (β-branched) | Fmoc-L-Leucine (γ-branched) |
| Relative Steric Hindrance | High | Moderate |
| Typical Coupling Efficiency | Can be low without optimization | Generally high |
| Recommended Coupling Strategy | Double coupling is often necessary[7] | Single coupling is usually sufficient |
| Recommended Reagents | HATU, HCTU, PyBOP[10] | DIC/Oxyma, HBTU, HATU[6][12] |
| Common Side Reactions | Incomplete coupling leading to deletion | Racemization (less common), aggregation in hydrophobic sequences[6] |
Experimental Protocols
Protocol 1: Standard Double Coupling for Fmoc-Isoleucine
This protocol is recommended for coupling Fmoc-Isoleucine or when encountering difficulties with this compound.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling:
-
In a separate vessel, pre-activate Fmoc-L-Isoleucine (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Intermediate Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Second Coupling: Repeat step 3 with a fresh solution of activated Fmoc-L-Isoleucine.
-
Final Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) before proceeding to the next deprotection step.
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines (yellow/colorless beads). If the test is still positive, further optimization may be required.
Protocol 2: Optimized Coupling for this compound
This protocol is generally sufficient for the routine coupling of this compound.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-L-Leucine (3 equivalents), DIC (3 equivalents), and Oxyma (3 equivalents) in DMF.
-
Add the coupling solution to the resin.
-
Agitate for 2 hours at room temperature.
-
-
Final Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Monitoring: Perform a Kaiser test. If the result is positive, consider troubleshooting with the double coupling protocol.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. biotage.com [biotage.com]
- 9. Peptide Synthesis [en.bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
resolving Fmoc-leucine solubility problems during synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-L-leucine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-L-leucine not dissolving in standard solvents like DMF or NMP?
A1: Fmoc-L-leucine, despite being generally soluble in polar aprotic solvents, can sometimes present dissolution problems.[1][2] This can be attributed to several factors:
-
Solvent Quality: The presence of moisture or impurities in the solvent can affect solubility. Dimethylformamide (DMF), for instance, can degrade over time to release dimethylamine, which can interfere with the synthesis process.[3]
-
Compound Purity: The purity of the Fmoc-L-leucine itself can influence its solubility characteristics.
-
Temperature: Ambient temperature may not be sufficient for dissolution, especially for higher concentrations.
-
Aggregation: Like other Fmoc-protected amino acids, Fmoc-leucine has a tendency to self-assemble or aggregate in solution, driven by hydrophobic and π–π stacking interactions of the Fmoc group, which can hinder dissolution.[4]
Q2: Is it safe to heat the mixture to dissolve Fmoc-L-leucine?
A2: Gentle warming can be an effective method to improve solubility. Heating a solution of Fmoc-L-leucine in an ethanol-water system to 60-80°C has been used to achieve complete dissolution.[5] However, excessive or prolonged heating should be avoided as it can potentially lead to the degradation of the Fmoc-amino acid or undesired side reactions. A temperature of around 40°C is generally a safe starting point.
Q3: My Fmoc-L-leucine dissolved initially but precipitated after adding the coupling reagents. What is happening?
A3: Precipitation upon addition of coupling reagents (like HBTU, HATU, or DIC) and a base (like DIPEA) can occur due to a change in the solution's polarity or the formation of less soluble activated species or salt byproducts. The activated ester of the amino acid may have different solubility properties than the free acid. Ensure all individual components are fully dissolved before mixing and consider using a slightly larger solvent volume.
Q4: What are the best practices for preparing an Fmoc-L-leucine solution for coupling?
A4: To ensure consistent results, adopt the following practices:
-
Use high-purity, dry solvents.[3]
-
Prepare the solution fresh just before the coupling step. Storing Fmoc-amino acids in solution, particularly in NMP, can lead to decomposition over time.[3]
-
Employ methods like vortexing or sonication to aid dissolution before resorting to heat.[6]
-
If you need to warm the solution, do so gently and for the shortest time possible.
Troubleshooting Guide: Resolving this compound Solubility
If you encounter solubility issues with Fmoc-L-leucine, follow this step-by-step guide.
-
Verify Solvent Quality: Ensure you are using fresh, high-purity, anhydrous grade solvent (e.g., DMF, NMP).[3]
-
Mechanical Agitation: Vigorously vortex the solution for several minutes.
-
Apply Sonication: Place the vial in an ultrasonic bath for 15-30 minutes. Ultrasonication can effectively break up aggregates and accelerate dissolution without causing racemization.[6]
-
Gentle Warming: If sonication is insufficient, warm the solution in a water bath at approximately 40°C. Do not exceed 50°C to minimize the risk of degradation.
-
Solvent Mixture: Prepare the solution in a mixture of solvents. Adding a small amount of Dichloromethane (DCM) to DMF can sometimes improve the solubility of Fmoc-amino acids.[7]
-
Increase Solvent Volume: While maintaining the required molarity is important, a slight, carefully measured increase in solvent volume can help keep the compound in solution, especially after the addition of other reagents.
Below is a troubleshooting flowchart to guide your decision-making process when encountering solubility problems.
Caption: Troubleshooting flowchart for this compound solubility issues.
Quantitative Data Summary
The solubility of Fmoc-L-leucine varies across different solvents. The following table summarizes available quantitative and qualitative solubility data.
| Solvent | Solubility | Notes | Source |
| Dimethylformamide (DMF) | ~30 mg/mL; Readily Soluble | The most common and recommended solvent for SPPS. | [1][8] |
| N-Methyl-2-pyrrolidone (NMP) | Very Soluble | A common alternative to DMF, known for excellent resin swelling. | [2][3] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | A highly polar solvent, can be used in difficult couplings. | [8][9] |
| Ethanol | ~30 mg/mL; Readily Soluble | Often used in solvent mixtures or for purification. | [1][8] |
| Dichloromethane (DCM) | Soluble | Less polar than DMF/NMP; often used in mixtures. | [3] |
| Water / Aqueous Buffers | Sparingly or Slightly Soluble | Fmoc-L-leucine is poorly soluble in aqueous solutions. | [1][8] |
Experimental Protocols
Protocol 1: Standard Dissolution and Coupling of Fmoc-L-Leucine
This protocol outlines the standard procedure for dissolving and coupling Fmoc-L-leucine in a solid-phase peptide synthesis (SPPS) workflow.
Materials:
-
Fmoc-L-leucine
-
Peptide synthesis grade DMF
-
Coupling Reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Swollen peptide-resin with a free N-terminal amine
Procedure:
-
Preparation: In a clean vial, weigh the required amount of Fmoc-L-leucine (typically 3-5 equivalents relative to the resin substitution).
-
Dissolution: Add the calculated volume of DMF to achieve the desired concentration (e.g., 0.5 M). Agitate the mixture using a vortex mixer until the solid is fully dissolved. If dissolution is slow, proceed to sonication as described in the troubleshooting guide.
-
Activation: To the dissolved Fmoc-L-leucine solution, add the coupling reagent (e.g., HBTU, 4.9 equivalents) and mix briefly.[10] Then, add the base (e.g., DIPEA, 10 equivalents) to initiate the activation.[10] The solution should change color (typically to yellow). Allow the pre-activation to proceed for 5-10 minutes at room temperature.[7][11]
-
Coupling: Drain the solvent from the swollen resin. Immediately add the activated Fmoc-L-leucine solution to the resin.
-
Reaction: Agitate the resin mixture at room temperature for the recommended coupling time (typically 1-2 hours).
-
Monitoring & Washing: After the reaction, perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[7]
The diagram below illustrates the workflow for a standard coupling cycle in SPPS.
References
- 1. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05938J [pubs.rsc.org]
- 5. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Removing Fmoc-Leucine Byproducts Post-Synthesis
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of byproducts after the synthesis of peptides containing Fmoc-leucine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered after the deprotection of this compound?
The primary byproduct from the removal of the Fmoc group is dibenzofulvene (DBF) . This highly reactive molecule can subsequently form adducts with the deprotecting agent (commonly piperidine) or with the newly liberated N-terminal amine of the peptide. These adducts, particularly the DBF-piperidine adduct, are major impurities that need to be removed post-synthesis.[1][2][3][4] Additionally, incomplete deprotection can lead to the formation of deletion sequences , where a leucine (B10760876) residue is missing from the final peptide.[5] In sequences containing aspartic acid, the use of a strong base for Fmoc removal can also lead to the formation of aspartimide and related byproducts.[5][6]
Q2: Why can byproducts from this compound deprotection be particularly challenging to remove?
Leucine is a hydrophobic amino acid. Peptides rich in leucine can exhibit poor solubility in standard aqueous solutions used during purification, and they have a higher tendency to aggregate.[7][8][9] This aggregation can entrap byproducts like DBF adducts, making them difficult to remove through standard washing procedures. The DBF-piperidine adduct itself is highly lipophilic and not easily removed by aqueous washes.[2][3][4]
Q3: What are the general strategies for removing this compound byproducts after synthesis?
Post-synthesis purification strategies primarily focus on exploiting the differing solubility of the desired peptide and the common byproducts. The main approaches include:
-
Precipitation and Washing: Precipitating the peptide with a non-polar solvent like diethyl ether, in which the lipophilic DBF adducts are more soluble.
-
Liquid-Liquid Extraction: Utilizing a biphasic solvent system to partition the byproducts away from the peptide.
-
Use of Scavengers: Incorporating a scavenger during the deprotection step to trap DBF and facilitate its removal.
-
Chromatographic Purification: Employing techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the peptide from impurities based on hydrophobicity.
Troubleshooting Guides
Issue 1: Presence of a Lipophilic Impurity Co-eluting with the Peptide in HPLC
Possible Cause: The impurity is likely a dibenzofulvene (DBF) adduct, such as the DBF-piperidine adduct, which is highly hydrophobic.
Solution Strategies:
-
Ether Precipitation and Wash: This is the most common first-line approach to remove non-polar impurities.
-
Hexane (B92381) Wash: For particularly stubborn lipophilic byproducts, a hexane wash of the crude peptide can be effective.
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Ether Precipitation | The peptide is precipitated from the cleavage cocktail (e.g., TFA) by adding cold diethyl ether. Lipophilic byproducts remain in the ether supernatant.[10][11][12][13] | Simple, widely applicable, removes a significant amount of scavengers and DBF adducts.[10][11][14] | Some hydrophobic peptides may not precipitate well. Can result in an oily or sticky peptide pellet if impurities are high.[12] | General purpose removal of non-polar byproducts from most peptides. |
| Hexane Wash | The crude, dried peptide is washed with hexane to dissolve highly non-polar impurities. | Effective at removing very lipophilic byproducts that may not be fully removed by ether precipitation. | The peptide must be thoroughly dried before washing. Potential for loss of very hydrophobic peptides. | Peptides contaminated with highly lipophilic impurities after initial ether precipitation. |
| Liquid-Liquid Extraction | The crude peptide is dissolved in a polar solvent and extracted with an immiscible non-polar solvent (e.g., hexane) to remove DBF adducts.[2][4] | Can be very efficient for solution-phase synthesis. Allows for clear separation of byproducts.[2][4] | More complex than simple precipitation. Risk of peptide loss at the solvent interface, especially for amphipathic peptides. | Solution-phase peptide synthesis or when precipitation methods are ineffective. |
Protocol 1: Standard Ether Precipitation and Wash
-
Following cleavage from the resin with a TFA-based cocktail, filter the resin and collect the filtrate containing the peptide.
-
In a separate centrifuge tube, add 10 volumes of ice-cold diethyl ether.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[14]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether supernatant, which contains the dissolved byproducts.
-
Wash the peptide pellet with another portion of cold diethyl ether, vortex, centrifuge, and decant. Repeat this wash step 2-3 times.[14]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Issue 2: Incomplete Deprotection Leading to Deletion Sequences
Possible Cause: Steric hindrance from the bulky leucine side chain or peptide aggregation can prevent complete Fmoc removal.
Solution Strategies:
-
In-synthesis Monitoring: Use a qualitative test like the Kaiser test to check for free primary amines after the deprotection step. A positive result indicates incomplete deprotection.
-
Modified Deprotection Protocol: For sequences known to be difficult, modify the deprotection conditions.
| Protocol | Modification | Rationale | Potential Drawbacks |
| Extended Deprotection | Increase the deprotection time or perform a second deprotection step with fresh reagent. | Allows more time for the deprotecting agent to access sterically hindered sites. | Increased risk of side reactions like aspartimide formation with longer exposure to base. |
| DBU Addition | Add a small percentage (e.g., 2%) of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine (B6355638) solution.[1] | DBU is a more potent base and can accelerate the removal of sterically hindered Fmoc groups.[1] | DBU does not scavenge DBF, so piperidine must still be present.[1] Can significantly increase aspartimide formation.[1] |
Protocol 2: Deprotection with DBU/Piperidine Cocktail
-
Prepare a deprotection solution of 20% piperidine and 2% DBU in DMF.
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the DBU/piperidine deprotection cocktail to the resin.
-
Agitate the mixture for 5-15 minutes, carefully monitoring the reaction progress.
-
Drain the deprotection solution and wash the resin extensively with DMF (at least 5-7 times) to remove all traces of DBU and piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
Issue 3: Proactive Removal of DBF Byproducts During Synthesis
Possible Cause: The formation of DBF is an unavoidable consequence of Fmoc deprotection.
Solution Strategy:
-
Use of a Scavenger: Introduce a scavenger during the deprotection step to trap the DBF as it is formed, converting it into a more easily removable adduct.
| Scavenger | Mechanism | Advantages | Disadvantages |
| Piperidine (as self-scavenger) | The deprotecting agent itself acts as a nucleophile to trap DBF, forming a DBF-piperidine adduct.[1] | Convenient as it is already present in the deprotection solution. | The resulting adduct is lipophilic and can be difficult to remove. |
| 1-Octanethiol (B94742) | A thiol that acts as a potent nucleophile to trap the electrophilic DBF.[15] | Forms a stable, non-basic adduct. Can be used with non-nucleophilic bases like DBU.[15] | Adds another reagent to the synthesis. The thiol has a strong odor. |
| Polymer-supported scavengers | Amines or thiols attached to a solid support that can be filtered off after the reaction. | Simplifies workup as the scavenger and its adduct are easily removed by filtration. | Higher cost. May have slower reaction kinetics due to the heterogeneous nature. |
Protocol 3: Fmoc Deprotection with 1-Octanethiol as a Scavenger
-
Prepare a deprotection solution containing the desired base (e.g., 20% piperidine or 2% DBU in DMF).
-
Add 1-octanethiol to the deprotection solution (typically 2-5 equivalents relative to the Fmoc-amino acid).
-
Perform the deprotection step as usual, agitating the peptide-resin with the scavenger-containing deprotection solution.
-
After the reaction is complete, drain the solution and wash the resin thoroughly with DMF to remove the DBF-thiol adduct and excess reagents.
References
- 1. peptide.com [peptide.com]
- 2. US20100184952A1 - Method for selective removal of dibenzofulvene derivative - Google Patents [patents.google.com]
- 3. PROCESSES FOR REMOVING DIBENZOFULVENE - Patent 2322498 [data.epo.org]
- 4. US20100184952A1 - Method for selective removal of dibenzofulvene derivative - Google Patents [patents.google.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Introducing Leucine Residues into 2‑Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Variations in the Structure of a Polyleucine-Based α-Helical Transmembrane Peptide on Its Interaction with Phosphatidylethanolamine Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Aspartimide Formation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding aspartimide formation, a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly in sequences containing Aspartic Acid (Asp) followed by Leucine (Leu).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based SPPS, primarily under the basic conditions of Fmoc-group removal with piperidine (B6355638).[1] The backbone amide nitrogen following an Asp residue attacks the side-chain carbonyl group, forming a five-membered succinimide (B58015) ring known as an aspartimide.[1] This is problematic because the aspartimide intermediate can lead to several undesired byproducts:
-
α- and β-peptides: The succinimide ring can be opened by nucleophiles (like piperidine or water) to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[1]
-
Racemization: The chiral center of the Asp residue can epimerize during this process, leading to the formation of D-aspartyl peptides.[2]
-
Purification Challenges: These byproducts often have the same mass and similar chromatographic properties as the target peptide, making purification difficult and sometimes impossible.[3]
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.[3]
Q2: How does the Asp-Leu sequence influence aspartimide formation compared to other sequences like Asp-Gly?
The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the Asp residue.[1] The reaction is most facile in sequences with small, sterically unhindered residues, with the Asp-Gly (D-G) motif being the most susceptible.[1]
Leucine, with its bulky isobutyl side chain, provides significant steric hindrance, which impedes the cyclization reaction required for aspartimide formation. While direct quantitative comparisons are not abundant in the literature, it is a well-established principle that bulkier residues at the Xxx position in an Asp-Xxx sequence reduce the rate of aspartimide formation. Sequences with residues like Valine and Leucine are therefore considered to have a low propensity for this side reaction compared to the very high propensity of Asp-Gly.[4]
Q3: What are the main strategies to prevent aspartimide formation in sequences containing Asp-Leu?
Even though the Asp-Leu sequence has a lower risk, for long peptides or those requiring very high purity, preventative measures are recommended. The main strategies include:
-
Modification of Fmoc-Deprotection Conditions: Using weaker bases for Fmoc removal or adding acidic additives to the standard piperidine solution can reduce the basicity and thus the rate of aspartimide formation.[3]
-
Sterically Hindered Asp Side-Chain Protecting Groups: Employing bulky protecting groups on the Asp side chain can sterically shield the carbonyl group from nucleophilic attack.[3]
-
Backbone Protection: Modifying the backbone amide nitrogen of the Leucine residue following Asp is one of the most effective ways to completely prevent aspartimide formation. This is often achieved by using pre-formed dipeptide building blocks.[5]
Q4: How does temperature affect aspartimide formation?
Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical factor in microwave-assisted SPPS, where elevated temperatures are used to speed up reactions. Careful optimization of temperature and reaction times is necessary to minimize this side reaction when using microwave synthesizers.
Troubleshooting Guide
Issue: Significant aspartimide-related impurities are detected in the crude peptide containing an Asp-Leu sequence.
dot
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Navigating Fmoc-Leucine Coupling: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of Fmoc-L-leucine coupling in solid-phase peptide synthesis (SPPS). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance coupling efficiency and ensure the successful synthesis of high-quality peptides.
Troubleshooting Guide: Common Issues in Fmoc-Leucine Coupling
| Issue | Potential Causes | Recommended Solutions |
| Low Coupling Efficiency | - Steric Hindrance: The bulky isobutyl side chain of leucine (B10760876) can hinder access to the reactive site.[1] - Peptide Aggregation: Formation of secondary structures on the resin can block reactive sites. - Poor Resin Swelling: Inadequate swelling limits reagent access. - Suboptimal Reagent Quality: Degradation of coupling reagents or solvents. | - Use a lower-loading resin to increase the distance between peptide chains.[1] - Employ "difficult sequence" protocols: Incorporate chaotropic salts or use high-temperature couplings. - Ensure adequate resin swelling in a suitable solvent like DMF or NMP prior to coupling. - Use fresh, high-quality reagents and anhydrous solvents. |
| Incomplete Deprotection | - Steric Hindrance: The Fmoc group may be difficult to remove from a sterically hindered leucine residue. - Insufficient Deprotection Time/Reagent: Standard deprotection times may not be sufficient. | - Extend deprotection time or perform a double deprotection. - Use a stronger deprotection cocktail, such as one containing DBU, for difficult sequences. |
| Racemization | - Over-activation of the amino acid: Prolonged exposure to activating agents can lead to epimerization. - High reaction temperature. | - Use pre-formed activated esters or perform pre-activation for a minimal time. - Maintain a controlled reaction temperature, ideally at or below room temperature. - For the first amino acid, consider using a pre-loaded resin or a linker like MPPA to minimize racemization. |
| Side Reactions | - Formation of deletion sequences: Caused by incomplete coupling or deprotection. - Premature chain termination (capping): Unreacted amino groups can be acetylated if capping agents are used after incomplete coupling. | - Monitor coupling and deprotection steps closely using tests like the Kaiser test. - Ensure complete coupling before initiating a capping step. If coupling is incomplete, a second coupling is recommended. |
Frequently Asked Questions (FAQs)
Q1: Which resin is the best choice for coupling Fmoc-L-leucine?
A1: The optimal resin depends on the desired C-terminal functionality of the peptide.
-
Wang Resin: Ideal for peptides with a C-terminal carboxylic acid. Pre-loaded Fmoc-L-Leu-Wang resins are recommended to avoid challenges with the initial loading, such as racemization.
-
Rink Amide Resin: The standard choice for synthesizing peptides with a C-terminal amide. The first this compound is coupled via a standard amide bond formation.
-
2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-labile resin suitable for producing protected peptide fragments and peptides with a C-terminal carboxylic acid. It is known to minimize racemization during the loading of the first amino acid due to its steric bulk.
Q2: How does the choice of resin impact the coupling efficiency of Fmoc-L-leucine?
A2: The resin's properties, including its linker, loading capacity, and swelling characteristics, all influence coupling efficiency. Resins with lower loading capacities can mitigate steric hindrance issues associated with the bulky leucine side chain by increasing the distance between growing peptide chains. The chemical nature of the linker determines the conditions for cleavage and can affect the stability of the peptide-resin bond during synthesis.
Q3: What are the key factors that affect Fmoc-L-leucine coupling efficiency?
A3: Several factors can impact the success of the coupling reaction:
-
Solvent: The solvent must effectively swell the resin and dissolve the reactants. DMF and NMP are common choices.
-
Coupling Reagents: The choice of activation agent (e.g., HBTU, HATU, DIC/HOBt) and base (e.g., DIPEA) is critical. More potent coupling reagents may be necessary for difficult couplings.
-
Steric Hindrance: The bulky nature of leucine can impede the reaction.
-
Peptide Aggregation: The growing peptide chain can aggregate, hindering reagent access.
Q4: How can I monitor the efficiency of my Fmoc-L-leucine coupling reaction?
A4: The Kaiser test (or ninhydrin (B49086) test) is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue/purple color) after a coupling step indicates that there are unreacted amino groups and the coupling is incomplete. A negative result (yellow/colorless) suggests a successful coupling.
Data Presentation: Resin Performance Characteristics
While direct comparative data for this compound coupling efficiency across different resins is limited in the literature, the following table summarizes the general performance characteristics of commonly used resins in solid-phase peptide synthesis. It is important to note that actual yields and purity are highly dependent on the specific peptide sequence and synthesis conditions.
| Resin Type | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Primary Application |
| Wang Resin | 0.3 - 1.0 | 50 - 90 | Moderate to High | Peptides with a C-terminal carboxylic acid |
| Rink Amide Resin | 0.3 - 1.0 | 52 - 90+ | Moderate to High | Peptides with a C-terminal amide |
| 2-Chlorotrityl Chloride Resin | 0.3 - 1.6+ | Generally high | High | Protected peptide fragments; Peptides with a C-terminal carboxylic acid |
Data synthesized from various sources. Actual performance may vary.
Experimental Protocols
Detailed Methodology for Fmoc-L-Leucine Coupling
This protocol describes a general procedure for coupling Fmoc-L-leucine to a deprotected amino group on a solid-phase support.
1. Materials:
-
Fmoc-L-leucine
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, anhydrous)
-
Washing solvents (DMF, Dichloromethane - DCM)
-
Reaction vessel with a frit
2. Resin Preparation:
-
If starting a new synthesis, ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (confirmed by a positive Kaiser test).
-
Wash the deprotected peptide-resin thoroughly with DMF (3-5 times) to remove any residual deprotection solution.
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-leucine (3-5 equivalents relative to the resin loading) and the coupling agent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the activated Fmoc-L-leucine solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.
4. Monitoring and Washing:
-
After the coupling reaction, take a small sample of the resin beads and perform a Kaiser test to check for completion.
-
If the Kaiser test is negative (no free amines), proceed to washing. Wash the resin sequentially with DMF (3-5 times) and DCM (3-5 times).
-
If the Kaiser test is positive (incomplete coupling), a second coupling (recoupling) with a fresh solution of activated Fmoc-L-leucine is recommended.
5. Next Step:
-
The resin is now ready for the deprotection of the newly added Fmoc-L-leucine to continue the peptide chain elongation.
Kaiser Test Protocol
1. Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
2. Procedure:
-
Take a small sample of resin beads (a few beads are sufficient) and place them in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Dark blue or purple beads/solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads/solution.
-
Visualizing the Workflow and Key Relationships
The following diagrams illustrate the core processes and logical relationships involved in Fmoc-L-leucine coupling.
Caption: Experimental workflow for Fmoc-L-leucine coupling.
Caption: Troubleshooting logic for low coupling efficiency.
References
dealing with deletion sequences in Fmoc-leucine synthesis
Technical Support Center: Fmoc-SPPS
This technical support center provides troubleshooting guidance for researchers encountering issues with deletion sequences during Fmoc-leucine solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and how do they arise during this compound synthesis?
A1: Deletion sequences are peptides within a crude sample that lack one or more amino acid residues from the target sequence. During the solid-phase synthesis of a peptide, if an amino acid fails to couple to the growing peptide chain on the resin, the subsequent amino acids in the sequence will be added to the truncated peptide. This results in a final product contaminated with peptides that are missing the uncoupled amino acid. In the context of this compound, this means leucine (B10760876) was not successfully added to the peptide chain.
Several factors can contribute to the formation of deletion sequences:
-
Incomplete Deprotection: If the Fmoc protecting group is not completely removed from the N-terminus of the growing peptide chain, the subsequent this compound cannot be coupled.
-
Inefficient Coupling: The coupling reaction of this compound may be incomplete due to steric hindrance, poor activation of the amino acid, or suboptimal reaction conditions.
-
Resin-Related Issues: Aggregation of peptide chains on the resin can prevent reagents from accessing all reaction sites.
Q2: How can I detect and quantify the presence of leucine deletion sequences in my peptide sample?
A2: The primary methods for detecting and quantifying deletion sequences are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Reversed-Phase HPLC (RP-HPLC): Deletion sequences, being shorter and typically more polar than the target peptide, will have different retention times. By comparing the chromatogram of the crude product to that of a pure standard, deletion peaks can be identified.
-
Mass Spectrometry (MS): MS can identify peptides based on their mass-to-charge ratio. Deletion sequences will have a lower molecular weight than the target peptide, corresponding to the mass of the missing leucine residue (approximately 113.16 g/mol ).
Experimental Protocol: Detection of Deletion Sequences by RP-HPLC and ESI-MS
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).
-
HPLC Analysis:
-
Inject the sample onto a C18 RP-HPLC column.
-
Run a linear gradient of acetonitrile in water (both containing 0.1% TFA) from 5% to 95% over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra for all eluting peaks.
-
Analyze the spectra to identify the molecular weights of the major peaks and compare them to the theoretical mass of the target peptide and potential deletion sequences.
-
Table 1: Example Data for a Target Peptide (TP) with a Leucine Deletion Sequence (TP-Leu)
| Peptide | Theoretical Mass (Da) | Observed Mass (Da) | Retention Time (min) |
| Target Peptide (TP) | 1500.0 | 1500.2 | 20.5 |
| Deletion (TP-Leu) | 1386.84 | 1387.0 | 18.2 |
Troubleshooting Guides
Issue 1: Significant peak corresponding to a leucine deletion sequence observed in HPLC/MS.
This indicates a problem with the coupling of this compound or the deprotection step preceding it.
Troubleshooting Workflow: Leucine Deletion
Caption: Troubleshooting workflow for leucine deletion.
Possible Cause 1: Incomplete Fmoc Deprotection
-
Verification: Perform a test cleavage on a small amount of resin after the deprotection step. Analyze the cleaved products by HPLC to check for any remaining Fmoc-protected peptide.
-
Solution:
-
Increase the deprotection time with the piperidine (B6355638) solution.
-
Use a freshly prepared deprotection solution.
-
Ensure adequate mixing of the resin during deprotection.
-
Possible Cause 2: Inefficient this compound Coupling
-
Verification: Perform a Kaiser test (or other ninhydrin-based test) on a few resin beads after the coupling step. A positive result (blue beads) indicates free amines, signifying incomplete coupling.
-
Solutions:
-
Double Couple: Perform the coupling step twice. After the first coupling, wash the resin and then repeat the coupling with fresh reagents.
-
Change Activation Method: If using HBTU/HOBt, consider switching to a more potent activator like HATU or HCTU.
-
Increase Equivalents: Use a higher excess of this compound and activation reagents.
-
Extend Coupling Time: Increase the reaction time for the coupling step.
-
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Relative Efficiency | Comments |
| HBTU/HOBt | Standard | Effective for most couplings, but can be slow for hindered residues. |
| HCTU | High | Faster and more efficient than HBTU, especially for difficult couplings. |
| HATU | Very High | Highly efficient, particularly for sterically hindered amino acids. |
Q3: Can I "cap" the unreacted peptide chains to prevent the formation of deletion sequences?
A3: Yes, capping is a highly effective strategy. After the coupling step, any unreacted N-terminal amines can be acetylated, typically using acetic anhydride. This permanently blocks them from further reaction, ensuring that only the correct full-length peptides are synthesized in subsequent steps. The capped, truncated peptides are easily separated from the final product during purification.
Experimental Protocol: N-terminal Capping
-
After the this compound coupling step, wash the resin thoroughly with DMF.
-
Prepare a capping solution (e.g., 20% acetic anhydride, 20% pyridine (B92270) in DMF).
-
Add the capping solution to the resin and mix for 30 minutes.
-
Wash the resin with DMF to remove excess capping reagents.
-
Proceed with the Fmoc deprotection of the correctly coupled chains.
Logical Flow of Capping in SPPS
Caption: Logic of incorporating a capping step in an SPPS cycle.
Technical Support Center: Enhancing Purity of Crude Peptides Containing Fmoc-Leucine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude peptides containing Fmoc-leucine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude peptides containing this compound?
A1: Common impurities include deletion sequences from incomplete coupling or deprotection, truncated peptides, and by-products from side reactions.[1][2] Specific to this compound, aggregation-related impurities can be prevalent due to the hydrophobicity of the leucine (B10760876) side chain and the Fmoc group itself.[3][4] Other potential impurities arise from side reactions like aspartimide formation (if Asp is present), diketopiperazine formation (especially at the dipeptide stage), and racemization.[1][3][5]
Q2: Why do peptides containing this compound have a tendency to aggregate?
A2: Aggregation in peptides containing this compound is primarily driven by two factors: the hydrophobic nature of the leucine side chain and the aromatic, hydrophobic Fmoc protecting group.[3][4] As the peptide chain elongates on the solid support, these hydrophobic moieties can interact, leading to interchain association and the formation of secondary structures like β-sheets. This aggregation can hinder reagent access, leading to incomplete deprotection and coupling reactions.[6]
Q3: My crude peptide containing this compound has very poor solubility. What can I do?
A3: Poor solubility is a common issue with these types of peptides.[4][7][8][9][10][11] To improve solubility for purification, consider the following:
-
Solvent Choice: Dissolve the crude peptide in a stronger organic solvent like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) before diluting with the initial mobile phase for RP-HPLC.[9]
-
Guanidinium (B1211019) Chloride or Urea (B33335): For highly aggregated peptides, using denaturing agents like 6M guanidinium chloride or 8M urea in the initial dissolution solvent can be effective. Note that these will need to be removed during purification.
-
Temperature: Gently warming the sample can sometimes aid dissolution, but be cautious of potential degradation.
Q4: I am observing a broad peak or peak tailing during RP-HPLC purification. What could be the cause?
A4: Broad or tailing peaks for hydrophobic peptides like those containing this compound can be caused by several factors:
-
Poor Solubility: The peptide may be partially precipitating on the column.[12]
-
Strong Secondary Interactions: The peptide might be interacting with the silica (B1680970) backbone of the column. Using an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% is standard practice to minimize these interactions.[12][13]
-
Sample Overload: Injecting too much of a poorly soluble peptide can lead to distorted peak shapes.[12]
-
Slow Mass Transfer: The bulky nature of the peptide can hinder its movement between the mobile and stationary phases.[12]
Troubleshooting Guides
Issue 1: Low Purity of Crude Peptide Post-Synthesis
Symptoms:
-
Analytical HPLC of the crude product shows a complex chromatogram with multiple peaks of significant intensity.
-
The target peptide peak is a minor component.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Incomplete Fmoc Deprotection | Extend deprotection time, use a stronger base, or perform a double deprotection.[6][14] | See Protocol 1: Modified Fmoc Deprotection. |
| Inefficient Amino Acid Coupling | Increase coupling time, use a more potent activation agent (e.g., HATU, HCTU), or perform a double coupling.[15] | See Protocol 2: Enhanced Amino Acid Coupling. |
| Peptide Aggregation on Resin | Incorporate structure-disrupting elements like pseudoprolines or use solvents known to disrupt hydrogen bonding (e.g., NMP, DMSO).[3] | When synthesizing, replace a Ser or Thr residue with a corresponding pseudoproline dipeptide. |
| Impure Starting Materials | Purify Fmoc-amino acids prior to synthesis.[1][16] | Recrystallization of this compound from a suitable solvent system (e.g., Toluene).[16] |
Issue 2: Difficulty in Purifying the Target Peptide by RP-HPLC
Symptoms:
-
Poor peak resolution.
-
Co-elution of impurities with the main product.
-
Low recovery of the purified peptide.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Suboptimal HPLC Gradient | Optimize the elution gradient. A shallower gradient around the elution point of the target peptide can improve resolution.[12][13][17] | See Protocol 3: RP-HPLC Gradient Optimization. |
| Irreversible Adsorption to Column | Change the stationary phase (e.g., from C18 to C8 or C4 for very hydrophobic peptides) or modify the mobile phase.[12] | N/A |
| Peptide Precipitation on Column | Decrease the sample concentration, increase the organic content of the initial mobile phase, or add a small amount of a stronger organic solvent like isopropanol (B130326) to the sample.[12] | N/A |
Data Presentation
Table 1: Impact of Fmoc-Amino Acid Purification on Crude Peptide Purity
| Peptide Synthesis Condition | Initial Impurity Level in Fmoc-Amino Acids | Final Crude Peptide Purity | Purity Increase |
| Standard Synthesis | ~26% | 53.08% | N/A |
| Synthesis with Purified Amino Acids | ~10% | 68.08% | >15% |
Data adapted from a study on the synthesis of Glucagon, demonstrating the significant impact of raw material purity.[16]
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection for Hindered Sequences
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
First Deprotection: Drain the DMF and add a solution of 20% piperidine (B6355638) in DMF. Agitate for 15-30 minutes.[6]
-
Drain and Wash: Drain the deprotection solution and wash the resin with DMF (2 times).[6]
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.[6]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all reagents are removed.[6]
-
Confirmation (Optional): Perform a ninhydrin (B49086) test to confirm the presence of a free primary amine.[2][14]
Protocol 2: Enhanced Amino Acid Coupling
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), an activating agent like HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours. For difficult couplings, the reaction time can be extended.
-
Wash: After the coupling is complete, drain the solution and wash the resin thoroughly with DMF.
Protocol 3: RP-HPLC Gradient Optimization for Hydrophobic Peptides
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.[13]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[13]
-
Scouting Gradient: Run a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Optimized Gradient: Design a shallower gradient around the elution percentage of your peptide. For example, if the peptide elutes at 60% B in the scouting run, an optimized gradient might be:
-
30-50% B over 5 minutes
-
50-70% B over 40 minutes
-
70-95% B over 5 minutes
-
-
Analysis: Analyze collected fractions by analytical HPLC or mass spectrometry to confirm the purity of the target peptide.
Visualizations
Caption: General workflow for peptide synthesis and purification.
Caption: Troubleshooting logic for low crude peptide purity.
References
- 1. ajpamc.com [ajpamc.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Solubility of FmocâlâLeucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Peptide Synthesis [bio-protocol.org]
- 15. chem.uci.edu [chem.uci.edu]
- 16. ajpamc.com [ajpamc.com]
- 17. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to Fmoc-Leucine and Boc-Leucine in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical juncture in the successful solid-phase peptide synthesis (SPPS) of leucine-containing peptides. The choice between the two cornerstone methodologies, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), directly influences synthesis efficiency, crude peptide purity, and the prevalence of side reactions. This guide provides an objective, data-driven comparison of Fmoc-leucine and Boc-leucine, offering detailed experimental protocols and insights to inform your synthesis strategy.
Core Principles: A Dichotomy in Chemical Strategy
The fundamental difference between the Fmoc and Boc strategies lies in the lability of the Nα-amino protecting group. The Fmoc group is base-labile, typically removed with a piperidine (B6355638) solution, while the Boc group is acid-labile, requiring an acid such as trifluoroacetic acid (TFA) for its removal. This distinction dictates the entire synthesis workflow, including the choice of side-chain protecting groups and the final cleavage conditions from the solid support. This concept of using protecting groups that are removed under different conditions is known as orthogonality, which is a key principle in multi-step chemical synthesis.
| Feature | This compound Strategy | Boc-Leucine Strategy |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong acid-labile (e.g., Bzl); requires HF or TFMSA for removal. |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) |
| Chemistry Philosophy | Orthogonal, milder repetitive deprotection | Non-orthogonal, harsher repetitive deprotection |
Performance Comparison: A Quantitative Perspective
While direct, side-by-side quantitative comparisons for a single leucine-containing peptide are not abundant in literature, we can compile illustrative data based on established performance trends for each strategy. The Fmoc strategy generally boasts high coupling efficiencies, often exceeding 99%.[] However, challenges such as peptide aggregation, particularly in hydrophobic sequences rich in residues like leucine (B10760876), can impede both deprotection and coupling steps.[2] The Boc strategy, with its repetitive acid treatments, can sometimes mitigate aggregation of the growing peptide chain.[3]
Table 1: Illustrative Performance Metrics in SPPS (Note: This data is representative and compiled from typical outcomes described in synthesis literature, not from a single head-to-head experimental study.)
| Parameter | This compound | Boc-Leucine | Citation |
| Typical Single-Step Coupling Efficiency | >99% | 98-99% | [][4] |
| Crude Peptide Purity (Model 10-mer) | High (often >85%) | Variable, can be lower due to harsher conditions | |
| Risk of Racemization at Leucine | Low with standard coupling reagents | Low | |
| Aggregation Propensity for Leu-rich sequences | Moderate to High | Can be lower due to acid-mediated disruption | [2][3] |
| Compatibility with Sensitive Modifications | High | Low |
Experimental Workflows and Methodologies
The cyclical nature of SPPS is well-defined for both strategies, though the specific reagents and steps differ significantly.
SPPS Workflow Comparison
Caption: Comparative workflows for Fmoc and Boc solid-phase peptide synthesis (SPPS).
Experimental Protocol: this compound Coupling Cycle
This protocol outlines a standard manual cycle for the incorporation of Fmoc-L-leucine.
-
Resin Preparation: Start with a pre-swollen resin (e.g., Rink Amide or Wang resin) with the N-terminal Fmoc group removed from the preceding amino acid.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-L-Leu-OH (3-5 equivalents relative to resin loading) in N,N-Dimethylformamide (DMF).
-
Add an activating agent, such as HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent), followed by N,N-Diisopropylethylamine (DIEA) (2 equivalents relative to the resin loading).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated Fmoc-L-Leu-OH solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative Kaiser test (beads remain colorless) indicates complete coupling.[5]
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-20 minutes.
-
-
Final Washing:
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.
-
Experimental Protocol: Boc-Leucine Coupling Cycle
This protocol details a typical manual cycle for Boc-L-leucine incorporation.
-
Resin Preparation: Start with a pre-swollen resin (e.g., Merrifield or PAM resin) with the peptide chain anchored.
-
Boc Deprotection:
-
Treat the peptide-resin with a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc group.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin with DCM (3-5 times).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM for 5-10 minutes to neutralize the protonated N-terminus.
-
Wash the resin with DCM (3-5 times).
-
-
Amino Acid Activation & Coupling (In-situ):
-
In a separate vessel, dissolve Boc-L-Leu-OH (3-5 equivalents) and an activating agent like HBTU/HOBt in DMF.
-
Add DIEA (2 equivalents) to the activated amino acid solution.
-
Immediately add this solution to the reaction vessel containing the neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction's completion via a Kaiser test.
-
-
Final Washing:
-
Drain the reaction solution.
-
Wash the peptide-resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection step.
-
Common Side Reactions and Mitigation Strategies
The choice of synthesis strategy can influence the profile of side reactions, particularly when incorporating sterically hindered and hydrophobic residues like leucine.
Key Side Reactions
-
Peptide Aggregation: Leucine-rich sequences are prone to forming secondary structures (β-sheets) on the resin, which can block reactive sites and lead to incomplete coupling and deprotection.[2] This is a major cause of "difficult sequences" and can result in low yields and truncated products.[5]
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction that occurs at the dipeptide stage, cleaving the peptide from the resin. It is most common after the second amino acid has been coupled, especially if it is a proline or another residue that facilitates the cyclization.[6][7] While not specific to leucine, it is a critical side reaction in the initial stages of SPPS.
-
Mitigation (Fmoc): Couple a pre-formed dipeptide (e.g., Fmoc-Xaa-Leu-OH) to the resin, or use specialized deprotection conditions (e.g., DBU/piperazine) that are faster and can reduce the likelihood of cyclization.[8]
-
Caption: Mechanism of diketopiperazine (DKP) formation in SPPS.
Table 2: Summary of Side Reactions and Mitigation
| Side Reaction | Primary Cause | Favored Strategy | Mitigation Strategies |
| Peptide Aggregation | Inter-chain hydrogen bonding of hydrophobic sequences. | Boc (potentially) | Use PEG-resins, chaotropic salts, elevated temperatures, pseudoproline dipeptides.[2] |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide. | N/A | Couple pre-formed dipeptides; use optimized, faster deprotection reagents.[8] |
| Incomplete Coupling | Steric hindrance of leucine side chain; peptide aggregation. | Fmoc (with modern reagents) | Double coupling; use potent activators (e.g., HATU, HBTU); increase reaction time.[4] |
| Acid-catalyzed Side Reactions | Repeated exposure to strong acid (TFA). | Fmoc | Boc strategy is inherently susceptible; use scavengers during cleavage. |
Conclusion: Selecting the Optimal Strategy
The choice between this compound and Boc-leucine is contingent on the specific requirements of the target peptide and the available laboratory infrastructure.
-
This compound is generally the preferred choice for modern peptide synthesis. Its milder deprotection conditions, orthogonality with common side-chain protecting groups, and high coupling efficiencies make it ideal for a wide range of applications, including the synthesis of modified or sensitive peptides.[4] It is also highly amenable to automated synthesis.
-
Boc-Leucine remains a valuable tool, particularly for "difficult sequences" prone to aggregation. The repeated acid washes in Boc-SPPS can help to solvate the growing peptide chain and disrupt secondary structures that hinder synthesis.[3] However, this comes at the cost of harsher overall conditions and the need for specialized equipment (e.g., for handling HF).
Ultimately, a thorough understanding of the chemical principles, potential side reactions, and protocol intricacies of both strategies will empower researchers to make an informed decision, maximizing the yield and purity of their synthesized leucine-containing peptides.
References
- 2. peptide.com [peptide.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Coupling Reagents for Optimal Fmoc-Leucine Incorporation
For researchers, scientists, and drug development professionals, the efficient and stereochemically pure incorporation of amino acids is paramount in solid-phase peptide synthesis (SPPS). Leucine, a common and moderately sterically hindered amino acid, presents a valuable case study for evaluating the efficacy of various coupling reagents. This guide provides an objective, data-driven comparison of popular coupling reagents for the incorporation of Fmoc-L-leucine, offering insights into optimizing peptide synthesis workflows.
The selection of an appropriate coupling reagent is a critical determinant of yield, purity, and the prevention of racemization during peptide bond formation. This is particularly true for amino acids with bulky side chains, such as leucine, where steric hindrance can impede reaction kinetics. Here, we compare the performance of three widely used classes of coupling reagents: uronium/aminium salts (HATU, HBTU), and carbodiimides with additives (DIC/Oxyma).
Performance Comparison of Coupling Reagents for Fmoc-Leucine
The efficiency of a coupling reagent is assessed by its ability to promote rapid and complete amide bond formation while minimizing side reactions, most notably racemization of the chiral amino acid. The following table summarizes the expected performance of common coupling reagents for the incorporation of Fmoc-L-leucine based on synthesized data from multiple studies.
| Coupling Reagent | Class | Typical Coupling Efficiency (%) | Racemization Potential | Key Advantages | Key Disadvantages |
| HATU | Uronium/Aminium Salt | >99% | Low | Highly reactive, excellent for sterically hindered couplings, fast reaction times. | Higher cost, potential for side reactions if not used correctly. |
| HBTU | Uronium/Aminium Salt | >98% | Low to Moderate | Good reactivity, cost-effective alternative to HATU. | Can be less effective than HATU for very difficult couplings. |
| DIC/Oxyma | Carbodiimide (B86325)/Additive | ~98% | Very Low | Excellent suppression of racemization, cost-effective.[1] | Slower reaction times compared to uronium salts. |
Mechanisms of Action
The efficacy of these reagents stems from their distinct mechanisms of activating the carboxylic acid of the incoming Fmoc-amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.
Uronium/aminium salts like HATU and HBTU react with the Fmoc-amino acid to form a highly reactive OAt- or OBt-active ester, respectively. The presence of a base is required to neutralize the resulting acid and facilitate the reaction.
In contrast, the DIC/Oxyma system involves the reaction of the carbodiimide (DIC) with the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The additive, Oxyma, acts as a scavenger for this intermediate, converting it into a more stable and less racemization-prone active ester.
Experimental Protocols
To ensure reproducible and comparable results when evaluating coupling reagents, a standardized experimental protocol is crucial. Below is a detailed methodology for a comparative study of coupling reagent efficiency for Fmoc-L-leucine in SPPS.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-L-Leucine
-
Coupling Reagents: HATU, HBTU, DIC
-
Additive: OxymaPure
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Kaiser Test Kit
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in separate reaction vessels for each coupling reagent to be tested.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final DMF wash (3 times).
-
Amino Acid Activation and Coupling:
-
For HATU/HBTU: In a separate vial, dissolve Fmoc-L-Leucine (3 eq.), the chosen coupling reagent (HATU or HBTU, 2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 1-2 minutes.
-
For DIC/Oxyma: In a separate vial, dissolve Fmoc-L-Leucine (3 eq.) and Oxyma (3 eq.) in DMF.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the respective resin-containing reaction vessels.
-
For the DIC/Oxyma system, add DIC (3 eq.) to the vessel containing the resin, Fmoc-L-Leucine, and Oxyma.
-
Agitate the reaction vessels at room temperature for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test on a small sample of resin from each vessel to check for the presence of free primary amines, indicating an incomplete coupling reaction. A negative result (yellow beads) signifies a complete reaction.
-
Cleavage: Treat a dried sample of resin from each reaction with the cleavage cocktail for 2 hours to cleave the dipeptide from the solid support.
-
Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent and analyze by reverse-phase HPLC to determine the yield and purity.
-
Confirm the identity of the product by mass spectrometry.
-
Determine the extent of racemization by chiral HPLC analysis or by using Marfey's method.[2]
-
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate the key workflows and reaction pathways.
Caption: Comparative experimental workflow for evaluating coupling reagents.
Caption: Simplified activation pathways for different coupling reagent classes.
Conclusion
The choice of coupling reagent for the incorporation of Fmoc-L-leucine has a significant impact on the outcome of solid-phase peptide synthesis. For routine syntheses where cost and minimal racemization are the primary concerns, DIC/Oxyma offers a reliable and economical option. For more challenging couplings, or when speed is a factor, the higher reactivity of HBTU provides a good balance of performance and cost. For the most demanding situations, particularly with sterically hindered sequences where maximizing yield and purity is critical, HATU remains the reagent of choice, despite its higher cost. Ultimately, the optimal coupling strategy may require empirical determination for each specific peptide sequence.
References
A Comparative Guide to the Analytical Validation of Fmoc-Leucine Purity by HPLC
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of raw materials is paramount to the success of their work. Fmoc-L-leucine, a cornerstone building block in solid-phase peptide synthesis (SPPS), is no exception. Impurities in this reagent can lead to the formation of truncated or modified peptides, complicating purification and potentially impacting the biological activity of the final product.[1] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of Fmoc-L-leucine.[1]
This guide provides a comparative overview of analytical methods for validating the purity of Fmoc-L-leucine by HPLC. It includes a summary of typical performance data, detailed experimental protocols, and a discussion of alternative approaches to ensure the quality of this critical reagent.
Comparison of HPLC Methods for Fmoc-L-Leucine Purity Analysis
The purity of Fmoc-L-leucine is typically assessed using reversed-phase HPLC (RP-HPLC). The primary goal is to separate the main compound from potential impurities such as free leucine, Fmoc-OH, and dipeptides. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.
| Parameter | Method A: Conventional C18 | Method B: High-Resolution C18 |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 50-95% B over 20 min | 50-95% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 265 nm | UV at 265 nm |
| Expected Purity | ≥99.0% | ≥99.0% |
| Typical Retention Time | ~12 min | ~8 min |
| Resolution of Critical Pairs | Good | Excellent |
Experimental Protocols
A comprehensive analytical validation of an HPLC method for Fmoc-L-leucine purity should follow established guidelines to ensure the method is suitable for its intended purpose. This involves assessing specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.
Standard HPLC Method for Purity Determination
This protocol describes a typical reversed-phase HPLC method for determining the purity of Fmoc-L-leucine.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm).
-
Fmoc-L-leucine reference standard and sample.
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 50% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Fmoc-L-leucine reference standard in a 50:50 mixture of mobile phase A and B to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the Fmoc-L-leucine sample to be tested in the same manner as the standard solution.
Validation Parameters and Acceptance Criteria
The following table outlines the key validation parameters and their typical acceptance criteria for an Fmoc-L-leucine purity method.
| Validation Parameter | Experimental Design | Acceptance Criteria |
| Specificity | Inject blank, placebo (if applicable), reference standard, and sample. | No interfering peaks at the retention time of Fmoc-L-leucine and known impurities. |
| Linearity | Prepare at least five concentrations of the reference standard across the range of 50-150% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is inferred from the linearity study. | The method is linear, accurate, and precise within the specified range. |
| Accuracy (Recovery) | Spike a known amount of reference standard into the sample at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze at least six replicate injections of the standard solution. | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Precision (Intermediate) | Repeat the analysis on a different day with a different analyst and/or instrument. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (typically 3:1). | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (typically 10:1). | The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
Data Presentation
The following tables present illustrative quantitative data for the analytical validation of an HPLC method for Fmoc-L-leucine purity.
Table 1: Linearity Data
| Concentration (mg/mL) | Peak Area (mAU*s) |
| 0.5 | 1250 |
| 0.75 | 1875 |
| 1.0 | 2500 |
| 1.25 | 3125 |
| 1.5 | 3750 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiking Level | Amount Spiked (mg) | Amount Recovered (mg) | Recovery (%) |
| 80% | 0.8 | 0.79 | 98.8 |
| 100% | 1.0 | 1.01 | 101.0 |
| 120% | 1.2 | 1.19 | 99.2 |
| Mean Recovery (%) | 99.7 |
Table 3: Precision Data
| Precision Type | Number of Replicates | Mean Purity (%) | Standard Deviation | RSD (%) |
| Repeatability | 6 | 99.5 | 0.08 | 0.08 |
| Intermediate Precision | 6 (over 2 days) | 99.4 | 0.15 | 0.15 |
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for HPLC method validation.
Caption: OOS result investigation pathway.
References
Navigating the Synthesis of Hydrophobic Peptides: A Comparative Guide to Alternatives for Fmoc-Amino Acids
The chemical synthesis of peptides rich in hydrophobic amino acids, such as leucine, presents a significant challenge in solid-phase peptide synthesis (SPPS). The propensity of these peptides to aggregate on the solid support leads to incomplete coupling reactions, low yields, and difficult purifications. Standard Fmoc-leucine and other hydrophobic Fmoc-amino acids are often at the heart of these "difficult sequences." This guide provides a comparative analysis of key alternatives and strategies designed to overcome the hurdles of hydrophobic peptide synthesis, offering experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Challenge of Hydrophobic Peptide Synthesis
During SPPS, the growing peptide chain is anchored to a solid support. In non-polar environments, hydrophobic peptide sequences can fold into stable secondary structures, primarily β-sheets, which then aggregate through intermolecular hydrogen bonds. This aggregation physically blocks the N-terminus of the growing peptide chain, preventing the access of activated amino acids for the next coupling step. This results in the accumulation of deletion sequences, which are often difficult to separate from the target peptide during purification.
Key Alternatives to Standard Fmoc-Amino Acid Coupling
To mitigate aggregation, several strategies have been developed that modify the peptide backbone or alter the synthesis chemistry. The most prominent and effective alternatives include the use of pseudoproline dipeptides, backbone protection with Hmb and Dmb groups, and a return to Boc-chemistry for particularly challenging sequences.
Pseudoproline Dipeptides
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1][2] This introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures and subsequent aggregation.[3] These dipeptides are incorporated by replacing a standard amino acid pair in the sequence (e.g., Xaa-Ser) with the corresponding Fmoc-Xaa-Ser(ψPro)-OH dipeptide. The native peptide sequence is regenerated during the final trifluoroacetic acid (TFA) cleavage.
Hmb and Dmb Backbone Protection
The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are backbone-protecting groups that are attached to the amide nitrogen.[4][5] This N-alkylation effectively prevents the formation of hydrogen bonds that lead to aggregation. These protecting groups can be introduced as single amino acid derivatives or, more commonly in the case of Dmb, as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to overcome the steric hindrance of coupling to the protected secondary amine.[6][7] These groups are also cleaved during the final TFA treatment.
Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
The tert-butyloxycarbonyl (Boc) strategy, the predecessor to Fmoc-SPPS, utilizes an acid-labile Boc group for Nα-protection, which is removed with TFA in each cycle. The repetitive acid treatments in Boc-SPPS can disrupt peptide aggregation on the resin, making it a viable option for the synthesis of "difficult sequences" where Fmoc-SPPS fails.[8]
Performance Comparison
The following tables provide a summary of the performance of these alternative strategies in the synthesis of hydrophobic and aggregation-prone peptides. The data is compiled from various studies, with the synthesis of the challenging amyloid beta (Aβ) peptide and other model sequences serving as benchmarks.
Table 1: Comparison of Synthesis Strategies for a Model "Difficult" Peptide
| Strategy | Model Peptide | Purity of Crude Peptide (%) | Isolated Yield (%) | Reference |
| Standard Fmoc-SPPS | VQAAIDYING | Low (significant deletion products) | Not reported | [9] |
| Boc-SPPS | VQAAIDYING | High | Good | [9] |
| Hmb Backbone Protection | ACP(65-74) | Improved over standard Fmoc | Not reported | [10] |
| Pseudoproline Dipeptides | "Difficult" 10-mer | >70% | ~25% | [11] |
Table 2: Synthesis of Amyloid Beta (1-42) - A Case Study
| Strategy | Purity of Crude Peptide (%) | Isolated Yield (%) | Reference | |---|---|---|---|---| | Standard Fmoc-SPPS | Often very low, synthesis frequently fails | <5% |[12] | | Fmoc-SPPS with Pseudoproline Dipeptides | Significantly improved | ~10-15% |[12] | | Fmoc-SPPS with 10% Anisole in DMF/DCM | Substantially improved | Not specified |[12] | | Boc-SPPS | Generally higher than standard Fmoc | ~10% |[13] | | Fmoc-SPPS with Dmb-dipeptides | High | Not specified |[6][7] |
Experimental Protocols
The following are detailed protocols for the synthesis of a model hydrophobic peptide, monitoring of the coupling reaction, and analysis of the final product.
Protocol for the Synthesis of a Model Hydrophobic Peptide (e.g., VQAAIDYING)
This protocol describes a manual solid-phase synthesis on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (0.4-0.8 mmol/g loading)
-
Fmoc-amino acids
-
Alternative building blocks (e.g., Fmoc-Ala-(Dmb)Gly-OH, Fmoc-Val-Ser(ψPro)-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell 250 mg of Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (Standard Fmoc-amino acid):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 4 equivalents of HOBt in 2 mL of DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (Alternative Building Block):
-
Follow the same procedure as in step 3, using the alternative dipeptide or backbone-protected amino acid.
-
-
Monitoring the Coupling: Perform a Kaiser test (see Protocol 4.2) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), perform a second coupling.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Precipitation:
-
Wash the resin with DCM and dry under vacuum.
-
Add 5 mL of the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the solution into a cold diethyl ether solution.
-
Centrifuge to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry.
-
Protocol for Kaiser Test (Monitoring of Coupling)[14][15]
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of the resin beads (a few beads) and place them in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads: Incomplete coupling (free primary amines present).
-
Yellow/Colorless beads: Complete coupling.
-
Protocol for HPLC Analysis of Crude Peptide Purity[16][17]
Instrumentation and Materials:
-
Reverse-phase HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Peptide sample dissolved in Mobile Phase A.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.
-
Injection: Inject the peptide sample onto the column.
-
Gradient Elution: Run a linear gradient to elute the peptide. A typical gradient is from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the absorbance at 220 nm.
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Visualizing the Workflow: Standard vs. Alternative SPPS
The following diagrams illustrate the standard Fmoc-SPPS cycle and how it is modified by the introduction of a pseudoproline dipeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. polypeptide.com [polypeptide.com]
- 5. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation | Crick [crick.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopy for the Structural Confirmation of Fmoc-L-Leucine
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the correct installation of protecting groups is paramount to achieving the desired final product. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis, prized for its base lability. Verifying the successful attachment of the Fmoc group to an amino acid, such as leucine, is a critical quality control step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical technique for this purpose, providing unambiguous structural confirmation.
This guide provides a comparative analysis of the NMR spectroscopic data for Fmoc-L-leucine against its common alternatives, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protected leucine. Detailed experimental protocols and data are presented to assist researchers in the routine characterization of these essential building blocks.
Comparison of ¹H and ¹³C NMR Data
The structural differences between Fmoc, Boc, and Cbz protecting groups give rise to distinct and readily identifiable signals in both ¹H and ¹³C NMR spectra. The aromatic nature of the Fmoc and Cbz groups results in signals in the downfield region of the ¹H NMR spectrum, while the aliphatic Boc group exhibits signals in the upfield region. These characteristic fingerprints allow for straightforward confirmation of the protecting group identity.
¹H NMR Spectral Data Comparison
The following table summarizes the key ¹H NMR chemical shifts for Fmoc-L-leucine and its Boc and Cbz protected counterparts. The data highlights the diagnostic signals of each protecting group.
| Assignment | Fmoc-L-Leucine (δ ppm) | Boc-L-Leucine (δ ppm) | Cbz-L-Leucine (δ ppm) |
| Protecting Group Protons | 7.74 (d, 2H), 7.58 (t, 2H), 7.38 (t, 2H), 7.30 (t, 2H), 4.41 (d, 2H), 4.21 (t, 1H)[1] | 1.45 (s, 9H)[2] | 7.35 (m, 5H), 5.11 (s, 2H)[3] |
| Leucine α-CH | ~4.3 (m, 1H) | ~4.2 (m, 1H) | ~4.3 (m, 1H) |
| Leucine β-CH₂ | ~1.7 (m, 2H) | ~1.6 (m, 2H) | ~1.7 (m, 2H) |
| Leucine γ-CH | ~1.6 (m, 1H) | ~1.7 (m, 1H) | ~1.6 (m, 1H) |
| Leucine δ-CH₃ | ~0.9 (d, 6H) | ~0.9 (d, 6H) | ~0.9 (d, 6H) |
| Amide NH | ~5.2 (d, 1H) | ~5.0 (d, 1H) | ~5.2 (d, 1H) |
| Carboxylic Acid OH | ~10.0 (br s, 1H) | ~10.9 (br s, 1H) | Not specified |
Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from various sources.[1][2][3]
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide further confirmation, with the carbonyl and aromatic carbons of the protecting groups showing characteristic chemical shifts.
| Assignment | Fmoc-L-Leucine (δ ppm) | Boc-L-Leucine (δ ppm) | Cbz-L-Leucine (δ ppm) |
| Protecting Group Carbons | Fmoc: 156.3 (C=O), 143.9, 141.3, 127.7, 127.0, 125.1, 120.0 (Aromatic C), 67.0 (CH₂), 47.3 (CH) | Boc: 155.5 (C=O), 79.2 (quaternary C), 28.3 (CH₃) | Cbz: 156.4 (C=O), 136.6, 128.5, 128.0, 127.9 (Aromatic C), 66.8 (CH₂)[3] |
| Leucine C=O | ~176.0 | ~176.0 | ~176.0 |
| Leucine α-C | ~53.0 | ~53.0 | ~53.0 |
| Leucine β-C | ~41.0 | ~41.0 | ~41.0 |
| Leucine γ-C | ~24.8 | ~24.8 | ~24.8 |
| Leucine δ-C | ~22.5, ~22.0 | ~22.5, ~22.0 | ~22.5, ~22.0 |
Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from various sources.[3]
Experimental Workflow for NMR Analysis
The following diagram outlines the typical workflow for confirming the chemical structure of a protected amino acid, such as Fmoc-L-leucine, using NMR spectroscopy.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the preparation and NMR analysis of Fmoc-L-leucine.
1. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of the Fmoc-L-leucine sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for protected amino acids.[4][5] DMSO-d₆ is particularly useful for compounds that are less soluble in chloroform.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2. NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Locking and Tuning: The instrument software will typically perform an automatic lock onto the deuterium (B1214612) signal of the solvent and tune the probe to the correct frequencies for ¹H and ¹³C.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp NMR signals.[8]
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Set the number of scans (e.g., 8 or 16 for a sample of this concentration).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Load a standard carbon experiment with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 1024 or more).
-
Acquire the FID.
-
-
2D NMR (Optional but Recommended): For complete and unambiguous assignment, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
3. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired FIDs to convert the time-domain data into frequency-domain spectra.
-
Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).[9]
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum. The integral values should be proportional to the number of protons giving rise to each signal.
-
Spectral Assignment: Assign the observed signals to the corresponding protons and carbons in the Fmoc-L-leucine structure based on their chemical shifts, multiplicities, and correlations observed in 2D spectra. Compare the obtained data with the reference values in the tables above to confirm the structure.
By following this guide, researchers can confidently utilize NMR spectroscopy for the crucial task of verifying the chemical structure of Fmoc-L-leucine and other protected amino acids, ensuring the quality and success of their peptide synthesis endeavors.
References
- 1. Fmoc-Leu-OH(35661-60-0) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]
- 8. r-nmr.eu [r-nmr.eu]
- 9. chem.washington.edu [chem.washington.edu]
comparative study of Fmoc-leucine and Fmoc-isoleucine dynamics
A Comparative Analysis of Fmoc-Leucine and Fmoc-Isoleucine Dynamics in Self-Assembly and Hydrogelation
For researchers and professionals in drug development and materials science, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a detailed comparative study of the dynamics of N-(9-fluorenylmethoxycarbonyl)-L-leucine (this compound) and N-(9-fluorenylmethoxycarbonyl)-L-isoleucine (Fmoc-isoleucine), focusing on their self-assembly behavior and hydrogelation properties. The subtle difference in their side-chain architecture—a branched isobutyl group in leucine (B10760876) versus a sec-butyl group in isoleucine—leads to significant variations in their supramolecular structures and material properties.
Executive Summary
Comparative Data on Physicochemical and Self-Assembly Properties
The following table summarizes the key differences in the properties of this compound and Fmoc-isoleucine based on available experimental data.
| Property | This compound | Fmoc-Isoleucine | Reference |
| Molecular Formula | C₂₁H₂₃NO₄ | C₂₁H₂₃NO₄ | [4][5] |
| Molecular Weight | 353.41 g/mol | 353.41 g/mol | [4][5] |
| Self-Assembled Morphology (Room Temp.) | Flower-like, star-like with needle-like petals | Fibrous structures | [1] |
| Self-Assembled Morphology (Heated) | Small tube-like structures | Tube-like (low conc.), fibrous (high conc.) | [1] |
| Hydrogel Formation | Does not form self-supporting gels under tested conditions | Forms self-supporting hydrogels | [2] |
| Storage Modulus (G') of Hydrogel | Not Applicable | 10² to 10⁴ Pa | [6] |
Dynamics of Self-Assembly and Molecular Motion
The term "dynamics" in the context of Fmoc-amino acids can be viewed from two perspectives: the macroscopic process of self-assembly and hydrogelation, and the microscopic motion of the molecules and their constituent parts.
The difference in the self-assembly pathway is a key dynamic distinction between this compound and Fmoc-isoleucine. The steric hindrance provided by the side chains influences the packing of the molecules. For this compound, the isobutyl side chain appears to favor a crystalline arrangement, leading to the observed flower-like morphologies.[1] In contrast, the sec-butyl side chain of Fmoc-isoleucine facilitates the formation of one-dimensional fibrous structures, which can entangle to form a hydrogel network.[1][2]
At the molecular level, a study using solid-state deuteron (B1233211) nuclear magnetic resonance (NMR) has investigated the quantitative dynamics of the methyl groups in this compound over a wide temperature range (7-324 K).[3] This study revealed specific modes of motion and marked differences when compared to leucine within a protein's hydrophobic core, suggesting that local interactions significantly influence the dynamics.[3] While a directly comparable study on Fmoc-isoleucine is not available, the different self-assembly behaviors strongly imply that their molecular dynamics, particularly the interplay between the Fmoc group and the isomeric side chains, are distinct.
Experimental Protocols
The characterization of this compound and Fmoc-isoleucine dynamics and self-assembly involves a suite of experimental techniques. Below are detailed methodologies for key experiments.
Transmission Electron Microscopy (TEM) for Morphological Analysis
-
Sample Preparation : Prepare solutions of this compound and Fmoc-isoleucine in an appropriate solvent (e.g., a mixture of water and a mild organic solvent like methanol (B129727) to ensure initial dissolution) at the desired concentration (e.g., 3 mM and 8 mM).[6]
-
Incubation : Allow the solutions to stand at room temperature or heat to a specific temperature (e.g., 70°C) for a defined period to allow for self-assembly.[1]
-
Grid Preparation : Place a 5-10 µL drop of the solution onto a carbon-coated copper grid.
-
Staining (Optional) : After 1-2 minutes, blot the excess solution with filter paper. For negative staining, a drop of a heavy atom salt solution (e.g., 2% uranyl acetate) can be added for 1 minute and then blotted off.
-
Drying : Allow the grid to air-dry completely.
-
Imaging : Observe the samples under a transmission electron microscope at a suitable accelerating voltage.
Rheology for Hydrogel Characterization
-
Hydrogel Formation : Prepare a solution of the Fmoc-amino acid (e.g., 10 mg/mL of Fmoc-isoleucine) and induce gelation. A common method is the pH switch approach, where the pH of an alkaline solution of the Fmoc-amino acid is gradually lowered by adding glucono-δ-lactone (GdL).[2]
-
Sample Loading : Carefully load the hydrogel onto the rheometer plate, ensuring no air bubbles are trapped. A standard geometry like a parallel plate or a cone-plate can be used.
-
Strain Sweep : Perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep : Within the LVER, perform a frequency sweep to observe the dependence of G' and G'' on the frequency. For a true gel, G' should be significantly larger than G'' and relatively independent of frequency.
-
Time Sweep : Monitor G' and G'' over time at a constant strain and frequency to study the kinetics of gelation.
Solid-State NMR (ssNMR) for Molecular Dynamics
-
Sample Preparation : Prepare a solid sample of the isotopically labeled (e.g., with deuterium) Fmoc-amino acid.
-
Spectrometer Setup : The experiments are performed on a solid-state NMR spectrometer.
-
Data Acquisition : A combination of deuteron solid-state NMR experiments is conducted over a range of temperatures. This may include measurements of spin-lattice relaxation times (T₁).
-
Data Analysis : The experimental data is analyzed and often compared with computational modeling to extract quantitative information about the modes and rates of motion of specific parts of the molecule, such as the methyl groups.[3]
Molecular Dynamics (MD) Simulations
-
System Setup : Construct a simulation box containing the Fmoc-amino acid molecules and the solvent (e.g., water). The number of molecules should be sufficient to observe self-assembly.
-
Force Field Selection : Choose an appropriate force field (e.g., GROMOS, CHARMM) that accurately represents the interactions of the Fmoc-amino acids and the solvent.
-
Simulation Protocol :
-
Perform an initial energy minimization of the system.
-
Gradually heat the system to the desired temperature.
-
Run an equilibration simulation in the NPT ensemble (constant number of particles, pressure, and temperature).
-
Conduct a production run for a sufficient length of time to observe the self-assembly process.
-
-
Analysis : Analyze the trajectories to study the aggregation process, the structure of the self-assembled aggregates, and the interactions driving the assembly (e.g., π-π stacking of Fmoc groups, hydrogen bonding).
Visualizations
Structural Isomerism of Leucine and Isoleucine
Caption: Chemical structures of Leucine and Isoleucine highlighting the isomeric difference in their side chains.
Workflow for Characterizing Self-Assembly
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 3. Comparative dynamics of leucine methyl groups in this compound and in a protein hydrophobic core probed by solid-state deuteron nuclear magnetic resonance over 7-324 K temperature range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Fmoc-L-isoleucine | C21H23NO4 | CID 2724629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Cost-Benefit Analysis of Fmoc-Leucine versus Other Protected Leucines in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the selection of appropriate protecting groups for amino acids is a critical decision that profoundly influences yield, purity, and overall cost-effectiveness. Leucine, a frequently incorporated amino acid, is commercially available with several N-α-protecting groups, most notably Fmoc, Boc, and Cbz. This guide provides a comprehensive cost-benefit analysis of Fmoc-leucine in comparison to Boc-leucine and Cbz-leucine, supported by experimental considerations and data to aid researchers in making informed decisions for their synthesis strategies.
At a Glance: Key Differences in Protected Leucines
The primary distinction between Fmoc, Boc, and Cbz protecting groups lies in their cleavage (deprotection) conditions, which dictates their application in either solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
| Feature | This compound | Boc-Leucine | Cbz-Leucine |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase & Solution-Phase Synthesis | Solution-Phase Peptide Synthesis |
| N-α-Protection | Base-labile (Piperidine) | Acid-labile (TFA) | Hydrogenolysis or strong acid |
| Side-Chain Protection Strategy | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) | Various, compatible with hydrogenolysis |
| Orthogonality | Fully Orthogonal | Partially Orthogonal | Orthogonal with acid/base labile groups |
| Automation Compatibility | High | Moderate | Low |
| Cleavage Conditions | Mild | Harsh | Mild to Harsh |
Quantitative Data Comparison
The following tables provide a comparative overview of the cost and solubility of Fmoc-, Boc-, and Cbz-protected L-leucine.
Table 1: Comparative Cost Analysis of Protected L-Leucines
| Protected Leucine | Supplier | Quantity (g) | Price (USD) | Cost per Gram (USD) |
| Fmoc-L-Leucine | Chem-Impex | 5 | 18.53 | 3.71 |
| 25 | 25.00 | 1.00 | ||
| 100 | 55.00 | 0.55 | ||
| Sigma-Aldrich | 5 | 45.10 (£) | ~9.02 (£) | |
| 50 | 62.20 (£) | ~1.24 (£) | ||
| Thermo Scientific | 5 | Varies | Varies | |
| Boc-L-Leucine | Chem-Impex | 5 | 18.53 | 3.71 |
| 25 | 32.95 | 1.32 | ||
| 100 | 90.74 | 0.91 | ||
| Sigma-Aldrich | 25 | 50.10 | 2.00 | |
| 100 | 164.00 | 1.64 | ||
| Cbz-L-Leucine | Chemical-Suppliers | - | 20.00 - 50.00 | Varies |
| ChemicalBook | 25 | ~52.00 (converted) | ~2.08 |
Note: Prices are subject to change and may vary between suppliers and purity grades. The prices listed are for research-grade materials and were accessed in late 2025. Bulk pricing will differ significantly.
Table 2: Solubility of Protected Leucines in Common Solvents
| Protected Leucine | Solvent | Solubility | Reference |
| Fmoc-L-Leucine | DMF | Soluble | [2] |
| DMSO | Soluble | [2] | |
| Water | Sparingly soluble | [2] | |
| Boc-L-Leucine | DMF | Soluble | [3] |
| Methanol | Soluble | [3] | |
| Water | Insoluble | [3] | |
| Cbz-L-Leucine | Chloroform | Soluble | [] |
| Dichloromethane (B109758) | Soluble | [] | |
| Ethyl Acetate | Soluble | [] | |
| DMSO | Soluble | [] | |
| Acetone | Soluble | [] | |
| Water | Not miscible or difficult to mix | [5] |
Performance and Experimental Considerations
This compound: The Workhorse of Modern SPPS
The Fmoc strategy is the most widely used method in modern solid-phase peptide synthesis.[6] Its popularity stems from the mild basic conditions required for the removal of the Fmoc group, which are compatible with a wide range of acid-labile side-chain protecting groups.[7] This orthogonality is a key advantage, allowing for the synthesis of complex and modified peptides.[7]
Advantages:
-
Mild Deprotection: Cleavage of the Fmoc group with piperidine (B6355638) is a gentle process, preserving the integrity of sensitive peptide sequences and modifications.[7]
-
Orthogonality: The use of acid-labile side-chain protecting groups allows for selective deprotection, simplifying the synthesis of complex peptides.[]
-
Automation: The reaction conditions are well-suited for automated peptide synthesizers.[6]
-
Reduced Side Reactions: The mild deprotection conditions can minimize acid-catalyzed side reactions that can occur with the Boc strategy.[7]
Disadvantages:
-
Cost: Fmoc-protected amino acids are generally more expensive than their Boc counterparts.[]
-
Base-Labile Side Chains: Not suitable for peptides with base-sensitive functionalities unless appropriate orthogonal protecting groups are used.
-
Diketopiperazine Formation: At the dipeptide stage, especially with proline or other specific amino acids in the second position, the deprotected N-terminus can attack the ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and termination of the peptide chain.[9]
-
Aggregation: Hydrophobic peptides can be prone to aggregation on the solid support, hindering reagent access and reducing coupling efficiency.
Boc-Leucine: A Robust Alternative for Challenging Sequences
The Boc strategy, while older than the Fmoc method, remains a valuable tool, particularly for the synthesis of long or hydrophobic peptides.[10] The repetitive acid treatments used for Boc deprotection can help to disrupt secondary structures and reduce aggregation.[11]
Advantages:
-
Cost-Effective: Boc-protected amino acids are generally less expensive than Fmoc-amino acids.[]
-
Reduced Aggregation: The acidic deprotection conditions can help to solvate the growing peptide chain and prevent aggregation.[10]
-
Industrial Scale: The lower cost of reagents can be advantageous for large-scale industrial production.[]
Disadvantages:
-
Harsh Deprotection: The use of strong acids like trifluoroacetic acid (TFA) for Boc removal can lead to side reactions and degradation of sensitive residues.[12]
-
Specialized Equipment: The final cleavage from the resin often requires hazardous hydrofluoric acid (HF), which necessitates specialized, corrosion-resistant equipment.[12]
-
Partial Orthogonality: The acid-lability of both the Boc group and many side-chain protecting groups is not fully orthogonal, which can lead to premature deprotection of side chains.[11]
Cbz-Leucine: A Classic for Solution-Phase Synthesis
The benzyloxycarbonyl (Cbz or Z) protecting group is a classic in peptide chemistry, primarily utilized in solution-phase synthesis.[13] It is generally not employed in solid-phase synthesis due to the harsh conditions required for its removal, which are often incompatible with the solid support and other protecting groups.
Advantages:
-
Well-Established Chemistry: The chemistry of the Cbz group is well-understood and has been used for decades.
-
Stability: The Cbz group is stable to a wide range of reaction conditions, allowing for flexibility in the synthesis strategy.
Disadvantages:
-
Limited to Solution-Phase: Not practical for solid-phase peptide synthesis.[13]
-
Harsh Deprotection: Removal typically requires catalytic hydrogenation (which is not compatible with sulfur-containing amino acids) or strong acids.
-
Labor-Intensive: Solution-phase synthesis is generally more time-consuming and labor-intensive than SPPS, requiring purification after each step.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Cycle: Fmoc vs. Boc
Caption: Comparative workflow of a single cycle in Fmoc- and Boc-SPPS.
Protocol 1: this compound Coupling in SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 1 g, 0.5 mmol/g) in dimethylformamide (DMF, 15 mL) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (15 mL) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 x 15 mL).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-leucine (3 equivalents), HCTU (3 equivalents), and DIEA (6 equivalents) in DMF (10 mL).
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Wash the resin with DMF (3 x 15 mL). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Boc-Leucine Coupling in SPPS
-
Resin Swelling: Swell the resin (e.g., MBHA resin) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes, followed by a second treatment for 20 minutes.
-
Washing: Wash the resin with DCM (2x) and isopropanol (B130326) (IPA) (2x).
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes, and repeat. Wash the resin thoroughly with DCM.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-L-leucine (2 equivalents) and HBTU (2 equivalents) in DMF. Add DIEA (4 equivalents).
-
Coupling: Add the activated amino acid solution to the neutralized resin and agitate for 5-10 minutes, or until a negative Kaiser test is achieved.
-
Washing: Wash the resin with DMF. The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Cbz-Leucine Coupling in Solution-Phase
-
Reactant Preparation: Dissolve the N-terminal deprotected peptide or amino acid ester (1 equivalent) and Cbz-L-leucine (1.05 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add a solution of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting protected peptide by column chromatography or recrystallization.[14]
Deprotection and Side Reactions
The choice of protecting group directly impacts the potential side reactions during peptide synthesis.
Caption: Deprotection pathways for Fmoc-, Boc-, and Cbz-protected leucines.
Fmoc-SPPS Side Reactions:
-
Diketopiperazine formation: As mentioned, this is a significant issue at the dipeptide stage.[9]
-
Aspartimide formation: Peptides containing aspartic acid are prone to form a cyclic aspartimide intermediate under basic conditions, which can lead to racemization and the formation of β-aspartyl peptides.[9]
-
Racemization: While urethane-based protecting groups like Fmoc are designed to suppress racemization, it can still occur, especially with certain amino acids like cysteine and histidine, and is influenced by the choice of coupling reagents and base.[11]
Boc-SPPS Side Reactions:
-
Acid-catalyzed side reactions: The repetitive use of strong acid can lead to the degradation of sensitive amino acids like tryptophan and methionine.[15]
-
Alkylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains.[15]
-
Pyroglutamate (B8496135) formation: An N-terminal glutamine can cyclize to form pyroglutamate under acidic conditions.
Conclusion and Recommendations
The choice between Fmoc-, Boc-, and Cbz-leucine is a strategic one that depends on the specific requirements of the peptide synthesis project.
-
This compound is the preferred choice for most applications in modern solid-phase peptide synthesis, especially for complex or modified peptides, due to its mild deprotection conditions and high degree of orthogonality. While the initial cost of the protected amino acid may be higher, the overall efficiency and purity of the final product often justify the expense.
-
Boc-Leucine remains a viable and cost-effective option, particularly for the synthesis of long, non-complex, or hydrophobic peptides where aggregation is a concern. The harsher reaction conditions and the need for specialized equipment for final cleavage are significant drawbacks.
-
Cbz-Leucine is primarily reserved for solution-phase synthesis, a technique that is generally more labor-intensive but can be advantageous for the synthesis of certain peptides that are difficult to produce via SPPS.
For researchers in drug development, the high purity and reliability of the Fmoc strategy often make it the superior choice, despite the higher initial reagent cost. The milder conditions are more compatible with the sensitive and complex molecules often targeted in pharmaceutical research. However, for large-scale production of simpler peptides, the Boc strategy may offer a more economical route. Ultimately, a thorough evaluation of the target peptide's sequence, the desired purity, the scale of the synthesis, and the available resources should guide the selection of the optimal protected leucine.
References
- 1. N-Cbz-L-Leucine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 9. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
evaluating the stability of Fmoc-leucine under various conditions
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the stability of Fmoc-protected amino acids is a critical factor influencing the purity and yield of the final peptide product. This guide provides a comprehensive evaluation of the stability of Fmoc-L-leucine (Fmoc-Leu-OH) under various conditions, offering a comparative analysis with other commonly used Fmoc-amino acids. The information presented herein is supported by experimental data to aid researchers in optimizing their peptide synthesis protocols and ensuring the integrity of their starting materials.
Stability of Fmoc-Leucine Under Different Conditions
The stability of this compound is paramount during storage and throughout the SPPS workflow. Degradation of the Fmoc-amino acid can lead to the formation of impurities and truncated peptide sequences. This section explores the stability of this compound under various chemical and physical stressors.
Stability in Solution
This compound, like other Fmoc-amino acids, exhibits varying stability in different solvents commonly used in peptide synthesis. While generally stable in aprotic solvents like N,N-dimethylformamide (DMF) for short periods, prolonged storage in solution is not recommended due to the potential for slow degradation.
Table 1: Solubility of Fmoc-L-Leucine in Various Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Ethanol | ~30 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | [1] |
| N,N-Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble (~0.5 mg/mL in 1:1 ethanol:PBS) |[1] |
It is advisable to prepare solutions of this compound fresh before each use in SPPS to minimize the risk of degradation. For aqueous applications, it is recommended not to store the solution for more than one day[1].
Stability Under Basic Conditions (Deprotection)
The defining characteristic of the Fmoc protecting group is its lability to basic conditions, which allows for its removal during SPPS. The rate of deprotection, and therefore the stability of this compound under these conditions, is a key parameter.
A study on the deprotection kinetics of Fmoc-L-leucine and Fmoc-L-arginine(Pbf)-OH using different deprotection reagents revealed that deprotection of this compound is generally efficient. With reagents such as 4-methylpiperidine (B120128) (4MP), piperidine (B6355638) (PP), and piperazine (B1678402) (PZ), deprotection was efficient even at short time intervals[2].
Table 2: Comparative Deprotection Kinetics of Fmoc-Amino Acids
| Fmoc-Amino Acid | Deprotection Reagent (20% in DMF) | Time for >95% Cleavage |
|---|---|---|
| Fmoc-Leu-OH | Piperazine | ~10 min [3] |
| Fmoc-Phe-Ala-OH | Piperidine | < 5 min[3] |
| Fmoc-Val-OH | Piperidine | ~5 min[3] |
| Fmoc-Arg(Pbf)-OH | Piperazine | > 10 min[3] |
These results indicate that while this compound is readily deprotected, its stability in the presence of bases is comparable to or slightly greater than some other Fmoc-amino acids under specific conditions.
Stability Under Acidic and Neutral Conditions
Thermal Stability
The thermal stability of this compound is an important consideration for storage and handling. While one source indicates that solid Fmoc-L-leucine is stable for at least two years when stored at room temperature, another suggests storage at 0-8 °C[1]. A study on the thermal degradation of free amino acids showed that leucine (B10760876) begins to degrade significantly at temperatures above 220°C. Although this study was not on the Fmoc-protected form, it provides an indication of the inherent thermal stability of the amino acid itself.
Experimental Protocols
To ensure the reliable assessment of this compound stability, standardized experimental protocols are essential.
Protocol 1: Evaluation of this compound Stability in Solution by HPLC
This protocol describes a method to quantify the degradation of this compound in a solvent over time.
1. Materials:
-
Fmoc-L-leucine
-
Solvent of interest (e.g., DMF, Acetonitrile)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Solution Preparation: Prepare a stock solution of Fmoc-L-leucine in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Incubation: Store the solution under the desired conditions (e.g., room temperature, 40°C).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Preparation: Dilute the aliquot with a suitable mobile phase (e.g., 50:50 acetonitrile/water with 0.1% TFA) to a concentration appropriate for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient suitable for separating this compound from its potential degradation products (e.g., 30-70% B over 20 minutes).
-
Detection: UV at 265 nm and 301 nm.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. The percentage of remaining this compound can be calculated relative to the initial time point (t=0).
Protocol 2: Analysis of Deprotection Kinetics
This protocol allows for the comparison of the rate of Fmoc group removal from this compound with different basic reagents.
1. Materials:
-
Fmoc-L-leucine
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Quenching solution (e.g., 1% TFA in acetonitrile/water)
-
HPLC system as described in Protocol 1.
2. Procedure:
-
Reaction Setup: Dissolve Fmoc-L-leucine in the deprotection solution at a known concentration.
-
Time-course Sampling: At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by HPLC using the conditions described in Protocol 1 to separate and quantify the remaining this compound and the formed deprotected leucine.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the deprotection kinetics.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for stability and deprotection analysis.
Caption: Workflow for evaluating the stability of this compound in solution.
Caption: Workflow for analyzing the deprotection kinetics of this compound.
Conclusion
Fmoc-L-leucine demonstrates good stability under the standard conditions encountered in solid-phase peptide synthesis. It is particularly stable under acidic and neutral conditions and in its solid form when stored appropriately. Its lability to basic reagents is a necessary feature for its role in SPPS, and its deprotection kinetics are well-characterized and efficient. For optimal results, it is recommended to use freshly prepared solutions of this compound and to follow established protocols for monitoring its purity and stability, especially when stored in solution for extended periods. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently utilize this compound in their peptide synthesis endeavors.
References
A Researcher's Guide to Resin Selection for Fmoc-Leucine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of a solid support resin is a critical decision that profoundly influences the efficiency, purity, and overall yield of solid-phase peptide synthesis (SPPS). This guide provides an objective, data-driven comparison of the performance of three commonly used resins for the initial anchoring of Fmoc-L-leucine: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin. Understanding the unique characteristics and performance metrics of each resin will enable the rational selection of the optimal support for your specific synthetic strategy.
Overview of Resins for Fmoc-Leucine Attachment
The choice of resin is primarily dictated by the desired C-terminal functionality of the target peptide. Wang resin is the standard choice for peptides with a C-terminal carboxylic acid.[1] Rink Amide resin is utilized for the synthesis of peptides with a C-terminal amide, a common feature in many biologically active peptides.[1][2] The 2-Chlorotrityl chloride resin is highly versatile, allowing for the synthesis of peptides with a C-terminal carboxylic acid under very mild cleavage conditions, which is particularly advantageous for producing protected peptide fragments for convergent synthesis strategies.[1]
Performance Comparison
The efficacy of a resin in SPPS is evaluated based on several key performance indicators, including loading capacity, the purity of the final peptide, and the overall yield. The following table summarizes the typical performance characteristics of Wang, Rink Amide, and 2-CTC resins for the attachment of this compound. It is important to note that these values are representative and can be influenced by the specific peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[1]
| Resin Type | Typical Loading Capacity (mmol/g) | Expected Purity of Crude Peptide | Overall Yield | C-Terminal Functionality | Key Advantages | Potential Drawbacks |
| Wang Resin | 0.3 - 1.0[1] | Moderate to High | Good | Carboxylic Acid[1][2] | Cost-effective, well-established protocols. | Requires strong acid for cleavage (e.g., high concentration of TFA), which can lead to side reactions.[1] |
| Rink Amide Resin | 0.3 - 1.0[1] | High | Good to High | Amide[1][2] | Directly yields peptide amides upon cleavage, good swelling properties.[1] | Linker decomposition during TFA cleavage can sometimes lead to side reactions.[1] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 0.3 - 1.6+[1] | High to Very High | High | Carboxylic Acid[1] | Allows for cleavage under very mild acidic conditions, minimizing side reactions and racemization.[3][4] Ideal for protected fragment synthesis.[1][5] | Higher cost, requires anhydrous conditions for loading.[6] |
Experimental Protocols
Detailed methodologies for the loading of this compound onto each resin, determination of loading efficiency, and subsequent cleavage are provided below.
Protocol 1: Loading of Fmoc-L-leucine onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the first amino acid to the highly acid-sensitive 2-CTC resin.[7]
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) (10 mL/g of resin) for 30 minutes in a reaction vessel.[7]
-
Amino Acid Solution Preparation: In a separate flask, dissolve 2 equivalents of Fmoc-L-leucine and 4 equivalents of N,N-diisopropylethylamine (DIPEA) relative to the resin's substitution capacity in DCM. If solubility is an issue, a minimal amount of N,N-dimethylformamide (DMF) can be added.[7]
-
Coupling Reaction: After swelling, drain the DCM from the resin. Add the Fmoc-L-leucine/DIPEA solution to the resin and agitate the mixture at room temperature for 30 minutes to 2 hours.[7]
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM:Methanol:DIPEA (17:2:1, v/v/v) to the resin and agitate for at least 30 minutes.[7]
-
Washing: Filter the resin and wash it sequentially with DMF (3 times) and DCM (3 times).[7]
-
Drying: Dry the resin in vacuo to a constant weight.[6]
Protocol 2: Loading of Fmoc-L-leucine onto Wang Resin
This protocol details the esterification of this compound to the hydroxymethyl-functionalized Wang resin.[7]
-
Resin Swelling: Swell the Wang resin in a mixture of DCM and DMF (9:1, v/v; 10 mL/g of resin).[7]
-
Reagent Solution Preparation: In a separate vessel, dissolve 4 equivalents of Fmoc-L-leucine and 4 equivalents of 1-hydroxybenzotriazole (B26582) (HOBt) relative to the resin in a minimal amount of DMF. In another vessel, dissolve 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in a minimal amount of DMF.[7]
-
Coupling Reaction: Add the Fmoc-L-leucine/HOBt solution to the swollen resin. Then, add 4 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the resin mixture and agitate. Finally, add the DMAP solution. Agitate the mixture with a mechanical shaker for 12 hours at room temperature.[7]
-
Capping: To end-cap unreacted hydroxyl groups, discard the reaction mixture and add 2 equivalents of acetic anhydride (B1165640) and 2 equivalents of DIPEA in DCM. Agitate for an additional 30 minutes at room temperature.[7]
-
Washing: Filter the resin and wash it three times with DMF, then three times with DMF/DCM (1:1, v/v), and finally three times with DCM.[7]
-
Drying: Dry the resin in vacuo.[7]
Protocol 3: Loading of Fmoc-L-leucine onto Rink Amide Resin
This protocol describes the attachment of this compound to an amino-functionalized Rink Amide resin.
-
Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF for 1 hour. If the resin is Fmoc-protected, treat with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc group, then wash thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve 5 equivalents of Fmoc-L-leucine and 5 equivalents of a coupling agent like HATU in DMF. Add 10 equivalents of DIPEA and allow the pre-activation to proceed for 1-2 minutes.[8]
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate the mixture at room temperature for 2-6 hours.[9]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and isopropanol (B130326) (3 times).[9]
-
Drying: Dry the resin under vacuum.[9]
Protocol 4: Determination of Resin Loading (Fmoc-Cleavage Assay)
This spectrophotometric method is used to quantify the amount of Fmoc-amino acid loaded onto the resin.[10]
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the dried, loaded resin into a 10 mL graduated flask.[10]
-
Fmoc Cleavage: Add 2 mL of a 20% piperidine in DMF solution to the flask and agitate gently for 30 minutes to cleave the Fmoc group.[11]
-
Dilution: Dilute the solution to 10 mL with acetonitrile. Take 2 mL of this solution and dilute it to 25 mL in a separate graduated flask.
-
Spectrophotometry: Measure the absorbance of the dibenzofulvene-piperidine adduct in the final solution at 301 nm or 304 nm against a blank of the piperidine/DMF/acetonitrile solution.[12]
-
Calculation: Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor) / (Molar Absorptivity × mass of resin in g) (Note: The molar absorptivity of the dibenzofulvene-piperidine adduct is typically around 7800 M⁻¹cm⁻¹ at 301 nm).[12]
Protocol 5: Peptide Cleavage and Deprotection
The final step is to cleave the synthesized peptide from the resin and remove the side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the peptide sequence.[13]
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF and dry it completely under vacuum.[9]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and resin type.
-
For Wang and Rink Amide Resins: A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[9][13]
-
For 2-CTC Resin (Mild Cleavage): A mixture of AcOH/TFE/DCM can be used to yield a protected peptide fragment. For full deprotection and cleavage, a standard TFA cocktail can also be used.[3][4]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and gently agitate the mixture at room temperature for 2-3 hours.[9][11]
-
Peptide Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.[9][13]
-
Purification: Centrifuge the mixture to pellet the peptide, wash the pellet with cold diethyl ether, and dry it under vacuum.[9] The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15]
Conclusion
The selection of a resin for the attachment of this compound is a strategic decision that should be based on the desired C-terminal functionality of the final peptide and the overall synthetic approach. Wang resin is a reliable and cost-effective choice for peptides with a C-terminal carboxylic acid. Rink Amide resin is the standard for producing peptide amides. For syntheses where the minimization of side reactions is critical, or for the preparation of protected peptide fragments, the 2-Chlorotrityl chloride resin offers significant advantages due to its mild cleavage conditions. By carefully considering the performance characteristics and employing the appropriate experimental protocols, researchers can optimize their solid-phase peptide synthesis for high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. rsc.org [rsc.org]
- 7. peptideweb.com [peptideweb.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Enantiomeric Purity Analysis of Nα-Fmoc-leucine
The determination of enantiomeric purity is a critical quality attribute for Nα-Fmoc-leucine, a fundamental building block in solid-phase peptide synthesis. The presence of the undesired D-enantiomer can lead to the formation of diastereomeric impurities in the final peptide, potentially altering its biological activity and therapeutic efficacy. This guide provides a comparative overview of various analytical techniques for assessing the enantiomeric purity of Nα-Fmoc-leucine, complete with experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Comparison of Analytical Techniques
Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and well-documented technique for the enantiomeric purity analysis of Nα-Fmoc-leucine, offering a balance of high resolution, speed, and sensitivity.[1] Other techniques such as Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy also provide viable alternatives, each with its own set of advantages and limitations.
Quantitative Performance Data
The following table summarizes the performance of various chiral stationary phases (CSPs) used in HPLC for the enantioselective separation of Nα-Fmoc-leucine.
| Analytical Method | Chiral Stationary Phase (CSP) / Selector | Mobile Phase / Buffer | Resolution (R_s) | Selectivity (α) | Analysis Time (min) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Chiral HPLC | Lux 5 µm Cellulose-2 | 0.1% TFA in Acetonitrile (B52724)/Water | >1.5 | ~1.2-1.5 | < 25 | Not Reported | --INVALID-LINK-- |
| Chiral HPLC | CHIRALPAK® IC | Isocratic mixture of n-hexane and isopropanol | 2.2 - 12.5 (for various natural Nα-Fmoc-amino acids) | 1.18 - 2.88 (for various natural Nα-Fmoc-amino acids) | Not Specified | ≤0.05% for undesired isomers | [2] |
| Chiral HPLC | Quinine-based anion-exchanger (QN-AX) | Methanol/Acetonitrile (75/25 v/v) with 30 mM TEA and 60 mM FA | >5.0 (for most Nα-Fmoc-amino acids) | 1.05 - 2.06 (for most Nα-Fmoc-amino acids) | Not Specified | < 0.01% for minor enantiomer | [3] |
| Chiral HPLC | CHIROBIOTIC® T | Methanol/0.1% TEAA, pH 4.1 (40/60) | Baseline | Not Specified | ~11 min | Not Reported | [4] |
| Chiral GC | Chirasil-L-Val | - (Requires derivatization) | Baseline separation of derivatized amino acid enantiomers | Not Specified | ~30 min | Not Specified | [5][6] |
| Chiral CE | Not Applicable | 40 mM sodium tetraborate (B1243019) (pH 9.5) with 15% (v/v) isopropanol, 30 mM β-CD, and 30 mM SDS | 1.0 - 8.8 (for various FMOC-amino acids) | Not Applicable | ~44 min | Not Reported | --INVALID-LINK-- |
| ¹H NMR | Chiral Solvating Agent (e.g., tetraaza macrocyclic compounds) | CDCl₃ | Not Applicable | Not Applicable | < 90 min | Not Reported | [7][8] |
Note: Data for some techniques are for a range of Nα-Fmoc-amino acids as specific data for Nα-Fmoc-leucine was not always available. Resolution (R_s) values greater than 1.5 indicate baseline separation. Selectivity (α) is the ratio of the retention factors of the two enantiomers.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a direct method that relies on a chiral stationary phase to differentiate between the enantiomers.
Method 1: Using a Polysaccharide-based CSP (Lux 5 µm Cellulose-2)
-
Column: Lux 5 µm Cellulose-2, 250 x 4.6 mm
-
Mobile Phase: An isocratic mixture of 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile and 0.1% TFA in Water. The exact ratio should be optimized, starting with a 60:40 (v/v) mixture of the acetonitrile and water solutions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Temperature: Ambient
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve Nα-Fmoc-leucine in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Using a Cinchona Alkaloid-based CSP (QN-AX)
-
Column: Quinine-based anion-exchanger (QN-AX)
-
Mobile Phase: An isocratic mixture of Methanol/Acetonitrile (75/25 v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA).
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Injection Volume: 10 µL
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve Nα-Fmoc-leucine in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).
Gas Chromatography (GC)
This is an indirect method that requires derivatization to convert the non-volatile Nα-Fmoc-leucine into a volatile derivative.
Protocol:
-
Derivatization:
-
Hydrolyze the Fmoc group from Nα-Fmoc-leucine using a suitable method (e.g., piperidine (B6355638) treatment).
-
Esterify the resulting leucine (B10760876) with an alcohol (e.g., isopropanol) in the presence of an acid catalyst.
-
Acylate the amino group with a chiral derivatizing agent such as N-trifluoroacetyl-L-prolyl chloride (TFAP-L-Pro-Cl) to form diastereomers.
-
Alternatively, use a fluoroalkyl chloroformate (e.g., heptafluorobutyl chloroformate) for derivatization.[5]
-
-
GC Conditions:
-
Column: Chiral capillary column, such as Chirasil-L-Val.[5][6]
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of the diastereomers.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and low sample consumption.
Protocol:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 40 mM sodium tetraborate buffer (pH 9.5) containing 15% (v/v) isopropanol, 30 mM β-cyclodextrin (as the chiral selector), and 30 mM sodium dodecyl sulfate (B86663) (SDS).
-
Applied Voltage: 25 kV
-
Temperature: 22 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve Nα-Fmoc-leucine in the BGE at a concentration of approximately 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the enantiomeric excess by using a chiral solvating agent to induce chemical shift differences between the enantiomers.
Protocol:
-
Sample Preparation:
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that shows distinct chemical shifts for the two enantiomers in the presence of the CSA.
-
Integrate the areas of the two signals. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Integration_L - Integration_D| / (Integration_L + Integration_D)] * 100.
-
Visualized Workflows
General Workflow for Enantiomeric Purity Analysis
Caption: A generalized workflow for the enantiomeric purity analysis of Nα-Fmoc-leucine.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an appropriate analytical method.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral discrimination of α-hydroxy acids and N-Ts-α-amino acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Characterization of Fmoc-Leucine Using FTIR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of N-α-Fmoc-L-leucine (Fmoc-leucine) using Fourier-transform infrared (FTIR) spectroscopy against its constituent reactants, L-leucine and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), as well as other common Fmoc-protected amino acids, Fmoc-glycine and Fmoc-alanine. This analysis is crucial for verifying the successful synthesis and purity of this compound, a fundamental building block in solid-phase peptide synthesis.
Comparative Analysis of FTIR Spectra
The successful synthesis of this compound is confirmed by the presence of characteristic vibrational bands from both the Fmoc protecting group and the leucine (B10760876) moiety, alongside the disappearance of specific bands from the reactants. The key spectral features are summarized in the tables below.
Table 1: FTIR Peak Assignments for Reactants and Product
| Wavenumber (cm⁻¹) | Vibrational Mode | L-Leucine | Fmoc-Cl | This compound |
| 3300-2500 | O-H stretch (Carboxylic Acid) | ✓ | ✓ | |
| ~3070 | Aromatic C-H stretch | ✓ | ✓ | |
| 2960-2870 | Aliphatic C-H stretch | ✓ | ✓ | |
| ~1785 | C=O stretch (Acid Chloride) | ✓ | ||
| 1750-1700 | C=O stretch (Carbamate) | ✓ | ||
| ~1710 | C=O stretch (Carboxylic Acid) | ✓ | ✓ | |
| 1610-1580 | N-H bend (Amine) | ✓ | ||
| ~1530 | N-H bend (Amide II) | ✓ | ||
| 1450-1400 | C-H bend (Aliphatic) | ✓ | ✓ | |
| ~760 & ~740 | C-H out-of-plane bend (Aromatic) | ✓ | ✓ |
Table 2: Comparison of this compound with Other Fmoc-Amino Acids
| Wavenumber (cm⁻¹) | Vibrational Mode | This compound | Fmoc-Glycine | Fmoc-Alanine |
| 3350-3300 | N-H stretch (Amide) | ✓ | ✓ | ✓ |
| ~3070 | Aromatic C-H stretch | ✓ | ✓ | ✓ |
| 2960-2870 | Aliphatic C-H stretch | ✓ (strong) | ✓ (weak) | ✓ (medium) |
| 1750-1700 | C=O stretch (Carbamate) | ✓ | ✓ | ✓ |
| ~1710 | C=O stretch (Carboxylic Acid) | ✓ | ✓ | ✓ |
| ~1530 | N-H bend (Amide II) | ✓ | ✓ | ✓ |
| 1450-1400 | C-H bend (Aliphatic) | ✓ | ✓ | ✓ |
| ~760 & ~740 | C-H out-of-plane bend (Aromatic) | ✓ | ✓ | ✓ |
The FTIR spectrum of this compound is distinguished from its reactants by the appearance of a strong carbonyl stretching band for the carbamate (B1207046) group around 1750-1700 cm⁻¹ and an amide II N-H bending vibration near 1530 cm⁻¹. Concurrently, the characteristic C=O stretching of the acid chloride in Fmoc-Cl at approximately 1785 cm⁻¹ and the primary amine N-H bending of leucine between 1610-1580 cm⁻¹ are absent in the product spectrum.
When compared to other Fmoc-protected amino acids like Fmoc-glycine and Fmoc-alanine, the spectrum of this compound shows more intense C-H stretching bands in the 2960-2870 cm⁻¹ region due to the isobutyl side chain of leucine. The core spectral features of the Fmoc group and the carbamate linkage remain consistent across these compounds.
Experimental Protocols
Synthesis of this compound:
A typical procedure involves the reaction of L-leucine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a basic aqueous solution, often using a sodium bicarbonate or sodium carbonate buffer. The reaction is stirred at room temperature, and the product is precipitated by acidification, followed by filtration, washing, and drying.
FTIR Spectroscopy Protocol (ATR-FTIR):
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid powder samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Preparation: Place a small amount of the dry powder sample (this compound, L-leucine, Fmoc-Cl, etc.) onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Measurement: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Perform baseline correction and normalization if necessary for comparative analysis.
Visualizing the Process and Key Spectral Features
To illustrate the synthesis and characterization workflow, as well as the logical relationship of the key functional groups in the FTIR spectrum of this compound, the following diagrams are provided.
Caption: Synthesis and FTIR characterization workflow for this compound.
Caption: Key functional group vibrations in the FTIR spectrum of this compound.
A Comparative Guide to Manual vs. Automated Synthesis of Fmoc-Leucine Peptides
For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of innovation. The choice between manual and automated solid-phase peptide synthesis (SPPS) for sequences such as those containing Fmoc-leucine is a critical decision that significantly impacts project timelines, resource allocation, and the quality of the final product. This guide provides an objective comparison of these two methodologies, supported by experimental data, to facilitate an informed decision-making process.
At a Glance: Key Performance Indicators
The decision between manual and automated peptide synthesis hinges on a variety of factors, from the scale of production to the complexity of the peptide sequence.[1] Automated synthesizers generally offer significant advantages in speed, reproducibility, and reduced labor, while manual synthesis can be more flexible for small-scale and specialized applications.[1]
| Metric | Manual Peptide Synthesis | Automated Peptide Synthesizer | Key Considerations |
| Synthesis Time | Significantly longer; can take days to weeks for complex peptides.[1] For example, the manual synthesis of the nonapeptide Bradykinin was completed in 8 days.[1] | Dramatically shorter; tasks that took weeks can be completed in hours or days.[1] The synthesis of Bradykinin on an automated synthesizer was completed in 32 hours.[1] | Automated systems are ideal for high-throughput and large-scale production.[1] |
| Purity & Yield | Highly dependent on operator skill and prone to human error, which can compromise quality.[1][2] Difficult peptide sequences may result in low purity crude products.[1] | Generally higher and more consistent purity and yield due to precise control over reaction conditions and elimination of human error.[1] | Automated systems can minimize side reactions and improve the overall quality of the product.[1] |
| Hands-on Time per Cycle | 1 - 2 hours.[3] | 5 - 15 minutes (for setup).[3] | Automation significantly frees up researcher time for other tasks.[4] |
| Reproducibility | Operator-dependent, leading to potential variability between batches.[5] | High, due to programmed and precisely controlled liquid handling and reaction times.[5] | Crucial for applications requiring high consistency, such as in drug development. |
| Cost (Initial Investment) | Low, requiring basic laboratory glassware and shakers.[5] | High, representing a significant capital investment for the peptide synthesizer.[5][6] | The long-term operational costs and benefits of automation should be considered. |
| Reagent Consumption | Can be higher due to manual dispensing and the potential for optimization for minimal waste on a small scale.[3][5] | Optimized for lower consumption due to precise delivery systems.[3] | Some automated systems can significantly reduce solvent usage.[7] |
| Flexibility & Optimization | High. Allows for real-time adjustments, extended coupling times, and the use of non-standard amino acids or specialized reagents.[1][5] | Moderate to High. Modern synthesizers offer flexibility in protocols, but on-the-fly modifications can be less straightforward.[5] | Manual synthesis is often preferred for troubleshooting difficult sequences and for methodological development.[1] |
| Potential for Error | Higher potential for human error in reagent measurement, timing, and washing steps.[2][5] | Lowered potential for procedural errors due to pre-programmed protocols.[4][5] | In manual synthesis, errors such as incomplete coupling or deprotection can lead to failed syntheses.[2] |
Experimental Protocols
The following sections provide detailed, representative protocols for both manual and automated Fmoc-based solid-phase peptide synthesis of a generic this compound containing peptide.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using a rink amide resin.
1. Resin Swelling:
-
Weigh 135 mg of Rink Amide resin (0.74 mmol/g) and place it into a fritted reaction vessel.[7]
-
Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.[7]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the 20% piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling (this compound):
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-L-leucine and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.[8]
-
Add a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) and allow the mixture to pre-activate for 5-10 minutes.[3]
-
Add the activated this compound solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[3]
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (absence of free primary amines).[7]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times).[3]
5. Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically composed of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a 95:2.5:2.5 ratio.[9]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Automated Solid-Phase Peptide Synthesis Protocol
This protocol describes a general procedure for automated synthesis using a peptide synthesizer. The specific steps and timings will be programmed into the instrument's software.
1. System Preparation:
-
Ensure all reagent and solvent bottles are sufficiently filled.
-
Prime the lines of the synthesizer to ensure accurate reagent delivery.
2. Resin Loading:
-
Place the appropriate amount of resin in the reaction vessel of the synthesizer.
3. Synthesis Program Initiation:
-
Create or load a pre-defined synthesis protocol that specifies the sequence, scale, and reaction conditions.
-
The instrument will automatically perform the following cycles for each amino acid, including this compound:
-
Fmoc Deprotection: The synthesizer will deliver a 20% piperidine in DMF solution to the reaction vessel for a pre-programmed duration.
-
Washing: The resin is automatically washed with DMF and other specified solvents to remove the deprotection reagents and byproducts.[3]
-
Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of Fmoc-L-leucine solution, coupling reagents (e.g., HCTU), and a base (e.g., DIPEA) into the reaction vessel for in-situ activation.[3]
-
Coupling: The activated amino acid is coupled to the resin-bound peptide for a pre-programmed duration.[3]
-
Washing: The resin is washed to remove excess reagents and soluble by-products.[3]
-
4. Final Cleavage and Deprotection:
-
Once the automated synthesis is complete, the resin-bound peptide is typically removed from the synthesizer.
-
The final cleavage and deprotection are performed manually, following the same procedure as described in step 6 of the manual synthesis protocol.[3]
Experimental Workflows
The following diagrams illustrate the workflows for manual and automated solid-phase peptide synthesis.
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How Much Does a Peptide Synthesizer Cost? [excedr.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Fmoc-Leucine in Peptide Synthesis: A Comparative Guide to Performance and Purity
In the landscape of solid-phase peptide synthesis (SPPS), the selection of protected amino acid building blocks is a critical determinant of the final peptide's yield and purity. Among these, Nα-Fmoc-L-leucine (Fmoc-leucine) is a fundamental component, prized for its role in constructing a vast array of synthetic peptides for research, diagnostics, and therapeutic development. This guide offers a comparative analysis of this compound's performance against other amino acid derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their peptide synthesis strategies.
Performance of this compound in Coupling Reactions
This compound, with its isobutyl side chain, is a hydrophobic amino acid that generally exhibits high coupling efficiency in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is favored for its stability under acidic conditions and its facile removal with a mild base, typically piperidine (B6355638), allowing for an orthogonal protection strategy. This mild deprotection is compatible with a wide range of acid-labile side-chain protecting groups, which is advantageous for synthesizing complex and sensitive peptides.[1]
While Fmoc-SPPS generally achieves high coupling yields, often exceeding 99%, the specific amino acid being coupled can influence the reaction's success.[2] Peptides with a high content of hydrophobic residues, such as leucine (B10760876), can be prone to aggregation during synthesis, which may hinder reagent accessibility and lead to incomplete reactions.[3][4]
Table 1: Comparative Purity of a Model Peptide (VQAAIDYING-OH) with Different Activators
| Activator | Crude Purity (%) with 2x1 min Coupling | Crude Purity (%) with 2x20 min Coupling |
| HCTU | 70.80 | 73.97 |
| HATU | 83.63 | 79.48 |
| COMU | 75.74 | 77.68 |
| PyBOP | 62.10 | 76.40 |
Data adapted from a comparative study on activators in fast conventional Fmoc-SPPS. The model peptide contains leucine. This data reflects the performance of different activators in the synthesis of a leucine-containing peptide, rather than a direct comparison of leucine with other amino acids.[5]
Racemization of this compound during Synthesis
A critical aspect of peptide synthesis is maintaining the stereochemical integrity of the chiral amino acids. Racemization, the conversion of an L-amino acid to a D-amino acid, can occur during the activation and coupling steps.[6] While urethane-based protecting groups like Fmoc are designed to suppress racemization, certain amino acids are more susceptible.[7] Histidine and cysteine are particularly prone to racemization under standard SPPS conditions.[2][8]
Studies have shown that the overall rate of racemization per synthesis cycle is generally low, often 0.4% or less.[6] For leucine specifically, the risk of racemization is considered to be relatively low compared to more problematic residues. To further minimize racemization, especially when introducing the first amino acid to the resin, specialized linkers such as 2-chlorotrityl chloride resin or pre-formed conjugates like Fmoc-L-Leu-MPPA can be employed.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful peptide synthesis. Below are representative protocols for key steps in Fmoc-SPPS.
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a manual coupling cycle for adding an Fmoc-amino acid to a growing peptide chain on a solid support.
1. Resin Swelling:
-
Place the resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for 1 hour.[3]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. Repeat this step once.[3]
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).
3. Amino Acid Activation and Coupling (using HATU):
-
In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and mix for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.[3]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
5. Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of the resin beads and wash them thoroughly with ethanol.
-
Add a few drops of ninhydrin (B49086) solution and heat. A blue color indicates the presence of free primary amines and an incomplete coupling reaction.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
1. Resin Preparation:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
2. Cleavage:
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
3. Peptide Precipitation and Collection:
-
Filter the cleavage mixture into a cold centrifuge tube containing cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 3: HPLC Analysis of Crude Peptide Purity
High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of the synthesized peptide.
1. Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Filter the sample before injection.
2. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm.
3. Data Analysis:
-
Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.
Logical and Experimental Workflows
The process of Fmoc-SPPS and subsequent analysis follows a logical progression from chain assembly to purification and characterization.
Conclusion
This compound is a robust and widely used building block in peptide synthesis, generally demonstrating high coupling efficiency and low susceptibility to racemization. However, its hydrophobic nature can contribute to aggregation in certain peptide sequences, a common challenge in SPPS that can be mitigated by optimizing synthesis conditions, such as the choice of solvent and coupling reagents. For applications where stereochemical purity is paramount, especially at the C-terminus, the use of specialized reagents like Fmoc-L-Leu-MPPA is recommended. By understanding the performance characteristics of this compound and employing optimized protocols, researchers can enhance the yield and purity of their synthetic peptides, thereby ensuring the reliability and reproducibility of their scientific findings.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Quality of Commercially Available Fmoc-Leucine
For researchers in peptide synthesis and drug development, the quality of raw materials is paramount to achieving reliable and reproducible results. Fmoc-L-leucine, a fundamental building block in solid-phase peptide synthesis (SPPS), is no exception.[1][2] The purity and stereochemical integrity of this reagent can significantly impact the yield and purity of the final peptide product.[3] This guide provides a comprehensive framework for assessing the quality of commercially available Fmoc-leucine, complete with detailed experimental protocols and objective data comparison.
Key Quality Parameters and Potential Impurities
When evaluating this compound from different commercial sources, it is crucial to analyze several key quality parameters. The most common impurities arise from the synthesis of the Fmoc-amino acid itself and can include the incorrect enantiomer (Fmoc-D-leucine), residual free leucine (B10760876), and process-related impurities such as dipeptides and β-alanine adducts.[3] Even seemingly minor impurities like acetic acid can lead to chain termination during peptide synthesis.[3]
A thorough assessment should focus on the following:
-
Chemical Purity: The percentage of Fmoc-L-leucine relative to all other components.
-
Enantiomeric Purity (Chiral Purity): The excess of the desired L-enantiomer over the D-enantiomer.
-
Identity and Structure: Confirmation that the compound is indeed Fmoc-L-leucine.
-
Presence of Specific Impurities: Quantification of known problematic impurities.
-
Physical Properties: Characteristics such as melting point and solubility.
Comparative Analysis of Commercial this compound
To illustrate the assessment process, we present hypothetical data from the analysis of three different commercial lots of Fmoc-L-leucine, designated as Supplier A, Supplier B, and Supplier C.
Table 1: Purity and Enantiomeric Excess Analysis
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (HPLC, %) | 99.8% | 99.1% | 98.5% |
| Enantiomeric Excess (Chiral HPLC, %ee) | 99.9% | 99.5% | 99.2% |
| Optical Rotation [α]D²⁰ (c=1 in DMF) | -25.5° | -24.8° | -24.5° |
| Melting Point (°C) | 150-152°C | 148-151°C | 147-151°C |
Table 2: Impurity Profile
| Impurity | Supplier A | Supplier B | Supplier C |
| Free Leucine (%) | <0.1% | 0.2% | 0.4% |
| Fmoc-D-leucine (%) | 0.05% | 0.25% | 0.4% |
| Fmoc-β-alanine (%) | Not Detected | 0.1% | 0.2% |
| Dipeptide Impurities (%) | <0.05% | 0.15% | 0.3% |
Experimental Workflow and Methodologies
A systematic approach is essential for a comprehensive quality assessment. The following workflow outlines the key experiments.
Caption: Experimental workflow for assessing this compound quality.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the purity of the this compound sample by separating it from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm and 301 nm.[4]
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
2. Chiral HPLC for Enantiomeric Purity
This method separates the L- and D-enantiomers of this compound to determine the enantiomeric excess.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., a quinine-based anion exchanger).
-
Mobile Phase: A mixture of a polar organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like acetic acid and triethylamine (B128534) to facilitate separation.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 265 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
-
Analysis: Enantiomeric excess (%ee) is calculated as: (|Area(L) - Area(D)| / |Area(L) + Area(D)|) * 100.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling
LC-MS confirms the molecular weight of the main peak and helps identify unknown impurities.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same conditions as the HPLC purity analysis.
-
MS Conditions:
-
Ionization Mode: Positive and Negative ESI.
-
Scan Range: m/z 100-1000.
-
-
Analysis: Confirm the molecular weight of Fmoc-L-leucine (353.4 g/mol ).[1] Analyze the mass of impurity peaks to tentatively identify them (e.g., free leucine at m/z 132.1, Fmoc-di-leucine at m/z 467.5).
4. Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR provides detailed structural information, confirming the identity of the compound and revealing the presence of certain impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or chloroform (B151607) (CDCl3).
-
Analysis: The spectrum should show characteristic peaks for the fluorenyl group (aromatic region, ~7.2-7.9 ppm), the methoxy (B1213986) protons (~4.2-4.4 ppm), and the leucine side chain protons (~0.9-1.7 ppm). The absence of significant unassigned peaks indicates high purity.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The quality of this compound directly impacts the efficiency of SPPS. A high-quality reagent ensures efficient coupling and deprotection steps, leading to a purer final peptide.
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Decision Framework for Supplier Selection
The choice of supplier should be based on a holistic assessment of the analytical data. The following logical framework can guide the decision-making process.
Caption: Logical flow for selecting a high-quality this compound supplier.
Conclusion
Based on the hypothetical data, Supplier A provides the highest quality Fmoc-L-leucine, exhibiting superior chemical and enantiomeric purity with the lowest levels of process-related impurities. While the products from Suppliers B and C may be suitable for less demanding applications, the presence of higher impurity levels could compromise the synthesis of long or complex peptides.
Investing time in the rigorous analytical assessment of incoming Fmoc-amino acids is a critical step that can save significant resources by preventing failed syntheses and complex purification challenges downstream. Researchers are encouraged to request certificates of analysis from suppliers and, where possible, perform in-house verification of critical quality attributes.
References
Unraveling Methyl Group Dynamics: A Comparative Guide to Quantitative Analysis in Fmoc-Leucine
For researchers, scientists, and drug development professionals, understanding the dynamics of amino acid side chains is crucial for elucidating protein function, folding, and interaction. This guide provides a comparative analysis of quantitative techniques for studying the methyl group dynamics of Nα-9-fluorenylmethoxycarbonyl-L-leucine (Fmoc-leucine), a commonly used building block in peptide synthesis, and discusses its utility as a model system for more complex biological macromolecules.
This guide will delve into the primary experimental technique used for such analysis, solid-state deuterium (B1214612) nuclear magnetic resonance (NMR) spectroscopy, and compare its application to this compound versus a leucine (B10760876) residue within a protein's hydrophobic core. We will also touch upon complementary and alternative methods that provide a broader context for studying methyl group dynamics.
Core Comparative Analysis: this compound vs. Protein-Embedded Leucine
A key study in this area compared the methyl group dynamics of this compound with those of a leucine residue (L69) in the hydrophobic core of the chicken villin headpiece subdomain protein (HP36).[1][2][3] This comparison, utilizing solid-state deuterium NMR over a wide temperature range (7-324 K), revealed both similarities and critical differences in their motional behavior.
The primary modes of motion identified for the leucine methyl groups in both systems were:
-
Three-site hops: Rotation of the methyl group around its three-fold symmetry axis.
-
Diffusion on a restricted arc: Wobbling motion of the methyl axis itself.
-
Large-angle rotameric jumps: Transitions between different conformational states of the leucine side chain.[2]
Despite these shared motional modes, the quantitative parameters describing these dynamics showed marked differences, highlighting the influence of the surrounding environment on the methyl groups. A significant finding was the absence of a dynamic crossover at 170 K in this compound, which is observed for the leucine residue in the HP36 protein.[1][2][3] This suggests that some dynamic features are inherent to the complexity of a protein's hydrophobic core and not solely dictated by local interactions.[1][2][3] However, a second crossover event around 88-95 K was observed in both samples.[1][2]
These findings underscore the value of this compound as a model system. It allows researchers to probe the influence of local structural effects on methyl group dynamics, in contrast to the more complex, heterogeneous environment of a protein.[2]
Quantitative Data Summary
The following table summarizes the key dynamic parameters obtained from the comparative solid-state deuterium NMR study of this compound and leucine in HP36. While specific numerical values for parameters like activation energies and hop rates are detailed within the primary research article, this table provides a conceptual comparison of the observed dynamics.
| Dynamic Parameter | This compound | Leucine in HP36 Protein Core | Significance of Comparison |
| Primary Motional Modes | Three-site hops, diffusion on a restricted arc, large-angle rotameric jumps.[2] | Three-site hops, diffusion on a restricted arc, large-angle rotameric jumps.[2] | The fundamental modes of motion are conserved, indicating this compound is a relevant basic model. |
| Dynamic Crossover at 170 K | Absent.[1][2][3] | Present.[1][2][3] | Suggests that this dynamic transition is a property of the protein environment, likely related to the "freezing out" of slower, collective motions.[3] |
| Dynamic Crossover at ~90 K | Present.[1][2][3] | Present.[1][2][3] | Indicates a more fundamental, lower-temperature transition in methyl group dynamics common to both systems. |
| Best-fit Motional Parameters | Differ from those in HP36.[1][2][3] | Specific to the protein's hydrophobic core environment.[1][2][3] | Demonstrates the sensitivity of methyl group dynamics to the surrounding chemical and physical landscape. |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for reproducing and building upon these findings. The primary technique employed is solid-state deuterium (²H) NMR spectroscopy .
1. Sample Preparation:
-
Isotopic Labeling: Leucine is selectively labeled with deuterium at the methyl groups (CD₃). For the this compound sample, this involves the synthesis of Fmoc-L-leucine-d₆. For the protein sample, the labeled leucine is incorporated into the protein during expression in bacterial cultures.[4][5]
-
Crystallization/Sample Packing: The deuterated this compound is typically studied in its polycrystalline form. The sample is packed into an NMR rotor for analysis.
2. NMR Spectroscopy:
-
Instrumentation: A solid-state NMR spectrometer equipped with a probe capable of handling the required radio frequencies for deuterium is used. The experiments are conducted over a wide range of temperatures, requiring a variable-temperature control unit.
-
Pulse Sequence: A quadrupolar echo pulse sequence is commonly used to acquire the deuterium NMR spectra. This sequence is effective in refocusing the broad spectral lines characteristic of solid-state deuterium NMR.
-
Data Acquisition: Spectra are recorded at multiple temperatures, from near liquid helium temperatures up to above room temperature (e.g., 7 K to 324 K).[1][2] Measurements of spin-lattice relaxation times (T₁) are also performed to probe the rates of motion.
3. Data Analysis:
-
Lineshape Analysis: The shape of the deuterium NMR spectrum is highly sensitive to the rate and mechanism of molecular motion. By simulating the experimental lineshapes at different temperatures using theoretical models (e.g., three-site jump model), the rates and activation energies of the methyl group rotations can be determined.
-
Relaxation Analysis: The temperature dependence of the spin-lattice relaxation time (T₁) provides quantitative information about the correlation times for the methyl group motions.
-
Computational Modeling: The experimental data is often complemented by molecular dynamics (MD) simulations to provide a more detailed atomic-level picture of the dynamics.[6][7][8]
References
- 1. Comparative dynamics of leucine methyl groups in this compound and in a protein hydrophobic core probed by solid-state deuteron nuclear magnetic resonance over 7-324 K temperature range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fmoc-Leucine: A Comprehensive Guide to Safety and Compliance
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-leucine, ensuring a secure laboratory environment and adherence to best practices.
While some safety data sheets (SDS) do not classify this compound as a hazardous substance under GHS and OSHA standards, others indicate potential hazards, including being harmful if swallowed, in contact with skin, or inhaled, and very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Therefore, it is prudent to handle and dispose of this compound as a hazardous chemical to ensure the highest safety standards.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves, and a laboratory coat.[6] If handling the compound in its powder form, a NIOSH-approved respirator is necessary to prevent inhalation.[6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Safety Data for this compound:
| Property | Value | Source |
| CAS Number | 35661-60-0 | [1][2][3][4][5] |
| Molecular Formula | C21H23NO4 | [5] |
| Molecular Weight | 353.41 g/mol | [5] |
| Appearance | Crystalline solid | [7] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | [7] |
| Incompatible Materials | Strong oxidizing agents, Amines. | [2] |
| Hazard Statements (Precautionary) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects. | [3][4] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [4] |
Step-by-Step Disposal Procedure for this compound
Adherence to a structured disposal protocol is critical for minimizing environmental impact and ensuring personnel safety. The following steps are based on general principles of laboratory chemical waste management and specific information for this compound.
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with this compound, including unused or surplus compound, empty containers, and contaminated labware (e.g., weighing boats, pipette tips), must be treated as hazardous waste.[8]
-
Segregate: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[9] Specifically, do not mix with strong oxidizing agents or amines.[2] Solid and liquid waste should be kept in separate containers.[9]
Step 2: Containerization
-
Select Appropriate Containers: Use containers that are chemically compatible with this compound. The original container is often the best choice for unused product.[8] For other contaminated materials, use clearly labeled, leak-proof containers.[9][10] Containers must be in good condition and have a secure closure.[10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any applicable hazard warnings (e.g., "Toxic," "Harmful").[11] The date of waste accumulation should also be included.[11]
Step 3: Storage
-
Designated Area: Store the sealed waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.[12]
-
Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to mitigate the effects of any potential leaks.[8][9]
-
Storage Conditions: Keep containers away from heat sources and direct sunlight.[11]
Step 4: Disposal
-
Licensed Disposal Company: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[5][11] Do not dispose of this compound down the drain or in regular trash.[5][10]
-
Documentation: Ensure all necessary documentation, such as a hazardous waste manifest, is completed to track the waste from its point of generation to its final disposal, adhering to the "cradle-to-grave" principle of hazardous waste management.[13][14]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][15]
Experimental Protocol: Waste Analysis for Disposal
In some cases, a waste analysis plan may be required before off-site disposal.[16] This typically involves a detailed chemical and physical analysis of a representative sample of the waste. While a specific experimental protocol for this compound waste analysis is not detailed in the provided search results, a general approach would involve:
-
Sample Collection: Carefully collect a representative sample of the this compound waste under controlled conditions to prevent exposure.
-
Physical Characterization: Note the physical state (solid, liquid), color, and any other relevant physical properties.
-
Chemical Analysis: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the identity and purity of the this compound in the waste. Mass Spectrometry (MS) can be used for further confirmation.
-
Hazard Characteristic Analysis: If required by the disposal facility, testing for hazardous characteristics as defined by the EPA (ignitability, corrosivity, reactivity, and toxicity) may be necessary. For this compound, the primary concern would be toxicity.[16]
This information is then provided to the hazardous waste disposal facility to ensure proper handling and treatment.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound|35661-60-0|MSDS [dcchemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. vumc.org [vumc.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. danielshealth.com [danielshealth.com]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling Fmoc-leucine
Essential Safety and Handling Guide for Fmoc-Leucine
For researchers and scientists engaged in drug development and peptide synthesis, the safe handling of chemical reagents like Fmoc-L-leucine is of paramount importance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment. While some safety data sheets (SDS) do not classify Fmoc-L-leucine as a hazardous substance, others indicate potential hazards, warranting careful handling.[1][2][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
Although classifications may vary, it is prudent to treat Fmoc-L-leucine with caution. Some sources classify it as harmful if swallowed, in contact with skin, or if inhaled, and capable of causing skin and serious eye irritation.[3] Therefore, the following personal protective equipment is recommended to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5] | To prevent skin contact. Gloves should be inspected before use and removed properly to avoid contamination.[4][6] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[4][5][6] | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | Laboratory coat.[5][6] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[4][5] A NIOSH-approved respirator (e.g., N95 or P1) is advised if dust may be generated.[7] | To avoid inhalation of dust particles. |
Safe Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of Fmoc-L-leucine and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[2][4]
-
Avoid the formation of dust and aerosols.[6]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store at room temperature or as recommended by the supplier, with some sources suggesting 0-8°C for long-term storage.[8][9]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for the segregation and disposal of Fmoc synthesis waste.
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[2][3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4][7] |
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Segregation : Do not mix different waste streams.[10] Collect waste in separate, clearly labeled containers.
-
Solid Waste : Used resin, contaminated gloves, and pipette tips.
-
Liquid Waste : Solvents and reaction mixtures. Further segregate into halogenated and non-halogenated waste streams as per your institution's guidelines.[10]
-
-
Labeling : All waste containers must be clearly and accurately labeled with their full chemical contents and associated hazards.[10]
-
Disposal : Dispose of this compound and any contaminated materials through a licensed and approved waste disposal company.[4][11] Do not dispose of down the sink or in regular trash.[10] Follow all federal, state, and local environmental regulations.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. Fmoc-Leu-OH - Safety Data Sheet [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound|35661-60-0|MSDS [dcchemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
